Pocuvotide satetraxetan
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1970173-58-0 |
|---|---|
分子式 |
C36H54N8O15S |
分子量 |
870.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-5-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C36H54N8O15S/c45-28(46)9-8-27(34(57)58)40-35(59)39-26(33(55)56)3-1-2-10-37-36(60)38-24-6-4-23(5-7-24)17-25-18-43(21-31(51)52)14-13-41(19-29(47)48)11-12-42(20-30(49)50)15-16-44(25)22-32(53)54/h4-7,25-27H,1-3,8-22H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H2,37,38,60)(H2,39,40,59)/t25?,26-,27-/m0/s1 |
InChI 键 |
HCNVTCJJNFDYTB-DCYPJBMNSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Radioligand Revolution in Prostate Cancer: A Technical Deep Dive into the Mechanism of Action of PSMA-Targeted Radiopharmaceuticals
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the mechanism of action of Lutetium (177Lu) vipivotide tetraxetan, a first-in-class radioligand therapy for prostate cancer. This document will delve into the molecular underpinnings of its targeted action, present key quantitative data from pivotal studies, and outline the experimental methodologies that have elucidated its therapeutic effect. The user's initial query for "pocuvotide satetraxetan" has been interpreted as referring to this class of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals, with Lutetium (177Lu) vipivotide tetraxetan serving as the primary exemplar due to its clinical significance and the wealth of available data.
Core Mechanism of Action: Precision Radiation Delivery
Lutetium (177Lu) vipivotide tetraxetan is a radioligand therapeutic agent that combines a high-affinity targeting moiety with a therapeutic radioisotope.[1][2] Its mechanism of action can be dissected into two fundamental components:
-
Targeted Delivery: The vipivotide tetraxetan component is a small molecule that specifically binds to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA).[3] PSMA is a transmembrane protein that is significantly overexpressed on the surface of most prostate cancer cells, making it an ideal target for therapeutic intervention.[1][4]
-
Localized Radiotherapy: The radioisotope, Lutetium-177, is a beta-emitter. Upon binding of the vipivotide tetraxetan to PSMA on the cancer cells, the beta-minus emissions from 177Lu deliver localized radiation to the targeted cell and its immediate microenvironment.[2][3] This radiation induces DNA damage, primarily through the formation of double-strand breaks, which ultimately leads to cell death.[1][2][3][4]
The following diagram illustrates the core signaling pathway of Lutetium (177Lu) vipivotide tetraxetan.
Quantitative Data Summary
The efficacy of Lutetium (177Lu) vipivotide tetraxetan is underpinned by its favorable pharmacokinetic and pharmacodynamic properties. Below are key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Characteristics
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Ki) | 0.24 nM | LNCaP cells | [5][6] |
| Tumor Uptake (1h p.i.) | 15.1 %ID/g | LNCaP xenografts | [5][6] |
| Tumor Uptake (120h p.i.) | 7.91 %ID/g | LNCaP xenografts | [5][6] |
| Tumor-to-Kidney Ratio (24h p.i.) | 5.9 | Murine models | [7] |
| Tumor-to-Blood Ratio (24h p.i.) | 1,424 | Murine models | [7] |
p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue
Table 2: Clinical Efficacy (VISION Trial)
| Endpoint | Lutetium (177Lu) vipivotide tetraxetan + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (OS) | 15.3 months | 11.3 months | 0.62 (0.52-0.74) | <0.001 | [2][8] |
| Median Radiographic Progression-Free Survival (rPFS) | 8.7 months | 3.4 months | 0.40 (0.29-0.57) | <0.001 | [2][8] |
Experimental Protocols
The understanding of Lutetium (177Lu) vipivotide tetraxetan's mechanism of action is derived from a series of well-defined preclinical and clinical experimental protocols.
Preclinical Evaluation Workflow
The preclinical assessment of PSMA-targeted radioligands typically follows a standardized workflow to establish safety and efficacy prior to human trials.
-
In Vitro Competition Binding Assays: These assays are performed to determine the binding affinity of the ligand to the PSMA receptor.[6] LNCaP prostate cancer cells, which endogenously express PSMA, are commonly used.[9] The assay involves competing the radiolabeled ligand with increasing concentrations of a non-radiolabeled standard to calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).[10]
-
Biodistribution Studies: Animal models, typically mice bearing PSMA-expressing tumor xenografts (e.g., LNCaP), are administered the radiolabeled compound.[5][6] At various time points, tissues and tumors are harvested and the radioactivity is measured to determine the uptake and clearance of the agent.[7] SPECT/CT imaging can also be used for in vivo visualization of the biodistribution.[5][6]
-
Preclinical Therapy Studies: Tumor-bearing mice are treated with the radiopharmaceutical, and tumor growth is monitored over time compared to control groups.[5][6] Survival is also a key endpoint in these studies.[5][6]
VISION Phase 3 Clinical Trial Protocol
The pivotal VISION trial was an international, open-label, randomized, phase 3 study that evaluated the efficacy and safety of Lutetium (177Lu) vipivotide tetraxetan in patients with PSMA-positive metastatic castration-resistant prostate cancer (mCRPC).[8][11]
-
Patient Population: Patients with mCRPC who had progressed after prior treatment with at least one androgen receptor pathway inhibitor and one or two taxane (B156437) regimens were eligible.[8] A key inclusion criterion was a positive Gallium-68 (68Ga)-PSMA-11 PET/CT scan.[8][12]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either Lutetium (177Lu) vipivotide tetraxetan (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care, or best standard of care alone.[8]
-
Primary Endpoints: The trial had two alternate primary endpoints: radiographic progression-free survival (rPFS) and overall survival (OS).[8]
The following diagram illustrates the logical flow of patient participation in the VISION trial.
Conclusion
Lutetium (177Lu) vipivotide tetraxetan represents a paradigm shift in the treatment of advanced prostate cancer. Its mechanism of action, centered on the targeted delivery of beta-radiation to PSMA-expressing cancer cells, has been rigorously validated through extensive preclinical and clinical research. The quantitative data demonstrate a high binding affinity and specificity, leading to significant improvements in overall and progression-free survival in a heavily pre-treated patient population. The methodologies outlined in this guide provide a framework for the continued development and evaluation of this promising class of radioligand therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urologytimes.com [urologytimes.com]
- 3. journals.sagepub.com [journals.sagepub.com]
- 4. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing Treatment Efficacy of 177Lu-PSMA-617 with the Conjugation of an Albumin-Binding Motif: Preclinical Dosimetry and Endoradiotherapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. [PDF] Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
Preclinical In Vivo Profile of Pocuvotide Satetraxetan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pocuvotide satetraxetan, also known as Lu-177-DGUL, is a novel radiopharmaceutical agent under development for the treatment of prostate cancer.[1] This document provides a technical guide to the publicly available preclinical in vivo data for this compound. While comprehensive preclinical efficacy studies are not yet widely published, this guide synthesizes the current understanding of its mechanism of action and available pharmacokinetic data. The information is intended to provide a foundational understanding for researchers and professionals in the field of oncology and drug development.
Introduction to this compound
This compound is an anticancer agent designed to target and deliver radiation to prostate cancer cells.[2][3] It consists of two key components:
-
Pocuvotide (DGUL): A molecule that selectively targets Prostate-Specific Membrane Antigen (PSMA), a protein that is overexpressed on the surface of prostate cancer cells.[1]
-
Satetraxetan with Lutetium-177 (¹⁷⁷Lu): Satetraxetan is a chelating agent that securely holds the radioactive isotope Lutetium-177. ¹⁷⁷Lu is a beta-emitting radionuclide that induces cellular damage and death in the targeted cancer cells.[1]
This targeted approach aims to deliver a cytotoxic dose of radiation directly to the tumor site, thereby minimizing damage to surrounding healthy tissues.[1]
Mechanism of Action
The therapeutic strategy of this compound is based on a targeted delivery of radiotherapy. The proposed signaling pathway is as follows:
-
Binding: The DGUL moiety of this compound binds with high affinity to PSMA on the surface of prostate cancer cells.[1]
-
Internalization: Upon binding, the entire complex is internalized by the cancer cell.
-
Radiation-Induced Damage: Once inside the cell, the Lutetium-177 isotope emits beta radiation, which causes single and double-strand DNA breaks.
-
Cell Death: This extensive DNA damage triggers programmed cell death (apoptosis), leading to the destruction of the cancer cell.
This targeted mechanism of action is designed for high efficacy against PSMA-expressing tumors while reducing off-target toxicity.[1]
Preclinical Pharmacokinetics
While comprehensive preclinical data for this compound is limited, a study utilizing a stable isotope-labeled analog, ¹⁷⁵Lu-DOTA-PSMA-GUL, in rats provides valuable pharmacokinetic insights.[4]
Experimental Protocol: Pharmacokinetics in Rats
-
Animal Model: The specific strain of rats used in the study is not publicly detailed.
-
Test Article: ¹⁷⁵Lu-DOTA-PSMA-GUL, a stable isotope-labeled analog of this compound.
-
Administration: The compound was administered via intravenous injection.[4]
-
Dosing: The study assessed multiple dose levels, though specific dosages are not detailed in the available summary.
-
Sampling: Plasma samples were collected at various time points post-injection to determine the concentration-time profile. Tissue samples, including kidneys and prostate, were also collected to assess distribution.[4]
-
Analysis: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to quantify ¹⁷⁵Lu-DOTA-PSMA-GUL in plasma and tissue homogenates.[4]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of ¹⁷⁵Lu-DOTA-PSMA-GUL in rats following intravenous administration.[4]
| Parameter | Value | Description |
| Elimination Half-Life (t½) | 0.30 to 0.33 hours | The time required for the concentration of the drug in the plasma to reduce by half. |
| Plasma Concentration Profile | Multi-exponential decline | Indicates a rapid initial distribution phase followed by a slower elimination phase. |
| Major Elimination Route | Renal excretion | The primary pathway for the drug to be cleared from the body is through the kidneys. |
| Tissue Distribution | Highest in kidneys, followed by the prostate | Reflects the route of elimination and the target tissue. |
Preclinical In Vivo Efficacy
As of the date of this document, detailed preclinical in vivo efficacy studies for this compound, such as tumor growth inhibition in xenograft models or survival studies, are not publicly available. The development of this agent is ongoing, and such data is anticipated to be released in future scientific publications or presentations.
Summary and Future Directions
This compound is a promising new radiopharmaceutical agent for the treatment of prostate cancer. Its targeted mechanism of action, which delivers beta radiation directly to PSMA-expressing cells, holds the potential for high efficacy with reduced systemic toxicity. The available preclinical pharmacokinetic data in rats indicates rapid clearance and distribution to the target tissue.
Further preclinical in vivo studies are needed to fully characterize the efficacy and safety profile of this compound. Researchers and drug development professionals are encouraged to monitor for forthcoming publications that will likely provide more detailed insights into the antitumor activity of this novel agent in relevant animal models. Clinical trials are also underway to evaluate its safety and efficacy in patients with metastatic castration-resistant prostate cancer.[5]
References
The Cellular Uptake and Internalization of Lu-177-DGUL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and internalization mechanisms of Lutetium-177-DGUL (Lu-177-DGUL), a promising radiopharmaceutical for the treatment of prostate cancer. This document synthesizes available data to offer a core understanding of its biological interactions at the cellular level, supported by detailed experimental methodologies and visual workflows.
Introduction to Lu-177-DGUL
Lutetium-177-DGUL is a novel radioligand therapy targeting the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells. The therapeutic agent comprises a Glu-Urea-Lys (GUL) substrate that binds to the enzymatic pocket of PSMA, a DOTA chelator that securely holds the radioisotope Lutetium-177, and a unique short thiourea-based linker.[1] Upon binding to PSMA, the emitted beta radiation from Lu-177 induces DNA damage within the cancer cell and its immediate microenvironment, leading to targeted cell death.[2][3]
Clinical data from Phase I/II trials have demonstrated promising efficacy and a favorable safety profile for Lu-177-DGUL in patients with metastatic castration-resistant prostate cancer (mCRPC).[4][5] Notably, it has shown a reduced incidence of xerostomia (dry mouth) compared to other PSMA-targeted radiotherapies, a characteristic attributed to its rapid clearance and the hydrophilic nature of its short linker.[1][6]
Quantitative Data: Pharmacokinetics and Biodistribution
While specific in vitro cellular uptake and internalization rates for Lu-177-DGUL are not publicly available in peer-reviewed literature, pharmacokinetic and tissue distribution data have been determined in rats using a stable isotope-labeled analog, 175Lu-DOTA-PSMA-GUL. These in vivo findings offer critical insights into the agent's behavior and targeting capabilities.
A study utilizing a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis provided the following key pharmacokinetic parameters for 175Lu-DOTA-PSMA-GUL in rats after intravenous injection.[5]
| Parameter | Value | Species | Notes |
| Elimination Half-life (t½) | 0.30 to 0.33 hours | Rat | Showed a multi-exponential decline. |
| Major Elimination Route | Renal Excretion | Rat | Consistent with a hydrophilic small molecule. |
| Primary Organ of Distribution | Kidneys | Rat | Highest tissue concentration observed. |
| Secondary Organ of Distribution | Prostate | Rat | Demonstrates targeting to the prostate tissue. |
| Data sourced from a study on the stable isotope analog 175Lu-DOTA-PSMA-GUL.[5] |
Experimental Protocols
The following sections detail standardized, representative methodologies for the key in vitro experiments used to characterize PSMA-targeting radiopharmaceuticals. While the specific protocols for Lu-177-DGUL have not been published by its developer, Cellbion, these methods reflect the established best practices in the field for assessing cellular uptake and internalization.
Cell Culture
PSMA-positive prostate cancer cell lines, such as LNCaP or PC-3 PIP (PC-3 cells engineered to express PSMA), and a PSMA-negative cell line (e.g., PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cellular Binding and Uptake Assay
This assay quantifies the total amount of radioligand that binds to and is taken up by the cells over time.
-
Cell Plating: Cells are seeded into 24-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.
-
Radioligand Incubation: The culture medium is replaced with fresh medium containing a known concentration and activity of Lu-177-DGUL (e.g., 0.1-1 nM). For non-specific binding control, a parallel set of wells is incubated with Lu-177-DGUL in the presence of a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 10 µM 2-PMPA) to saturate the PSMA binding sites.
-
Incubation Period: The plates are incubated at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).
-
Washing: At each time point, the incubation medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.
-
Cell Lysis and Measurement: Cells are lysed using a suitable buffer (e.g., 1 M NaOH). The lysate is collected, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the added activity (%AA) per a specific number of cells (e.g., 10^5) is calculated. Specific binding is determined by subtracting the non-specific binding from the total binding.
Internalization Assay
This assay distinguishes between the radioligand that is bound to the cell surface and the portion that has been internalized by the cell.
-
Cell Plating and Radioligand Incubation: The initial steps are identical to the cellular binding assay.
-
Acid Wash: After the incubation period and washing with PBS, a mild acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) is added to the wells for a short period (e.g., 5-10 minutes) on ice. This step strips the surface-bound radioligand without affecting the internalized fraction. The acid wash solution is collected.
-
Cell Lysis: The cells are then washed again with PBS and lysed as described above. The lysate, containing the internalized radioligand, is collected.
-
Radioactivity Measurement: The radioactivity in both the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) is measured using a gamma counter.
-
Data Analysis: The internalized fraction is typically expressed as a percentage of the total cell-associated radioactivity (acid wash + lysate).
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in the cellular handling of Lu-177-DGUL.
Caption: Cellular uptake and mechanism of action of Lu-177-DGUL.
Caption: Workflow for an in vitro cellular binding and uptake assay.
Caption: Workflow for an in vitro internalization assay.
References
- 1. MSD and CellBion launch Korea’s 1st radioligand-immunotherapy trial for prostate cancer < Pharma < Article - KBR [koreabiomed.com]
- 2. Cellbion's Radiopharmaceutical Gains Global Pharma Attention, Expanding Collaborations Expec... - 팜이데일리 [pharm.edaily.co.kr]
- 3. US20220016274A1 - Radiopharmaceutical and methods - Google Patents [patents.google.com]
- 4. WO2019157037A1 - Psma targeted radiohalogenated urea-polyaminocarboxylates for cancer radiotherapy - Google Patents [patents.google.com]
- 5. Cellbion Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 6. Cellbion the latest radiopharma contender with Kosdaq IPO | BioWorld [bioworld.com]
Pocuvotide satetraxetan molecular structure and chelator
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Molecular Structure and Chelator
Pocuvotide satetraxetan is a radiopharmaceutical precursor designed for targeted radionuclide therapy and imaging. Central to its function are its distinct molecular components: a targeting moiety and a chelating agent.
Molecular Structure:
The molecular formula for this compound is C36H54N8O15S.[1] Its IUPAC name is (2S)-2-[[(1S)-1-carboxy-5-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]pentyl]carbamoylamino]pentanedioic acid.[1]
Based on available data and nomenclature, this compound is understood to be functionally analogous, if not identical, to vipivotide tetraxetan , also widely known as PSMA-617 . The "-tide" suffix in "vipivotide" indicates a peptide-based targeting component, while "tetraxetan" refers to the chelator.
The targeting component is a urea-based peptidomimetic that exhibits a high binding affinity for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.
Chelator:
The chelating agent in this compound is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) . This macrocyclic molecule is covalently linked to the targeting moiety and is responsible for securely sequestering a radionuclide. The robust nature of the DOTA cage prevents the leakage of the radioisotope in vivo, which is critical for minimizing off-target radiation exposure and toxicity. DOTA can chelate a variety of radiometals, with Lutetium-177 (¹⁷⁷Lu) being a common radioisotope used in therapeutic applications with this class of molecules.
Quantitative Data
The following table summarizes key quantitative data for the closely related and well-characterized compound, PSMA-617.
| Parameter | Value | Compound | Notes |
| Binding Affinity (Ki) | 0.37 nM | PSMA-617 | High-affinity inhibitor of PSMA peptidase activity.[1] |
| IC50 | Not explicitly found for this compound. | - | |
| Molecular Weight | 870.9 g/mol | This compound | [1] |
Mechanism of Action: Targeted Radionuclide Therapy
The therapeutic principle of this compound, when complexed with a therapeutic radioisotope such as ¹⁷⁷Lu, is targeted radioligand therapy. The process can be summarized in the following steps:
-
Administration and Distribution: The radiolabeled this compound complex is administered intravenously.
-
Target Binding: The PSMA-targeting portion of the molecule selectively binds to PSMA expressed on cancer cells.
-
Internalization: Following binding, the entire complex, including the radionuclide, is internalized by the cancer cell.
-
Radionuclide Decay and Cytotoxicity: The entrapped radionuclide (e.g., ¹⁷⁷Lu, a β-emitter) undergoes radioactive decay, releasing high-energy particles that induce DNA damage and subsequent cell death in the targeted cancer cell and surrounding tumor microenvironment.
Experimental Protocols
The following is a representative protocol for the radiolabeling of a PSMA-targeting precursor like this compound with Lutetium-177, based on established procedures for PSMA-617.
Protocol: Radiolabeling of this compound with ¹⁷⁷Lu
Objective: To prepare ¹⁷⁷Lu-pocuvotide satetraxetan with high radiochemical purity for preclinical or clinical use.
Materials:
-
This compound precursor
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5) or Ascorbate (B8700270) buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath set to 95°C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
In a sterile, pyrogen-free reaction vial placed in a lead-shielded container, add the required volume of sodium acetate or ascorbate buffer.
-
Add the desired amount of this compound precursor (e.g., 100 µg).
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Incubate the reaction vial in a heating block or water bath at 95°C for 15-30 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.
-
Perform quality control checks to determine radiochemical purity using TLC or HPLC.
Logical Relationships in Drug Development
The development and application of this compound involve a logical progression from target identification to therapeutic application.
References
The Pharmacokinetics and Biodistribution of Lu-177-DGUL: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and biodistribution of Lu-177-DGUL, a novel radiopharmaceutical agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The information presented herein is compiled from publicly available preclinical and preliminary clinical data.
Introduction to Lu-177-DGUL
Lu-177-DGUL is a radioligand therapy that targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells.[1][2] Developed by Cellbion Co., Ltd., this agent is currently undergoing Phase 1/2 clinical trials to evaluate its safety, tolerability, dosimetry, and anti-tumor activity.[3][4][5][6][7]
The therapeutic strategy of Lu-177-DGUL is based on the targeted delivery of a cytotoxic payload of beta-emitting radiation directly to the tumor cells, thereby minimizing damage to surrounding healthy tissues.[1] The molecule consists of three key components:
-
DGUL: A novel targeting moiety based on a Glu-Urea-Lys derivative that binds with high affinity to the extracellular domain of PSMA.
-
DOTA: A chelator that securely encapsulates the radioactive isotope.
-
Lutetium-177 (Lu-177): A beta-emitting radioisotope with a half-life of approximately 6.7 days, which allows for sustained radiation delivery to the tumor.[1]
Mechanism of Action
The mechanism of action of Lu-177-DGUL follows a targeted delivery and localized radiation-induced cell death pathway.[1][8] Upon intravenous administration, Lu-177-DGUL circulates through the bloodstream and selectively binds to PSMA on prostate cancer cells.[1] Following this binding, the Lu-177-DGUL-PSMA complex is internalized by the cancer cell. The beta particles emitted by the decay of Lu-177 then induce DNA damage, primarily through the formation of double-strand breaks.[1] This extensive DNA damage ultimately triggers programmed cell death (apoptosis), leading to a reduction in tumor size and disease progression.[8] The molecular design of Lu-177-DGUL is intended to facilitate rapid clearance from the body, which helps to reduce off-target radiation exposure and potential side effects.[1][2]
Pharmacokinetics
Preclinical Data (Rats)
A study utilizing a stable isotope-labeled analog, 175Lu-DOTA-PSMA-GUL, in rats provided initial insights into the pharmacokinetic profile. The key findings from this study are summarized below. It is important to note that this data may not be directly translatable to humans.
-
Plasma Clearance: The plasma concentration of the compound showed a multi-exponential decline following intravenous injection.[9]
-
Elimination Half-Life: The average elimination half-life was determined to be between 0.30 and 0.33 hours.[9]
-
Route of Elimination: The primary route of elimination was identified as renal excretion.[9]
Table 1: Preclinical Pharmacokinetic Parameters of 175Lu-DOTA-PSMA-GUL in Rats
| Parameter | Value |
|---|---|
| Elimination Half-Life | 0.30 - 0.33 hours |
| Primary Elimination Route | Renal Excretion |
Note: Quantitative data such as Cmax, AUC, and clearance rates from this preclinical study are not yet publicly available.
Human Pharmacokinetic Data
As of the date of this document, detailed quantitative pharmacokinetic data for Lu-177-DGUL in humans from the ongoing Phase 1/2 clinical trial (NCT05547061) has not been published.
Biodistribution
Preclinical Data (Rats)
The biodistribution of 175Lu-DOTA-PSMA-GUL was assessed in rats, revealing the following tissue distribution pattern:
-
High Uptake: The highest concentration of the compound was observed in the kidneys.[9]
-
Target Uptake: Significant uptake was also noted in the prostate gland.[9]
Note: A detailed table of percentage of injected dose per gram (%ID/g) for various organs from this preclinical study is not yet publicly available.
Human Biodistribution and Dosimetry
Preliminary dosimetry results from the Phase 1/2 clinical trial of Lu-177-DGUL in patients with mCRPC were presented at the SNMMI 2023 annual meeting. These findings provide the first quantitative insights into the biodistribution and radiation absorbed doses in humans.
Table 2: Preliminary Human Dosimetry for Lu-177-DGUL
| Organ | Mean Absorbed Dose (Gy/GBq) |
|---|---|
| Salivary Glands | 0.32 |
| Kidneys | 0.31 |
| Red Marrow | 0.02 |
Source: SNMMI 2023 Annual Meeting Presentation[10]
Note: This is preliminary data from a limited number of patients. A comprehensive biodistribution profile with uptake values for a wider range of organs and at various time points post-injection is anticipated upon completion and publication of the full clinical trial results.
Experimental Protocols
Preclinical Pharmacokinetics and Biodistribution in Rats
-
Test Article: 175Lu-DOTA-PSMA-GUL (a stable isotope-labeled analog of Lu-177-DGUL).
-
Animal Model: Rats.
-
Administration: Intravenous injection.
-
Sample Analysis: A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to quantify the concentration of 175Lu-DOTA-PSMA-GUL in plasma, urine, feces, and various tissues.[9]
Phase 1/2 Clinical Trial (NCT05547061)
-
Study Title: A Phase 1/2 Clinical Trial to Evaluate the Safety, Tolerability, Dosimetry, and Anti-tumor Activity of Ga-68-NGUL / Lu-177-DGUL in Patients With Metastatic Castration-resistant Prostate Cancer (mCRPC) Refractory to Standard Therapy.[5][6]
-
Study Design: An open-label, single-arm, multi-center trial with a dose escalation phase (Phase 1) and a cohort expansion phase (Phase 2).[10]
-
Patient Population: Patients with mCRPC who have been previously treated with at least one androgen-receptor-pathway inhibitor and docetaxel, and who have a positive PSMA PET scan.[10]
-
Treatment Regimen: Patients are administered up to 6 cycles of Lu-177-DGUL intravenously every 6 weeks.[10] The Phase 1 dose escalation cohorts evaluated initial doses of 5.55 GBq and 7.40 GBq.[10]
-
Dosimetry and Biodistribution Assessment: While the specific imaging protocols have not been detailed in the available literature, standard practice for such trials involves serial whole-body planar and/or SPECT/CT imaging at multiple time points post-injection to calculate time-integrated activity in organs of interest. These data are then used with software such as OLINDA/EXM to calculate absorbed radiation doses.
Summary and Future Directions
Lu-177-DGUL is a promising new PSMA-targeted radioligand therapy. Preclinical studies indicate rapid clearance and targeted uptake in the prostate. Preliminary human data from the ongoing Phase 1/2 clinical trial demonstrate a manageable safety profile and provide initial dosimetry estimates for key organs.
The completion of the ongoing clinical trial is eagerly awaited to provide a more comprehensive understanding of the pharmacokinetics and biodistribution of Lu-177-DGUL in humans. This will include detailed quantitative data on plasma pharmacokinetics, a full biodistribution profile across a wide range of organs, and mature safety and efficacy results. This information will be crucial for the further clinical development of this agent and for optimizing its therapeutic use in patients with metastatic castration-resistant prostate cancer.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. CareAcross [careacross.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
No Public Data Available for Pocuvotide Satetraxetan in mCRPC
Despite a comprehensive search for "Pocuvotide satetraxetan," and its potential alias "RAL-355," there is currently no publicly available information regarding its therapeutic potential, mechanism of action, or any associated clinical trials in the context of metastatic castration-resistant prostate cancer (mCRPC).
This absence of information prevents the creation of the requested in-depth technical guide or whitepaper, as no quantitative data, experimental protocols, or signaling pathways associated with "this compound" in mCRPC could be identified.
It is possible that "this compound" is an early-stage compound with no publicly disclosed data, a project that was discontinued (B1498344) before reaching public milestones, or a drug candidate that is known by a different codename not yet revealed in public domains.
Researchers, scientists, and drug development professionals interested in novel therapeutics for mCRPC are encouraged to monitor public disclosures from pharmaceutical companies and presentations at major oncology conferences for any future information on this compound. Without primary data, any further analysis or generation of the requested content, including data tables and diagrams, is not feasible at this time.
Navigating the Frontier of Prostate Cancer Treatment: A Technical Guide to PSMA-Targeted Radioligand Therapy
Disclaimer: This technical guide addresses the core principles of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapy for early-stage prostate cancer research. The specific compound "pocuvotide satetraxetan" is not extensively documented in publicly available scientific literature or clinical trial databases. Therefore, this whitepaper will focus on the well-researched and clinically relevant PSMA-targeted radiopharmaceuticals, Lutetium Lu 177 vipivotide tetraxetan and Lutetium Lu 177 rosopatamab tetraxetan , to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The "tetraxetan" component, a derivative of DOTA, is a chelator that binds the radioactive isotope, a common feature in this class of drugs.
Introduction to PSMA-Targeted Radioligand Therapy
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and androgen independence.[1] This high level of expression and its presence on the cell surface make PSMA an ideal target for both imaging and therapeutic applications in prostate cancer.
PSMA-targeted radioligand therapy (RLT) is a precision medicine approach that delivers cytotoxic radiation directly to prostate cancer cells.[2] This is achieved by linking a radioactive isotope to a molecule (a small molecule or an antibody) that specifically binds to PSMA.[3][4] This targeted delivery minimizes damage to surrounding healthy tissues, thereby reducing side effects compared to traditional external beam radiation.[4]
Mechanism of Action
The fundamental mechanism of action for PSMA-targeted RLT involves a multi-step process that culminates in the induction of cancer cell death through radiation-induced DNA damage.[5][6]
-
Targeting and Binding: The PSMA-targeting ligand, such as vipivotide (a small molecule) or rosopatamab (a monoclonal antibody), circulates through the bloodstream and selectively binds to PSMA expressed on prostate cancer cells.[3][4]
-
Internalization: Upon binding, the entire complex, including the radioactive isotope, is internalized by the cancer cell.[4]
-
Radiation-Induced DNA Damage: The radioactive isotope, such as Lutetium-177 (¹⁷⁷Lu), decays and emits beta particles.[5][6] These particles have a short penetration range in tissue (mean penetration of 0.67 mm and maximum of approximately 2 mm for ¹⁷⁷Lu), which localizes the radiation damage to the tumor cells and their immediate microenvironment.[7] The emitted radiation causes single and double-strand breaks in the DNA of the cancer cells.
-
Cell Death: The extensive DNA damage overwhelms the cell's repair mechanisms, leading to apoptosis (programmed cell death).[6]
The following diagram illustrates the generalized signaling pathway and mechanism of action for PSMA-targeted radioligand therapy.
Quantitative Data from Clinical Trials
The efficacy and safety of PSMA-targeted radioligand therapies have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies of Lutetium Lu 177 vipivotide tetraxetan and preliminary data for Lutetium Lu 177 rosopatamab tetraxetan.
Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™)
Table 1: Efficacy Data from the VISION Phase III Trial (Metastatic Castration-Resistant Prostate Cancer) .[8][9]
| Endpoint | ¹⁷⁷Lu-vipivotide tetraxetan + Standard of Care (n=551) | Standard of Care Alone (n=280) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 15.3 months | 11.3 months | 0.62 (0.52, 0.74) | <0.001 |
| Median Radiographic Progression-Free Survival | 8.7 months | 3.4 months | 0.40 (0.29, 0.57) | <0.001 |
| Objective Response Rate (ORR) | 29.8% | 1.7% | - | <0.001 |
| Disease Control Rate (DCR) | 89.0% | 66.7% | - | <0.001 |
Table 2: Efficacy Data from the PSMAfore Phase III Trial (Taxane-Naïve Metastatic Castration-Resistant Prostate Cancer) .[10]
| Endpoint | ¹⁷⁷Lu-vipivotide tetraxetan (n=234) | Androgen Receptor Pathway Inhibitor (ARPI) Change (n=234) | Hazard Ratio (95% CI) | p-value |
| Median Radiographic Progression-Free Survival | 9.3 months | 5.6 months | 0.41 (0.29, 0.56) | <0.0001 |
| Median Overall Survival | 24.5 months | 23.1 months | 0.91 (0.72, 1.14) | Not Significant |
Table 3: Efficacy Data from the PSMAddition Phase III Trial (Metastatic Hormone-Sensitive Prostate Cancer) .[11][12]
| Endpoint | ¹⁷⁷Lu-vipivotide tetraxetan + SoC (n=572) | SoC Alone (n=572) | Hazard Ratio (95% CI) | p-value |
| Median Radiographic Progression-Free Survival | Not Reached | Not Reached | 0.72 (0.58, 0.90) | 0.002 |
| Overall Response Rate (ORR) | 85.3% | 80.8% | - | - |
| Complete Response Rate | 57.1% | 42.3% | - | - |
Lutetium Lu 177 rosopatamab tetraxetan (TLX591)
Table 4: Preliminary Efficacy Data from the ProstACT SELECT Phase I Study (Metastatic Castration-Resistant Prostate Cancer) .[13]
| Endpoint | ¹⁷⁷Lu-rosopatamab tetraxetan (n=28) |
| PSA Reduction ≥30% | 27% |
| PSA Reduction ≥50% | 18% |
| Overall PSA Reduction | 64% |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and replication of research in this field. The following sections outline the key methodologies for patient selection, drug administration, and imaging based on clinical trial protocols for Lutetium Lu 177 vipivotide tetraxetan.
Patient Selection Protocol
The selection of appropriate candidates is critical for the success of PSMA-targeted radioligand therapy. The following workflow outlines the typical patient selection process.
Key Inclusion Criteria for Clinical Trials (Example: VISION Trial) :[9]
-
Histologically confirmed prostate cancer.
-
Metastatic castration-resistant prostate cancer (mCRPC).
-
Progression after at least one androgen receptor pathway inhibitor (ARPI) and one or two taxane (B156437) chemotherapy regimens.
-
PSMA-positive disease confirmed by ⁶⁸Ga-PSMA-11 PET/CT imaging.
-
Adequate organ and bone marrow function.
-
ECOG performance status of 0-2.
Administration and Dosimetry Protocol
The administration of radiopharmaceuticals requires strict adherence to safety protocols to minimize radiation exposure to both the patient and healthcare personnel.
Lutetium Lu 177 vipivotide tetraxetan Dosing Regimen :[7][9]
-
Recommended Dose: 7.4 GBq (200 mCi) administered intravenously every 6 weeks for up to 6 doses.
-
Administration: Intravenous infusion over 1-10 minutes. The intravenous line should be flushed with sterile 0.9% sodium chloride solution before and after administration.[14]
-
Dose Modifications: Dose interruption, reduction (to 5.9 GBq or 160 mCi), or discontinuation may be necessary in case of adverse reactions.[7][14]
Dosimetry: Dosimetry studies are conducted to estimate the radiation absorbed dose by various organs. For Lutetium Lu 177 vipivotide tetraxetan, the organs receiving the highest radiation doses are the lacrimal glands, salivary glands, large intestine, kidneys, and urinary bladder wall.[7][15]
The following diagram outlines a typical workflow for the administration and post-administration imaging.
Future Directions and Conclusion
PSMA-targeted radioligand therapy represents a significant advancement in the treatment of prostate cancer. Ongoing research is focused on several key areas:
-
Exploring New Radionuclides: Investigating the use of alpha-emitters, such as Actinium-225 (²²⁵Ac), which may offer higher potency.[16]
-
Combination Therapies: Evaluating the synergistic effects of combining PSMA-targeted RLT with other treatments like PARP inhibitors or immunotherapy.[17]
-
Earlier Lines of Therapy: Clinical trials are assessing the efficacy of these agents in earlier stages of prostate cancer, including the hormone-sensitive setting.[11][12]
-
Novel Targeting Moieties: Development of new small molecules and antibodies with improved targeting properties and pharmacokinetics.
References
- 1. Efficacy, toxicity, and clinical outcomes of 177Lu-PSMA-617 radioligand therapy at 5.5 GBq per cycle in patients with advanced castration-resistant prostate cancer: a prospective, single arm, phase II study | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. What Is PLUVICTO® (lutetium Lu 177 vipivotide tetraxetan)? [us.pluvicto.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. snmmi.org [snmmi.org]
- 6. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. Lutetium (177Lu) Vipivotide Tetraxetan (Pluvicto) [canjhealthtechnol.ca]
- 9. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Expands Pluvicto’s Metastatic Castration-Resistant Prostate Cancer Indication - ASCO [asco.org]
- 11. onclive.com [onclive.com]
- 12. novartis.com [novartis.com]
- 13. urologytimes.com [urologytimes.com]
- 14. Lutetium Lu 177 Vipivotide Tetraxetan Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. AACR: Philip Kantoff Discusses Convergent's Unique Path to Treating Prostate Cancer - BioSpace [biospace.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Clarification on Terminology: DGUL and Pocuvotide Satetraxetan
Initial analysis of the query "Role of the DGUL ligand in Pocuvotide satetraxetan function" has revealed a fundamental misunderstanding based on currently available scientific and medical literature. There is no established connection between a "DGUL ligand" and the function of this compound.
"this compound" is identified as a CXCR4 antagonist. Its mechanism of action revolves around the inhibition of the CXCR4 receptor and its interaction with its natural ligand, CXCL12 (also known as SDF-1).
Conversely, "DGUL" is associated with a novel radioligand therapy, specifically ¹⁷⁷Lu-PSMA-DGUL, for the treatment of prostate cancer. In this context, DGUL is part of a molecule that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on prostate cancer cells.
This document will therefore address the distinct mechanisms of action for both CXCR4 antagonists like this compound and the PSMA-targeting agent DGUL in their respective therapeutic areas.
Part 1: The Role of the CXCL12/CXCR4 Axis and the Function of this compound
Introduction
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, along with its cognate ligand CXCL12, plays a pivotal role in numerous physiological and pathological processes, including hematopoiesis, immune responses, and cancer metastasis.[1][2][3] By blocking the interaction between CXCL12 and CXCR4, this compound disrupts the downstream signaling pathways that contribute to disease progression.[4]
The CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to the G protein-coupled receptor (GPCR) CXCR4 initiates a cascade of intracellular signaling events. These pathways are crucial for cell survival, proliferation, and migration.[5]
-
G-protein Activation: Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family.
-
Downstream Effectors: Activated Gi proteins dissociate into Gαi and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.
-
Ras/Raf/MEK/ERK (MAPK) pathway: Involved in cell growth, differentiation, and survival.
-
Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: Regulates gene expression involved in immune responses and cell proliferation.[5]
-
The activation of these pathways ultimately leads to chemotaxis, or the directed migration of cells towards the CXCL12 gradient.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of CXCR4. It binds to the receptor, likely within the same binding pocket as CXCL12, thereby preventing the natural ligand from activating the receptor. This blockade inhibits the downstream signaling cascades, resulting in the attenuation of cellular responses such as chemotaxis, proliferation, and survival of cells that are dependent on the CXCL12/CXCR4 axis.
Experimental Protocols for Characterizing CXCR4 Antagonists
The characterization of CXCR4 antagonists like this compound involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.
1. CXCR4 Binding Assays:
-
Objective: To determine the affinity and binding kinetics of the antagonist to the CXCR4 receptor.
-
Methodology: Competitive Binding Assay
-
Cell Culture: Use a cell line that endogenously expresses CXCR4 (e.g., Jurkat cells) or is engineered to overexpress the receptor.
-
Ligand Competition: Incubate the cells with a fixed concentration of a fluorescently or radioactively labeled CXCL12 and varying concentrations of the unlabeled antagonist (this compound).
-
Detection: Measure the displacement of the labeled ligand using flow cytometry or a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibitory constant) values to quantify the binding affinity of the antagonist.[6][7][8]
-
2. Functional Assays:
-
Objective: To assess the ability of the antagonist to inhibit CXCR4-mediated cellular functions.
-
Methodology: Chemotaxis Assay (Transwell Migration Assay)
-
Assay Setup: Place a cell-permeable membrane (e.g., in a Transwell insert) between two chambers.
-
Chemoattractant: Add CXCL12 to the lower chamber to create a chemotactic gradient.
-
Cell Treatment: Pre-incubate CXCR4-expressing cells with varying concentrations of this compound.
-
Migration: Place the treated cells in the upper chamber and incubate to allow for migration towards the chemoattractant.
-
Quantification: Stain and count the cells that have migrated to the lower surface of the membrane.
-
Data Analysis: Determine the IC₅₀ of the antagonist for inhibiting cell migration.[4][6]
-
-
Methodology: Calcium Mobilization Assay
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Treatment: Add varying concentrations of this compound to the cells.
-
Stimulation: Stimulate the cells with a fixed concentration of CXCL12.
-
Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of the calcium flux by the antagonist.[4][6]
-
Quantitative Data for CXCR4 Antagonists
The following table summarizes typical quantitative data obtained for a potent CXCR4 antagonist. Note: Specific data for this compound is not publicly available and the following are representative values.
| Parameter | Assay Type | Typical Value | Description |
| Ki (nM) | Competitive Binding | 1 - 10 | Inhibitory constant, a measure of binding affinity. |
| IC₅₀ (nM) | Chemotaxis Assay | 5 - 50 | Half-maximal inhibitory concentration for cell migration. |
| IC₅₀ (nM) | Calcium Mobilization | 10 - 100 | Half-maximal inhibitory concentration for calcium flux. |
Part 2: The Role of the DGUL Ligand in PSMA-Targeted Radioligand Therapy
Introduction
The term "DGUL" is associated with a novel therapeutic agent, ¹⁷⁷Lu-PSMA-DGUL, which is being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[9][10] This agent is a type of radioligand therapy where a targeting moiety (DGUL) is linked to a radioactive isotope (Lutetium-177).
The PSMA Target in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, with limited expression in most normal tissues.[11] This differential expression makes PSMA an excellent target for delivering therapeutic agents specifically to cancer cells while minimizing damage to healthy tissues.[11]
Mechanism of Action of ¹⁷⁷Lu-PSMA-DGUL
The therapeutic action of ¹⁷⁷Lu-PSMA-DGUL is based on the targeted delivery of radiation to cancer cells.
-
Targeting: The DGUL component of the molecule is a ligand that binds with high affinity and specificity to the extracellular domain of PSMA on prostate cancer cells.[11]
-
Internalization: Following binding, the entire ¹⁷⁷Lu-PSMA-DGUL complex is internalized by the cancer cell.
-
Radiation-Induced Cell Death: The Lutetium-177 isotope is a beta-emitter. Once inside the cell, it releases beta particles that cause DNA damage, leading to apoptosis (programmed cell death) of the cancer cell.[9]
Experimental Protocols for Characterizing PSMA-Targeting Radioligands
The evaluation of PSMA-targeting radioligands involves preclinical and clinical studies to assess their safety, dosimetry, and anti-tumor activity.
1. In Vitro Characterization:
-
Objective: To determine the binding affinity and specificity of the DGUL ligand to PSMA.
-
Methodology: Competitive Binding Assay
-
Cell Lines: Use PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines.
-
Radioligand Competition: Incubate cells with a known PSMA-targeting radioligand and varying concentrations of the non-radioactive DGUL-containing compound.
-
Detection and Analysis: Measure the displacement of the radioligand to determine the IC₅₀ and Ki values.
-
2. Preclinical In Vivo Studies:
-
Objective: To evaluate the biodistribution, tumor uptake, and therapeutic efficacy in animal models.
-
Methodology: Xenograft Mouse Model
-
Tumor Implantation: Implant PSMA-positive human prostate cancer cells into immunocompromised mice.
-
Radioligand Administration: Administer ¹⁷⁷Lu-PSMA-DGUL to the tumor-bearing mice.
-
Biodistribution: At various time points, euthanize the mice and measure the radioactivity in different organs and the tumor to determine uptake and clearance.
-
Efficacy Study: Treat groups of mice with ¹⁷⁷Lu-PSMA-DGUL and monitor tumor growth over time compared to a control group.
-
3. Clinical Trials:
-
Objective: To assess the safety, dosimetry, and therapeutic efficacy in human patients.
-
Methodology: Phase I/II Clinical Trial
-
Patient Selection: Enroll patients with mCRPC whose tumors show high PSMA expression on PET imaging.
-
Dose Escalation (Phase I): Administer increasing doses of ¹⁷⁷Lu-PSMA-DGUL to determine the maximum tolerated dose and dose-limiting toxicities.
-
Efficacy Assessment (Phase II): Treat a larger cohort of patients at the optimal dose and evaluate anti-tumor activity through PSA (Prostate-Specific Antigen) levels and imaging (e.g., RECIST criteria).[10]
-
Quantitative Data from ¹⁷⁷Lu-PSMA-DGUL Clinical Trials
The following table summarizes preliminary data from a Phase I/II clinical trial of ¹⁷⁷Lu-PSMA-DGUL.[10]
| Parameter | Finding | Description |
| Best PSA Response | 52.2% of patients | Percentage of patients achieving a significant decline in PSA levels. |
| Objective Response Rate | 83.3% of patients with measurable disease | Percentage of patients with a significant reduction in tumor size on imaging. |
| Mean Absorbed Dose (Gy/GBq) | Salivary Glands: 0.32, Kidneys: 0.31 | Radiation dose absorbed by major organs, indicating safety profile. |
Conclusion
References
- 1. Exploratory Studies on Development of the Chemokine Receptor CXCR4 Antagonists Toward Downsizing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of CXCR4 [thno.org]
- 4. benchchem.com [benchchem.com]
- 5. CXCR4 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CellBion's innovative prostate cancer drug, Lu-177-DGUL, secures 'GIFT' designation < Sponsored < Article - KBR [koreabiomed.com]
- 10. urotoday.com [urotoday.com]
- 11. PSMA-DGUL | tradekorea [tradekorea.com]
Basic Research Applications of Novel PSMA-Targeting Radioligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research applications of emerging Prostate-Specific Membrane Antigen (PSMA)-targeting radioligands. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the preclinical evaluation of these promising agents, from molecular interactions to in vivo efficacy. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes.
Introduction to PSMA-Targeting Radioligands
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical molecular target in the landscape of prostate cancer diagnostics and therapeutics.[1][2] This transmembrane glycoprotein (B1211001) is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential.[2] Novel radioligands designed to bind with high affinity and specificity to PSMA are at the forefront of theranostic advancements, enabling both sensitive imaging and targeted radionuclide therapy.[1][3] These agents typically consist of three core components: a PSMA-binding motif, a chelator for radiolabeling, and a linker connecting the two. Modifications to each of these components are being actively explored to enhance tumor uptake, improve pharmacokinetic profiles, and minimize off-target toxicity.[4]
Quantitative Data on Novel PSMA-Targeting Radioligands
The preclinical assessment of novel PSMA-targeting radioligands generates a wealth of quantitative data that is crucial for comparing their performance and predicting their clinical potential. This section provides a consolidated summary of key parameters for several recently developed agents.
In Vitro Binding Affinity
The binding affinity of a radioligand to its target is a primary determinant of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of a known radiolabeled competitor from the PSMA receptor. A lower IC50 value indicates a higher binding affinity.
| Radioligand | Cell Line | IC50 (nM) | Reference |
| PSMA-D4 | LNCaP | 28.7 ± 5.2 | [5] |
| RPS-071 | Not Specified | 10.8 ± 1.5 | [1] |
| RPS-072 | Not Specified | 6.7 ± 3.7 | [1] |
| RPS-077 | Not Specified | 1.7 ± 0.3 | [1] |
| BWD | Not Specified | 35.86 ± 0.56 | [6] |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP | 23 ± 1 (K D) | [7] |
| [⁹⁹ᵐTc]Tc-BQ0413 | PC3-pip | 0.033 ± 0.015 | [8] |
In Vivo Tumor Uptake and Biodistribution
Biodistribution studies in preclinical tumor models are essential to evaluate the in vivo targeting efficiency and clearance characteristics of novel radioligands. Tumor uptake is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Radioligand | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [¹⁷⁷Lu]Lu-BWD | PC3-PIP Xenograft | 4 h | 64.28 ± 12.46 | [6] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC3-PIP Xenograft | 4 h | 47.64 ± 11.39 | [6] |
| [⁶⁸Ga]Ga-NOTA-GC-PSMA | LNCaP Xenograft | 30 min | 3.10 ± 0.20 | [9] |
| [⁶⁸Ga]Ga-NOTA-GC-PSMA | LNCaP Xenograft | 60 min | 2.28 ± 0.27 | [9] |
| [⁶⁸Ga]Ga-SC691 | LNCaP Xenograft | 30 min | 43.41 ± 8.39 | [10] |
| [⁶⁸Ga]Ga-SC691 | LNCaP Xenograft | 60 min | 27.59 ± 10.38 | [10] |
| [⁹⁹ᵐTc]Tc-BQ0413 | PC3-pip Xenograft | 1 h | 30 ± 4 | |
| [⁹⁹ᵐTc]Tc-BQ0413 | PC3-pip Xenograft | 3 h | 38 ± 6 | [8] |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP Xenograft | 1 h | 37 ± 4 | |
| [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP Xenograft | 4 h | 69 ± 13 | [7] |
Key Experimental Protocols
The following sections provide detailed methodologies for the fundamental experiments involved in the preclinical evaluation of novel PSMA-targeting radioligands.
Radiolabeling and Quality Control
Objective: To radiolabel a PSMA-targeting ligand with a therapeutic or diagnostic radionuclide and assess the radiochemical purity of the final product.
Materials:
-
PSMA ligand precursor
-
Radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃)
-
Reaction buffer (e.g., Sodium Acetate, pH 4.5-5.5)
-
Quencher/stabilizer (e.g., Ascorbic acid)
-
Sterile water for injection
-
Radio-Thin Layer Chromatography (radio-TLC) system
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridge for purification (if necessary)
Procedure:
-
Preparation: In a sterile, pyrogen-free reaction vial, add the PSMA ligand precursor dissolved in a small volume of high-purity water or a suitable organic solvent.
-
Buffering: Add the reaction buffer to the vial to achieve the optimal pH for the chelation reaction.
-
Radiolabeling: Add the radionuclide solution to the reaction vial. The specific activity of the radionuclide should be considered to achieve the desired molar activity of the final product.
-
Incubation: Gently mix the reaction solution and incubate at a specific temperature (e.g., 95-100°C for ¹⁷⁷Lu labeling) for a defined period (e.g., 15-30 minutes).
-
Quenching: After incubation, add a quenching agent like ascorbic acid to prevent radiolysis, especially for therapeutic radiopharmaceuticals.
-
Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the radiolabeled compound using an SPE cartridge.
-
Quality Control:
-
Radio-TLC: Spot a small aliquot of the final product on a TLC strip and develop it using an appropriate mobile phase. Analyze the strip using a radio-TLC scanner to determine the radiochemical yield.
-
Radio-HPLC: Inject a sample of the final product into a radio-HPLC system to determine the radiochemical purity and identify any potential impurities.[11][12]
-
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a novel, non-radiolabeled PSMA ligand by measuring its ability to compete with a known radioligand for binding to PSMA-expressing cells.[13]
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium and supplements
-
Known PSMA radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Novel unlabeled PSMA ligand (competitor)
-
Binding buffer (e.g., Tris-based buffer with MgCl₂)
-
Multi-well cell culture plates (e.g., 96-well)
-
Gamma counter or beta counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into a multi-well plate and allow them to adhere and grow to a near-confluent monolayer.
-
Preparation of Ligands:
-
Prepare a fixed, low concentration of the known PSMA radioligand in binding buffer.
-
Prepare serial dilutions of the novel unlabeled competitor ligand in binding buffer, covering a wide concentration range (e.g., 10⁻¹² to 10⁻⁵ M).[3]
-
-
Assay Setup (in triplicate):
-
Total Binding: Wells containing cells, the fixed concentration of radioligand, and binding buffer.
-
Non-specific Binding: Wells containing cells, the fixed concentration of radioligand, and a high concentration of an unlabeled known PSMA inhibitor (e.g., 2-PMPA) to saturate all specific binding sites.
-
Competition: Wells containing cells, the fixed concentration of radioligand, and each dilution of the novel unlabeled competitor ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Washing: Terminate the assay by aspirating the medium and washing the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells in each well and transfer the lysate to counting tubes. Measure the radioactivity in each tube using a gamma or beta counter.[3]
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of the novel ligand.[3]
-
In Vitro Cell Uptake and Internalization Assay
Objective: To quantify the cellular uptake and internalization of a novel PSMA radioligand in PSMA-expressing cells over time.
Materials:
-
PSMA-positive cells (e.g., LNCaP) and PSMA-negative control cells (e.g., PC-3)
-
Cell culture medium and supplements
-
Novel PSMA radioligand
-
Binding buffer
-
Acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity
-
Cell lysis buffer (e.g., NaOH)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed both PSMA-positive and PSMA-negative cells into separate wells of a multi-well plate and culture them to near-confluence.
-
Radioligand Incubation: Add a known concentration of the novel PSMA radioligand to the wells and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Washing: At each time point, aspirate the medium and wash the cells with ice-cold binding buffer.
-
Acid Wash (for internalization):
-
To determine the internalized fraction, add ice-cold acid wash buffer to the cells and incubate for a short period (e.g., 5-10 minutes) to remove surface-bound radioligand.
-
Collect the acid wash supernatant (surface-bound fraction).
-
-
Cell Lysis: Lyse the cells with cell lysis buffer to release the internalized radioactivity.
-
Counting: Measure the radioactivity in the surface-bound fraction and the internalized (cell lysate) fraction using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of total added radioactivity for both the surface-bound and internalized fractions at each time point.
-
Total cell uptake is the sum of the surface-bound and internalized radioactivity.
-
Compare the uptake in PSMA-positive versus PSMA-negative cells to demonstrate specificity.
-
In Vivo Biodistribution Studies
Objective: To determine the tissue distribution, tumor targeting, and clearance of a novel PSMA radioligand in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PSMA-positive tumor cells (e.g., LNCaP, PC-3 PIP) for xenograft implantation
-
Novel PSMA radioligand
-
Anesthetic for animal procedures
-
Gamma counter
Procedure:
-
Tumor Model Development: Inoculate immunocompromised mice with PSMA-positive tumor cells, typically subcutaneously in the flank. Allow the tumors to grow to a suitable size for imaging and biodistribution studies.[14][15]
-
Radioligand Administration: Administer a known activity of the novel PSMA radioligand to the tumor-bearing mice, usually via intravenous (tail vein) injection.[16]
-
Tissue Harvesting: At predefined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of mice.
-
Organ and Tumor Collection: Carefully dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for accurate quantification.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.
-
Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood, tumor-to-kidney) to assess targeting specificity.
-
Small Animal SPECT/CT or PET/CT Imaging
Objective: To non-invasively visualize the in vivo biodistribution and tumor targeting of the novel PSMA radioligand.
Materials:
-
Tumor-bearing mice
-
Novel PSMA radioligand
-
Small animal SPECT/CT or PET/CT scanner
-
Anesthesia system
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it on the scanner bed.
-
Radioligand Administration: Administer the radioligand to the anesthetized mouse via tail vein injection.[4]
-
Image Acquisition:
-
Image Reconstruction and Analysis: Reconstruct the SPECT/PET and CT images. Fuse the images to correlate radioactivity accumulation with anatomical structures. Quantify the radioactivity in the tumor and major organs by drawing regions of interest (ROIs).
Visualization of Key Pathways and Workflows
Understanding the underlying biological pathways and the experimental processes is facilitated by visual representations. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.
PSMA-Mediated Signaling Pathway
High PSMA expression on prostate cancer cells can modulate critical intracellular signaling pathways, promoting cell survival and proliferation. One key mechanism involves the redirection of signaling from the MAPK/ERK pathway to the PI3K-AKT pathway.[17][18]
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Preclinical Evaluation Workflow for Novel PSMA Radioligands
The preclinical assessment of a new PSMA-targeting radioligand follows a structured workflow, progressing from in vitro characterization to in vivo validation.
Caption: Experimental workflow for preclinical evaluation of novel PSMA radioligands.
Competitive Binding Assay Workflow
This diagram outlines the key steps involved in performing a competitive binding assay to determine the IC50 of a novel PSMA ligand.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The field of PSMA-targeted radioligands is rapidly evolving, with novel agents continuously being developed to improve the diagnosis and treatment of prostate cancer. A rigorous and standardized preclinical evaluation, employing the methodologies detailed in this guide, is paramount to identifying the most promising candidates for clinical translation. The systematic collection of quantitative data, adherence to detailed experimental protocols, and a thorough understanding of the underlying biological pathways will collectively drive the advancement of this exciting area of nuclear medicine and oncology.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of a Novel High-Affinity Radioligand [99mTc]Tc-BQ0413 Targeting Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
- 12. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urotoday.com [urotoday.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lutetium-177 Radiolabeling of Pocuvotide Satetraxetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocuvotide satetraxetan is a promising prostate-specific membrane antigen (PSMA)-targeting ligand designed for the diagnosis and treatment of prostate cancer. The conjugation of a DOTA chelator to the PSMA-binding motif allows for stable complexation with radionuclides such as Lutetium-177 (¹⁷⁷Lu). [¹⁷⁷Lu]Lu-pocuvotide satetraxetan is a therapeutic radiopharmaceutical that delivers targeted β- aadiation to PSMA-expressing tumor cells.
These application notes provide a detailed, representative protocol for the radiolabeling of this compound with ¹⁷⁷Lu. It is important to note that as of the date of this document, specific published data for the radiolabeling of this compound is limited. Therefore, the following protocols are based on established methods for radiolabeling DOTA-conjugated peptides and PSMA inhibitors with ¹⁷⁷Lu. The provided quantitative data is derived from studies on structurally similar PSMA-targeting agents, such as PSMA-617 and PSMA I&T, and should be considered as a reference. Optimization of the labeling parameters for this compound may be required.
Signaling Pathway of PSMA
This compound targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells. The binding of ligands like this compound to PSMA can influence intracellular signaling pathways that are crucial for tumor cell survival and proliferation. PSMA expression has been shown to modulate the PI3K-AKT and MAPK signaling pathways, promoting a shift towards cell survival.[1][2][3]
Caption: PSMA interaction with RACK1 shifts signaling from the MAPK pathway to the PI3K-AKT pathway, promoting cell survival.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Lutetium-177
This protocol describes a general method for the manual radiolabeling of a DOTA-conjugated peptide like this compound with ¹⁷⁷Lu.
Materials:
-
This compound precursor
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)
-
Ascorbic acid solution (50 mg/mL, as a radioprotectant)
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Dose calibrator
-
Analytical HPLC system with a radioactivity detector
-
Instant thin-layer chromatography (ITLC) system
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required amount of this compound precursor.
-
Add sodium acetate buffer to the reaction vial to achieve a final pH between 4.0 and 5.0.
-
Add the ascorbic acid solution to the reaction mixture to prevent radiolysis.
-
Carefully transfer the desired activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction vial in a heating block or water bath at 95°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control checks as described in Protocol 2.
-
If the radiochemical purity is ≥ 95%, the product is ready for sterile filtration.
-
Aseptically filter the final product through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Quality Control of [¹⁷⁷Lu]Lu-Pocuvotide Satetraxetan
A. Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column and a radioactivity detector.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1 mL/min.
-
Method: Inject a small aliquot of the reaction mixture. The retention time of the radiolabeled peptide will be different from that of free ¹⁷⁷Lu.
-
Acceptance Criterion: Radiochemical purity should be ≥ 95%.[4]
B. Radiochemical Purity Determination by Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M sodium citrate (B86180) buffer (pH 5.0).
-
Method: Spot a small amount of the reaction mixture onto the ITLC strip. Allow the mobile phase to ascend. Free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1.0), while the labeled peptide will remain at the origin (Rf = 0).
-
Acceptance Criterion: The amount of free ¹⁷⁷Lu should be ≤ 5%.
Quantitative Data Summary
The following tables summarize representative quantitative data from the radiolabeling of other DOTA-conjugated PSMA inhibitors with ¹⁷⁷Lu. These values should serve as a benchmark for the expected performance of this compound radiolabeling.
Table 1: Representative Radiolabeling Reaction Parameters
| Parameter | Value | Reference |
| Precursor Amount | 10-50 µg | [5][6] |
| ¹⁷⁷Lu Activity | 1-10 GBq | [5][6] |
| Reaction Buffer | Sodium Acetate (pH 4.0-5.0) | [7] |
| Reaction Temperature | 95 °C | [7] |
| Reaction Time | 15-30 min | [7] |
| Radioprotectant | Ascorbic Acid | [6] |
Table 2: Representative Quality Control Specifications
| Parameter | Specification | Reference |
| Radiochemical Purity (HPLC) | ≥ 95% | [8][9] |
| Radiochemical Purity (ITLC) | ≥ 95% | [8] |
| Radiochemical Yield | > 90% | [10][11] |
| Specific Activity | 50-100 GBq/µmol | [10] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the radiolabeling workflow and the logical relationship between the components involved in the preparation of [¹⁷⁷Lu]Lu-pocuvotide satetraxetan.
Caption: A streamlined workflow for the synthesis and quality control of [¹⁷⁷Lu]Lu-pocuvotide satetraxetan.
Caption: The logical interplay of components and conditions resulting in the final therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C36H54N8O15S | CID 135325497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Standard Operating Procedure for the Synthesis of [¹⁷⁷Lu]Lu-PSMA-DGUL
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁷⁷Lu]Lu-PSMA-DGUL is a novel therapeutic radiopharmaceutical agent under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Developed by Cellbion, this agent comprises a prostate-specific membrane antigen (PSMA)-targeting ligand, DGUL, which is a derivative of the Glu-Urea-Lys (GUL) pharmacophore.[1][2] The DGUL ligand is conjugated to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which firmly complexes the therapeutic radioisotope Lutetium-177 (¹⁷⁷Lu).[1][3] A distinguishing feature of the DGUL ligand is the incorporation of a short linker containing a thiourea (B124793) bond.[4]
The beta-emitting radionuclide ¹⁷⁷Lu delivers a cytotoxic radiation dose to PSMA-expressing cancer cells, thereby inducing cell death and reducing tumor burden.[5] Clinical trials have shown promising efficacy and a favorable safety profile for [¹⁷⁷Lu]Lu-PSMA-DGUL.[6][7]
These application notes provide a representative, detailed protocol for the radiolabeling of the DGUL precursor with ¹⁷⁷Lu and the subsequent quality control of the final radiolabeled product, [¹⁷⁷Lu]Lu-PSMA-DGUL. The procedures outlined are based on established methods for the radiolabeling of DOTA-conjugated peptides and publicly available information on analogous ¹⁷⁷Lu-labeled PSMA ligands.
Experimental Protocols
Protocol 1: Radiolabeling of DGUL Precursor with [¹⁷⁷Lu]LuCl₃
This protocol describes a manual method for the radiolabeling of the DOTA-conjugated DGUL precursor.
Materials:
-
DGUL precursor (DOTA-conjugated)
-
[¹⁷⁷Lu]LuCl₃ solution (no-carrier-added or carrier-added) in 0.04 M HCl
-
Reaction Buffer: Sodium Acetate buffer (0.1 M, pH 4.5-5.5) or Ammonium Acetate buffer (0.5 M, pH 5.5)
-
Quenching/Stabilizing Solution: Ascorbic acid solution (e.g., 50 mg/mL) or a solution of gentisic acid and ascorbic acid.
-
Sterile, pyrogen-free reaction vials
-
Dry heat block or water bath
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile, pyrogen-free reaction vial placed in a lead-shielded container, dissolve the DGUL precursor in the reaction buffer.
-
Carefully add the required activity of [¹⁷⁷Lu]LuCl₃ solution to the vial containing the precursor.
-
Gently mix the reaction solution.
-
Verify that the pH of the reaction mixture is within the optimal range of 4.5 to 5.5.
-
Incubate the reaction vial in a dry heat block or water bath at 95-100°C for 15-30 minutes.[8]
-
After the incubation period, allow the vial to cool to room temperature behind appropriate shielding.
-
Add the quenching/stabilizing solution to prevent radiolysis of the labeled product.
-
Perform quality control checks as detailed in Protocol 2.
-
If purification is necessary, a C18 Sep-Pak cartridge can be used.
-
The final product should be passed through a sterile 0.22 µm filter into a sterile vial for administration.
Protocol 2: Quality Control of [¹⁷⁷Lu]Lu-PSMA-DGUL
This protocol outlines the essential quality control tests to ensure the safety and efficacy of the final radiopharmaceutical product.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) system with a radioactivity scanner
-
Stationary Phase for TLC: ITLC-SG strips
-
Mobile Phase for TLC: e.g., 0.1 M Sodium Citrate buffer, pH 5.0
-
Gamma counter or dose calibrator
-
pH meter or pH strips
Procedures:
-
Determination of Radiochemical Purity (RCP) by HPLC:
-
Inject a small aliquot of the final product into a suitably validated HPLC system.
-
Analyze the chromatogram to identify and quantify the peak corresponding to [¹⁷⁷Lu]Lu-PSMA-DGUL and any radiochemical impurities (e.g., free ¹⁷⁷Lu).
-
Calculate the radiochemical purity. A typical acceptance criterion is ≥95%.[9]
-
-
Determination of Radiochemical Purity (RCP) by TLC:
-
Spot a small amount of the reaction mixture onto an ITLC-SG strip.
-
Develop the chromatogram using the chosen mobile phase.
-
After development, dry the strip and measure the distribution of radioactivity using a TLC scanner.
-
Calculate the radiochemical purity.
-
-
Visual Inspection:
-
Visually inspect the final product for any particulate matter or discoloration. The solution should be clear and colorless.
-
-
pH Measurement:
-
Measure the pH of the final solution to ensure it is within the acceptable range for intravenous administration (typically pH 5.0-7.0).
-
-
Radionuclidic Identity and Purity:
-
Confirm the identity of ¹⁷⁷Lu using a gamma spectrometer.
-
Assess the radionuclidic purity to ensure the absence of other radioisotopes.
-
-
Sterility and Endotoxin (B1171834) Testing:
-
Perform sterility and endotoxin tests according to pharmacopeial standards to ensure the product is safe for injection.
-
Data Presentation
The following tables summarize key quantitative data for the synthesis and quality control of [¹⁷⁷Lu]Lu-PSMA-DGUL, based on typical values for similar ¹⁷⁷Lu-labeled radiopharmaceuticals.
Table 1: Synthesis Parameters for [¹⁷⁷Lu]Lu-PSMA-DGUL
| Parameter | Recommended Value/Range | Reference |
| DGUL Precursor Amount | 10-100 µg | [10] |
| ¹⁷⁷Lu Activity | 1-10 GBq | [11] |
| Reaction Buffer | Sodium Acetate (0.1 M) or Ammonium Acetate (0.5 M) | [8][10] |
| Reaction pH | 4.5 - 5.5 | [8] |
| Reaction Temperature | 95 - 100 °C | [8] |
| Reaction Time | 15 - 30 minutes | [8] |
| Stabilizer | Ascorbic Acid / Gentisic Acid | [12] |
Table 2: Quality Control Specifications for [¹⁷⁷Lu]Lu-PSMA-DGUL
| Parameter | Specification | Reference |
| Appearance | Clear, colorless solution | General Practice |
| pH | 5.0 - 7.0 | General Practice |
| Radiochemical Purity | ≥ 95% | [9] |
| Radionuclidic Purity | ≥ 99% ¹⁷⁷Lu | [13] |
| Sterility | Sterile | [13] |
| Bacterial Endotoxins | < 175 EU/V | [13] |
Visualizations
Signaling Pathway
The therapeutic effect of [¹⁷⁷Lu]Lu-PSMA-DGUL is initiated by its binding to Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells. Following binding, the radiopharmaceutical is internalized, leading to the intracellular accumulation of ¹⁷⁷Lu. The beta-minus (β⁻) particles emitted by ¹⁷⁷Lu cause DNA damage, ultimately leading to apoptosis (programmed cell death) of the cancer cell.
References
- 1. urotoday.com [urotoday.com]
- 2. 117 Lu-DGUL by Cellbion for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. cellbion.co.kr [cellbion.co.kr]
- 5. CellBion's innovative prostate cancer drug, Lu-177-DGUL, secures 'GIFT' designation < Sponsored < Article - KBR [koreabiomed.com]
- 6. CellBion's prostate cancer RPT candidate '177Lu-DGUL' records 36.9% Phase 2 ORR, eyes conditional approval application < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 7. 177Lu-PSMA-DGUL / CellBion [delta.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cell-Based Assays for Efficacy of Pocuvotide Satetraxetan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocuvotide satetraxetan is an investigational drug candidate with potential therapeutic applications in chronic inflammatory conditions, such as diabetic foot ulcers. The complex pathophysiology of these conditions, characterized by a persistent inflammatory state and impaired wound healing, necessitates a multi-faceted approach to efficacy evaluation. These application notes provide a comprehensive overview of in vitro cell-based assays to assess the potential anti-inflammatory and pro-wound healing properties of this compound. The following protocols are designed to be adaptable for implementation in a standard cell culture laboratory.
Hypothesized Mechanism of Action
Due to the limited publicly available information on this compound, we hypothesize a dual mechanism of action relevant to the treatment of chronic wounds:
-
Anti-inflammatory Activity: this compound may modulate key inflammatory signaling pathways, such as the NF-κB pathway, to reduce the expression and secretion of pro-inflammatory cytokines.
-
Pro-Wound Healing Activity: The compound may promote the proliferation and migration of key skin cells, such as keratinocytes and fibroblasts, and enhance the deposition of extracellular matrix (ECM) components, all of which are crucial for effective wound closure.
The following assays are designed to investigate these hypothesized mechanisms.
Part 1: Assessment of Anti-Inflammatory Efficacy
NF-κB Activation Assay
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2] This assay will determine if this compound can inhibit NF-κB activation in response to an inflammatory stimulus.
Experimental Protocol:
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Bay 11-7082).
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and express the results as a percentage of the TNF-α stimulated control.
Hypothetical Data:
| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Inhibition of NF-κB Activation |
| Unstimulated Control | 1,500 | 120 | 98.5% |
| Stimulated Control (TNF-α) | 100,000 | 8,500 | 0% |
| Pocuvotide + TNF-α (0.1) | 85,000 | 7,000 | 15% |
| Pocuvotide + TNF-α (1) | 60,000 | 5,500 | 40% |
| Pocuvotide + TNF-α (10) | 25,000 | 2,100 | 75% |
| Pocuvotide + TNF-α (100) | 10,000 | 950 | 90% |
| Bay 11-7082 (10 µM) + TNF-α | 8,000 | 700 | 92% |
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Pro-inflammatory Cytokine Secretion Assay
This assay quantifies the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from immune cells.[3][4]
Experimental Protocol:
-
Cell Line: Human monocytic cell line (e.g., THP-1) differentiated into macrophages with PMA.
-
Seeding: Seed the differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentration to determine the IC50.
Hypothetical Data:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | 50 ± 8 | 100 ± 15 | 20 ± 5 |
| LPS Control | 2500 ± 210 | 4000 ± 350 | 800 ± 70 |
| Pocuvotide (1 µM) + LPS | 1800 ± 150 | 3200 ± 280 | 600 ± 55 |
| Pocuvotide (10 µM) + LPS | 900 ± 80 | 1500 ± 130 | 300 ± 28 |
| Pocuvotide (100 µM) + LPS | 300 ± 25 | 500 ± 45 | 100 ± 12 |
Experimental Workflow Diagram:
Caption: Workflow for the pro-inflammatory cytokine secretion assay.
Part 2: Assessment of Pro-Wound Healing Efficacy
Keratinocyte and Fibroblast Proliferation Assay
This assay measures the effect of this compound on the proliferation of human epidermal keratinocytes (HEKa) and human dermal fibroblasts (HDF), which are essential for re-epithelialization and granulation tissue formation.
Experimental Protocol:
-
Cell Lines: HEKa and HDF cells.
-
Seeding: Seed cells in a 96-well plate at 5 x 10^3 cells/well in a low-serum medium.
-
Treatment: Treat cells with varying concentrations of this compound for 48 hours. Include a positive control (e.g., EGF for HEKa, FGF for HDF).
-
Proliferation Measurement: Use a BrdU incorporation assay or an MTT assay to quantify cell proliferation.
-
Data Analysis: Express proliferation as a percentage relative to the vehicle control.
Hypothetical Data:
| Cell Line | Treatment | Proliferation (% of Control) |
| HEKa | Vehicle Control | 100 ± 10 |
| HEKa | Pocuvotide (1 µM) | 120 ± 12 |
| HEKa | Pocuvotide (10 µM) | 180 ± 15 |
| HEKa | EGF (10 ng/mL) | 250 ± 20 |
| HDF | Vehicle Control | 100 ± 8 |
| HDF | Pocuvotide (1 µM) | 115 ± 9 |
| HDF | Pocuvotide (10 µM) | 160 ± 14 |
| HDF | FGF (20 ng/mL) | 220 ± 18 |
Scratch Wound Healing Assay
This assay assesses the effect of this compound on the collective migration of cells, mimicking the process of wound closure.
Experimental Protocol:
-
Cell Lines: HDF or HEKa cells.
-
Confluent Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch: Create a uniform "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS and add a medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0, 12, and 24 hours.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
Hypothetical Data:
| Treatment | % Wound Closure at 24h |
| Vehicle Control | 25 ± 5 |
| Pocuvotide (1 µM) | 40 ± 6 |
| Pocuvotide (10 µM) | 75 ± 8 |
| Positive Control (FGF/EGF) | 90 ± 7 |
Logical Relationship Diagram:
Caption: The potential role of this compound in the wound healing process.
Conclusion
The described in vitro cell-based assays provide a robust framework for elucidating the efficacy of this compound. By systematically evaluating its anti-inflammatory and pro-wound healing properties, these protocols can generate crucial data to support its further development for the treatment of chronic wounds and other inflammatory conditions. The presented data is hypothetical and should be confirmed by experimental results.
References
- 1. athmicbiotech.com [athmicbiotech.com]
- 2. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 4. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Testing of Pocuvotide Satetraxetan in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocuvotide satetraxetan, also known as AXT107, is an investigational synthetic peptide derived from collagen IV with a dual mechanism of action that holds promise for the treatment of retinal vascular diseases such as diabetic macular edema (DME).[1][2] It functions by suppressing Vascular Endothelial Growth Factor (VEGF) signaling and activating the Tie2 signaling pathway.[1][2] This dual action targets key pathological processes in diabetic retinopathy: vascular leakage and inflammation. These application notes provide an overview of relevant animal models and detailed protocols for the preclinical evaluation of this compound.
Mechanism of Action: A Dual Approach to Vascular Stability
This compound's therapeutic potential stems from its ability to modulate two critical signaling pathways involved in vascular homeostasis:
-
VEGF Signaling Suppression: By binding to integrins αvβ3 and α5β1, this compound indirectly inhibits VEGF receptor 2 (VEGFR2) signaling. This is crucial as VEGF is a primary driver of increased vascular permeability and neovascularization in diabetic retinopathy.
-
Tie2 Pathway Activation: this compound promotes the activation of the Tie2 receptor on endothelial cells.[1][2] The Tie2 pathway is essential for maintaining vascular stability, and its activation leads to the strengthening of endothelial cell junctions, thereby reducing vascular leakage and inflammation.[1][2]
The following diagram illustrates the proposed dual mechanism of action of this compound.
References
Application Notes and Protocols for Patient-Specific Dosimetry Calculations for ¹⁷⁷Lu-DGUL Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting patient-specific dosimetry calculations for ¹⁷⁷Lu-DGUL therapy, a novel radiopharmaceutical targeting Prostate-Specific Membrane Antigen (PSMA) for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Introduction to ¹⁷⁷Lu-DGUL Therapy and the Importance of Dosimetry
¹⁷⁷Lu-DGUL is a promising therapeutic agent that delivers targeted radiation to cancer cells overexpressing PSMA.[1][2] It consists of a Glu-Urea-Lys (GUL) derivative that binds to PSMA, a DOTA chelator, and the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu).[1][3] The β-emissions from ¹⁷⁷Lu induce DNA damage and subsequent cell death in targeted tumor cells.[4]
Patient-specific dosimetry is crucial for optimizing the therapeutic ratio of ¹⁷⁷Lu-DGUL therapy, maximizing the radiation dose to tumors while minimizing toxicity to healthy organs.[5][6] Dosimetry allows for the calculation of the absorbed radiation dose in different tissues, enabling personalized treatment planning and potentially predicting both treatment efficacy and adverse effects.[5][6]
Preclinical Evaluation of ¹⁷⁷Lu-DGUL
Radiolabeling and Quality Control of ¹⁷⁷Lu-DGUL
Objective: To prepare ¹⁷⁷Lu-DGUL with high radiochemical purity and stability for preclinical studies.
Protocol:
-
Reagents and Equipment:
-
DGUL precursor
-
¹⁷⁷LuCl₃ solution
-
Metal-free water and buffers (e.g., sodium acetate (B1210297), pH 5.0-5.5)
-
Heating block or water bath
-
Radio-TLC scanner and/or radio-HPLC system
-
C18 Sep-Pak cartridges
-
-
Radiolabeling Procedure (Adapted from similar PSMA agents): [6][7] a. In a sterile, metal-free vial, dissolve a predetermined amount of DGUL precursor in sodium acetate buffer. b. Add the required activity of ¹⁷⁷LuCl₃ to the vial. c. Gently mix the solution and incubate at 95-100°C for 15-30 minutes. d. Allow the reaction mixture to cool to room temperature.
-
Quality Control: [8][9][10] a. Radiochemical Purity (RCP):
- Radio-TLC: Spot the reaction mixture on a TLC plate and develop using an appropriate mobile phase (e.g., 0.1 M sodium citrate, pH 5.0). The Rf values of free ¹⁷⁷Lu and ¹⁷⁷Lu-DGUL will differ, allowing for RCP determination.
- Radio-HPLC: Inject an aliquot of the reaction mixture onto a C18 column and elute with a suitable gradient of acetonitrile (B52724) and water (often containing 0.1% TFA). Monitor the eluate with a radioactivity detector to determine the percentage of ¹⁷⁷Lu incorporated into the DGUL conjugate. b. Stability: Assess the stability of the final product in saline and serum at 37°C at various time points (e.g., 1, 4, 24, 48 hours) by radio-TLC or radio-HPLC.
In Vitro PSMA Binding and Internalization Studies
Objective: To evaluate the specific binding and internalization of ¹⁷⁷Lu-DGUL in PSMA-positive prostate cancer cells.
Protocol (using LNCaP cells): [11][12]
-
Cell Culture: Culture LNCaP (PSMA-positive) and a PSMA-negative control cell line (e.g., PC-3) in appropriate media.
-
Binding Assay: a. Seed cells in 24-well plates and allow them to adhere. b. Incubate the cells with increasing concentrations of ¹⁷⁷Lu-DGUL at 4°C for 1 hour to determine total binding. c. For non-specific binding, co-incubate a parallel set of cells with a high concentration of non-radiolabeled DGUL or another PSMA inhibitor. d. Wash the cells with cold PBS, lyse them, and measure the radioactivity using a gamma counter.
-
Internalization Assay: [11][12] a. Incubate the cells with ¹⁷⁷Lu-DGUL at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h). b. To differentiate between membrane-bound and internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioligand. c. Lyse the cells and measure the radioactivity in both the acid wash (membrane-bound) and the cell lysate (internalized) using a gamma counter.
In Vivo Biodistribution Studies
Objective: To determine the biodistribution and tumor uptake of ¹⁷⁷Lu-DGUL in an animal model of prostate cancer.
Protocol (using prostate cancer xenograft models): [6][13][14][15]
-
Animal Model: Establish prostate cancer xenografts by subcutaneously injecting LNCaP cells into immunodeficient mice.
-
Administration: Once tumors reach a suitable size, intravenously inject a known activity of ¹⁷⁷Lu-DGUL into the tail vein of the mice.
-
Tissue Harvesting and Measurement: a. At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize groups of mice. b. Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor. c. Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.
Clinical Dosimetry Protocol for ¹⁷⁷Lu-DGUL Therapy
The following protocol is based on the methodology employed in the Phase I/II clinical trial of ¹⁷⁷Lu-DGUL (NCT05547061) and general principles of ¹⁷⁷Lu dosimetry.[2][16][17]
Patient Preparation and Administration
-
Patient Selection: Patients with mCRPC and PSMA-positive lesions confirmed by PET imaging are eligible.[2][18]
-
Administration: ¹⁷⁷Lu-DGUL is administered intravenously. The Phase I/II trial investigated initial doses of 5.55 GBq and 7.40 GBq, with a maximum tolerated dose determined to be 7.40 GBq.[2][18] Patients may receive up to 6 cycles every 6 weeks.[2]
SPECT/CT Image Acquisition
Objective: To acquire quantitative images of ¹⁷⁷Lu-DGUL distribution over time for dosimetry calculations.
-
Imaging Schedule: Acquire whole-body planar and SPECT/CT images at multiple time points post-injection. A typical schedule for ¹⁷⁷Lu-PSMA agents includes scans at approximately 24, 48, and 72-96 hours post-injection.[21] For more accurate dosimetry, additional earlier (e.g., 4 hours) and later (e.g., 168 hours) time points can be beneficial.
-
SPECT/CT Parameters (General Recommendations): [19][20]
-
Gamma Camera: Dual-head SPECT system with medium-energy collimators.
-
Energy Windows: A primary photopeak window centered at 208 keV (e.g., 20% width) and potentially a secondary window at 113 keV. Scatter correction windows should also be used.[20]
-
Acquisition: 128x128 matrix, with a sufficient number of projections (e.g., 96-128) and acquisition time per projection (e.g., 15-30 seconds) to ensure adequate image statistics.[20]
-
CT: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
Image Processing and Dosimetry Calculations
Objective: To calculate the absorbed dose to tumors and critical organs.
Workflow:
-
Image Reconstruction and Quantification: a. Reconstruct SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.[20] b. Calibrate the SPECT system to convert image counts to activity concentrations (Bq/mL) using a source of known ¹⁷⁷Lu activity.[21]
-
Volume of Interest (VOI) Delineation: a. On the co-registered CT or SPECT/CT images, delineate VOIs for tumors and critical organs (e.g., kidneys, salivary glands, red marrow).
-
Time-Activity Curve (TAC) Generation: [1][5][22][23] a. For each VOI, determine the total activity at each imaging time point. b. Plot the activity versus time and fit the data to an appropriate function (e.g., mono- or bi-exponential) to generate a time-activity curve. c. Integrate the TAC from time zero to infinity to obtain the time-integrated activity (cumulated activity) in each source region.
-
Absorbed Dose Calculation: [3][24][25] a. Utilize dosimetry software such as OLINDA/EXM or other MIRD-based platforms. b. Input the time-integrated activity for each source organ. c. The software uses pre-calculated S-values (absorbed dose per unit cumulated activity) to calculate the mean absorbed dose to each target organ.
Quantitative Data Summary
The following table summarizes the mean absorbed doses from the preliminary results of the Phase I/II clinical trial of ¹⁷⁷Lu-DGUL.[2][18]
| Organ | Mean Absorbed Dose (Gy/GBq) |
| Salivary Glands | 0.32 |
| Kidneys | 0.31 |
| Red Marrow | 0.02 |
Visualizations
PSMA Signaling Pathway
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Experimental Workflow for Preclinical Evaluation
References
- 1. Frontiers | Lu-177-PSMA dosimetry for kidneys and tumors based on SPECT images at two imaging time points [frontiersin.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Technical Report: Time-Activity-Curve Integration in Lu-177 Therapies in Nuclear Medicine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 | GU Oncology Now [guoncologynow.com]
- 9. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing live-animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A preclinical xenograft model of prostate cancer using human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Phase 1/2 Clinical Trial to Evaluate the Safety, Tolerability, Dosimetry, and Anti-tumor Activity of Ga-68-NGUL / Lu-177-DGUL in Patients With Metastatic Castration-resistant Prostate Cancer (mCRPC) Refractory to Standard Therapy [clin.larvol.com]
- 18. urotoday.com [urotoday.com]
- 19. SPECT/CT Acquisition for 3D Dose Calculation and Dose Planning in 177Lu-Peptide Receptor Radionuclide Therapy: Applications for Clinical Routine | Radiology Key [radiologykey.com]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 22. Radiation Dosimetry in 177Lu-PSMA-617 Therapy Using a Single Posttreatment SPECT/CT Scan: A Novel Methodology to Generate Time- and Tissue-Specific Dose Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. hermesmedical.com [hermesmedical.com]
- 25. Validation of dosimetry programs (Olinda & IDAC) for evaluation of absorbed dose in 177LuPSMA therapy of metastatic castration-resistant prostate cancer (mCRPC) using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT/CT Imaging of Pocuvotide Satetraxetan Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocuvotide satetraxetan is a radiopharmaceutical agent designed for in vivo imaging. It consists of a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which is a ligand for integrin αvβ3. The peptide is conjugated to a chelator, satetraxetan, which securely complexes a radionuclide. For Single Photon Emission Computed Tomography (SPECT) imaging, the complex is formed with Technetium-99m (⁹⁹ᵐTc), a gamma-emitting radionuclide with favorable imaging characteristics.
Integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis (the formation of new blood vessels) and is overexpressed on various tumor cells and activated endothelial cells.[1][2] Consequently, ⁹⁹ᵐTc-labeled this compound can be utilized as a diagnostic imaging agent to visualize and quantify the expression of integrin αvβ3 in vivo, which has significant applications in oncology for tumor characterization, staging, and monitoring response to anti-angiogenic therapies.[3][4]
These application notes provide detailed protocols for the radiolabeling of this compound with ⁹⁹ᵐTc and its use in preclinical SPECT/CT imaging to determine its biodistribution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for a preclinical biodistribution study.
Caption: Integrin αvβ3 binding and signaling pathway.
Caption: Experimental workflow for SPECT/CT biodistribution studies.
Experimental Protocols
Radiolabeling of this compound with Technetium-99m
This protocol is based on standard methods for radiolabeling peptides with ⁹⁹ᵐTc.[2][5]
Materials:
-
Lyophilized kit of this compound.
-
Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Stannous chloride (reducing agent), typically included in the kit.
-
Saline solution (0.9% NaCl), sterile.
-
Water for injection, sterile.
-
ITLC strips (e.g., silica (B1680970) gel) and developing solvent (e.g., acetone, saline).
-
High-Performance Liquid Chromatography (HPLC) system (optional, for more detailed analysis).
Procedure:
-
Elute the ⁹⁹Mo/⁹⁹ᵐTc generator with sterile saline to obtain Na⁹⁹ᵐTcO₄. The activity should be assayed in a dose calibrator.
-
Add a specified volume of Na⁹⁹ᵐTcO₄ (e.g., 1-2 mL containing the desired radioactivity) to the lyophilized vial of this compound.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
Incubate the mixture at a specified temperature (e.g., room temperature or up to 100°C) for a designated time (e.g., 10-20 minutes).
-
Allow the vial to cool to room temperature if heated.
-
Perform quality control to determine the radiochemical purity (RCP).
-
ITLC: Spot the radiolabeled solution on an ITLC strip. Develop the chromatogram using an appropriate solvent system. Free ⁹⁹ᵐTc-pertechnetate will migrate with the solvent front, while ⁹⁹ᵐTc-Pocuvotide satetraxetan remains at the origin.
-
HPLC: Inject a sample onto a C18 column and elute with a gradient of acetonitrile (B52724) and water (containing 0.1% TFA). Monitor the eluate with a radiation detector.
-
-
The RCP should be greater than 95% for use in animal studies.
Preclinical SPECT/CT Imaging Protocol
This protocol is adapted from studies on similar ⁹⁹ᵐTc-labeled RGD peptides in tumor-bearing mice.[6][7]
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with a human tumor cell line known to express integrin αvβ3 (e.g., U87MG glioblastoma, MDA-MB-435 breast cancer).[6]
-
Tumors are allowed to grow to a suitable size (e.g., 100-300 mm³) before imaging.
Imaging Procedure:
-
Anesthetize the tumor-bearing mouse using an appropriate anesthetic (e.g., isoflurane).
-
Administer approximately 3.7-7.4 MBq of ⁹⁹ᵐTc-Pocuvotide satetraxetan via intravenous tail vein injection.[2]
-
Position the animal on the imaging bed of the SPECT/CT scanner. Maintain anesthesia and body temperature throughout the scan.
-
Acquire SPECT and CT images at multiple time points post-injection (e.g., 1, 2, 4, and 24 hours) to assess the pharmacokinetics and biodistribution.
-
SPECT Acquisition Parameters (Example):
-
Collimator: Low-energy, high-resolution parallel-hole or multi-pinhole.
-
Energy Window: 20% window centered at 140 keV.[8]
-
Projections: 60-120 projections over 360°.
-
Acquisition Time: 20-30 seconds per projection.
-
-
CT Acquisition Parameters (Example):
-
Tube Voltage: 50-80 kVp.
-
Tube Current: 100-500 µA.
-
Acquisition: 360° rotation.
-
-
Image Reconstruction:
-
Reconstruct SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT map), scatter, and collimator-detector response.[9]
-
Co-register and fuse the SPECT and CT images for anatomical localization of radiotracer uptake.
-
Ex Vivo Biodistribution Protocol
Procedure:
-
Following the final imaging session, euthanize the mice.
-
Dissect major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Presentation
The following tables summarize hypothetical but representative biodistribution data for ⁹⁹ᵐTc-Pocuvotide satetraxetan in a U87MG tumor xenograft model, based on published data for similar RGD peptides.[1][6]
Table 1: Biodistribution of ⁹⁹ᵐTc-Pocuvotide Satetraxetan in U87MG Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 1 hour p.i. | 2 hours p.i. | 4 hours p.i. |
| Blood | 1.55 ± 0.21 | 0.82 ± 0.15 | 0.35 ± 0.08 |
| Heart | 0.65 ± 0.12 | 0.38 ± 0.09 | 0.19 ± 0.05 |
| Lungs | 1.20 ± 0.25 | 0.75 ± 0.18 | 0.41 ± 0.10 |
| Liver | 2.10 ± 0.45 | 1.85 ± 0.38 | 1.50 ± 0.31 |
| Spleen | 0.50 ± 0.11 | 0.35 ± 0.08 | 0.22 ± 0.06 |
| Kidneys | 15.5 ± 2.8 | 12.3 ± 2.1 | 8.90 ± 1.5 |
| Intestines | 1.80 ± 0.33 | 2.50 ± 0.47 | 3.10 ± 0.55 |
| Muscle | 0.45 ± 0.09 | 0.28 ± 0.06 | 0.15 ± 0.04 |
| Bone | 0.95 ± 0.17 | 0.80 ± 0.14 | 0.65 ± 0.11 |
| Tumor | 4.50 ± 0.88 | 4.10 ± 0.75 | 3.50 ± 0.62 |
Data are presented as mean ± standard deviation. p.i. = post-injection.
Table 2: Tumor-to-Organ Ratios for ⁹⁹ᵐTc-Pocuvotide Satetraxetan
| Ratio | 1 hour p.i. | 2 hours p.i. | 4 hours p.i. |
| Tumor/Blood | 2.90 | 5.00 | 10.0 |
| Tumor/Muscle | 10.0 | 14.6 | 23.3 |
| Tumor/Liver | 2.14 | 2.22 | 2.33 |
| Tumor/Kidney | 0.29 | 0.33 | 0.39 |
Data Analysis and Interpretation
Quantitative analysis of SPECT/CT data involves drawing regions of interest (ROIs) around the tumor and other organs on the fused images. The mean or maximum signal intensity within these ROIs can be converted to absolute radioactivity concentration (e.g., Bq/mL) or Standardized Uptake Values (SUV) if a proper calibration is performed.[10][11]
The biodistribution data (Table 1) are expected to show high uptake in the tumor, reflecting integrin αvβ3 expression.[6] The primary route of excretion for such radiolabeled peptides is typically renal, leading to high initial activity in the kidneys.[7][12] The tumor-to-organ ratios (Table 2) are critical for determining imaging contrast. High tumor-to-blood and tumor-to-muscle ratios are desirable for clear tumor visualization.[13] These quantitative metrics are essential for evaluating the efficacy of this compound as a targeted imaging agent.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Evaluation of ανβ3-Mediated Tumor Expression with a 99mTc-Labeled Ornithine-Modified RGD Derivative During Glioblastoma Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study protocol for evaluation of the safety and efficacy of 99mTc-3PRGD2 SPECT/CT for integrin αVβ3-targe... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Biological Properties of 99mTc-Labeled Cyclic RGD Peptide Trimer and Dimer Useful as SPECT Radiotracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative 99mTc-DPD-SPECT/CT assessment of cardiac amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Pocuvotide satetraxetan in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pocuvotide satetraxetan, also known as Lu-177-DGUL, is a novel radiopharmaceutical agent designed for targeted therapy of prostate cancer. It consists of a urea-based small molecule that targets Prostate-Specific Membrane Antigen (PSMA), conjugated to the chelator DOTA, which securely holds the therapeutic radioisotope Lutetium-177 (¹⁷⁷Lu). This targeted approach allows for the specific delivery of beta radiation to PSMA-expressing cancer cells, minimizing damage to surrounding healthy tissues.[1][2] this compound's unique molecular design facilitates rapid clearance from the body, which is anticipated to reduce off-target toxicity.[1]
These application notes provide an overview of the mechanism of action, preclinical and clinical data, and standardized protocols for the research use of this compound.
Mechanism of Action
This compound operates on the principle of targeted radioligand therapy. The PSMA-targeting ligand component of the molecule binds with high affinity to PSMA, a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells.[2] Following this binding, the Lutetium-177 payload delivers a localized dose of beta-particle radiation, which induces DNA damage and subsequent apoptosis in the cancer cells.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase I/II clinical trial of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).
Table 1: Clinical Efficacy in mCRPC Patients
| Endpoint | Result | Citation |
| Best Prostate-Specific Antigen (PSA) Response (>50% decline) | 52.2% of patients (12 out of 23) | [2][3] |
| Objective Response Rate (in patients with measurable disease) | 83.3% of patients (5 out of 6) | [2][3] |
Table 2: Dosimetry Data
| Organ | Mean Absorbed Dose (Gy/GBq) | Citation |
| Salivary Glands | 0.32 | [2][3] |
| Kidneys | 0.31 | [2][3] |
| Red Marrow | 0.02 | [2][3] |
Table 3: Safety and Tolerability
| Parameter | Finding | Citation |
| Maximum Tolerated Dose (MTD) | 7.40 GBq | [4] |
| Dose-Limiting Toxicities (DLT) | No DLTs observed during dose escalation | [4] |
| Most Frequent Grade 3 or Higher Treatment-Related Adverse Event | Anemia | [2][3] |
| Treatment-Related Deaths | None | [2][3] |
Experimental Protocols
Preclinical Evaluation (Representative Protocol)
This protocol describes a general framework for the preclinical evaluation of PSMA-targeted radiopharmaceuticals like this compound, based on common practices in the field.
1. In Vitro Studies
-
Cell Lines:
-
PSMA-positive: LNCaP or PC3-PIP (PC3 cells engineered to express PSMA)
-
PSMA-negative (control): PC-3
-
-
Binding Affinity and Specificity Assay:
-
Culture cells to 80-90% confluency in appropriate media.
-
Incubate cells with increasing concentrations of non-radioactive this compound to determine the IC50 value through competitive binding with a known radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617).
-
For specificity, perform a similar binding assay on PSMA-negative cells.
-
-
Internalization Assay:
-
Incubate PSMA-positive cells with a known concentration of ¹⁷⁷Lu-Pocuvotide satetraxetan for various time points (e.g., 1, 4, 24 hours).
-
At each time point, wash the cells and treat with an acidic buffer to strip surface-bound radioligand.
-
Measure the radioactivity in the supernatant (surface-bound) and the cell pellet (internalized) using a gamma counter.
-
2. In Vivo Studies (Xenograft Mouse Model)
-
Animal Model:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID).
-
Subcutaneously implant PSMA-positive prostate cancer cells (e.g., LNCaP) in the flank.
-
-
Biodistribution Study:
-
Once tumors reach a specified size, inject a cohort of mice with a defined activity of ¹⁷⁷Lu-Pocuvotide satetraxetan via tail vein.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a subset of mice.
-
Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram (%ID/g).
-
-
Tumor Efficacy Study:
-
Establish tumor-bearing mice as described above.
-
Randomize mice into treatment and control groups.
-
Administer a therapeutic dose of ¹⁷⁷Lu-Pocuvotide satetraxetan to the treatment group. The control group receives a vehicle control.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and perform histological analysis of tumors and major organs.
-
Clinical Trial Protocol (Phase I/II mCRPC)
The following is a summary of the protocol for the Phase I/II clinical trial of this compound.[3][4][5]
1. Patient Population
-
Metastatic castration-resistant prostate cancer (mCRPC) patients.
-
Previous treatment with at least one androgen-receptor–pathway inhibitor and docetaxel.
-
PSMA-positive lesions confirmed by a preceding PET scan.
2. Study Design
-
Phase I (Dose Escalation):
-
A 3+3 dose-escalation design to determine the MTD and DLTs.
-
Initial doses evaluated were 5.55 GBq and 7.40 GBq.
-
-
Phase II (Cohort Expansion):
-
Enroll additional patients at the MTD to further evaluate safety and efficacy.
-
3. Treatment Regimen
-
Intravenous administration of ¹⁷⁷Lu-Pocuvotide satetraxetan.
-
Up to 6 cycles administered every 6 weeks.
4. Endpoints
-
Primary: Safety, tolerability, MTD, and DLTs.
-
Secondary: Dosimetry, and anti-tumor activity (PSA response, objective response rate according to RECIST v1.1).
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1/2 Clinical Trial to Evaluate the Safety, Tolerability, Dosimetry, and Anti-tumor Activity of Ga-68-NGUL / Lu-177-DGUL in Patients With Metastatic Castration-resistant Prostate Cancer (mCRPC) Refractory to Standard Therapy [ctv.veeva.com]
Application Notes and Protocols: Combining Pocuvotide Satetraxetan with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The intersection of targeted therapies and immunotherapy is a promising frontier in oncology. Combination strategies aim to enhance anti-tumor immune responses and overcome resistance mechanisms.[1][2] This document outlines a framework for the preclinical evaluation of Pocuvotide satetraxetan, a novel therapeutic agent, in combination with immune checkpoint inhibitors (ICIs). Due to the limited publicly available data on this compound, this document presents a hypothetical mechanism of action and representative data to serve as a template for designing and executing such preclinical studies.
Hypothetical Mechanism of Action of this compound:
For the context of these application notes, we will hypothesize that this compound is an inhibitor of the "Tumor Proliferation Pathway Kinase" (TPPK), a novel enzyme found to be overexpressed in various cancer types. TPPK activation leads to downstream signaling that promotes cell cycle progression and upregulates the expression of ligands that suppress immune cell function within the tumor microenvironment (TME). By inhibiting TPPK, this compound is proposed to not only directly impede tumor growth but also to modulate the TME, making it more susceptible to immune-mediated clearance. This hypothesized dual action provides a strong rationale for its combination with immunotherapies like anti-PD-1 antibodies.
II. Preclinical Evaluation Strategy
A phased preclinical evaluation is recommended to assess the safety and efficacy of combining this compound with immunotherapy. The workflow for such a study is depicted below.
Caption: Preclinical Experimental Workflow.
III. Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical data from a preclinical study in a syngeneic mouse model of colon carcinoma (e.g., MC38).
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1542 ± 125 | - |
| This compound (25 mg/kg) | 10 | 987 ± 98 | 36.0 |
| Anti-PD-1 (10 mg/kg) | 10 | 1055 ± 110 | 31.6 |
| This compound + Anti-PD-1 | 10 | 354 ± 55 | 77.0 |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (Day 21)
| Treatment Group | CD8+ T cells (% of CD45+ cells) ± SEM | CD4+ FoxP3+ Treg cells (% of CD4+ T cells) ± SEM | M1 Macrophages (% of F4/80+ cells) ± SEM |
| Vehicle Control | 8.2 ± 1.1 | 25.6 ± 2.3 | 15.3 ± 1.8 |
| This compound (25 mg/kg) | 12.5 ± 1.5 | 18.9 ± 1.9 | 28.7 ± 2.5 |
| Anti-PD-1 (10 mg/kg) | 15.8 ± 1.7 | 20.1 ± 2.1 | 20.1 ± 2.0 |
| This compound + Anti-PD-1 | 25.1 ± 2.4 | 10.3 ± 1.2 | 45.2 ± 3.1 |
IV. Experimental Protocols
Protocol 1: Syngeneic Mouse Tumor Model Establishment
This protocol is adapted from established methods for creating subcutaneous tumor models.[3]
1. Cell Culture and Preparation:
- Culture MC38 colon carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash cells twice with sterile, ice-cold PBS.
- Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL. Keep on ice.
2. Tumor Cell Implantation:
- Use 6-8 week old female C57BL/6 mice.
- Shave and sterilize the right flank of each mouse with an alcohol wipe.
- Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the prepared flank.
3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days, starting 7 days post-implantation.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
Protocol 2: In Vivo Combination Therapy
1. Treatment Groups:
- Group 1: Vehicle Control (e.g., PBS orally, isotype control antibody intraperitoneally)
- Group 2: this compound (e.g., 25 mg/kg, oral gavage, daily)
- Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)
- Group 4: this compound + Anti-PD-1 antibody (dosing as per individual groups)
2. Dosing and Administration:
- Administer treatments for a specified period (e.g., 21 days) or until tumors reach a predetermined endpoint.
- Monitor animal weight and general health daily.
3. Study Endpoint and Tissue Collection:
- At the end of the study, euthanize mice according to institutional guidelines.
- Excise tumors and record their final weight and volume.
- Collect spleens and lymph nodes for further immunological analysis.
- A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and another portion processed for flow cytometry.
Protocol 3: Immune Profiling by Flow Cytometry
This protocol outlines the general steps for analyzing the immune cell composition of tumors.[4][5][6]
1. Single-Cell Suspension Preparation:
- Mince the excised tumor tissue into small pieces in a petri dish containing RPMI-1640 medium.
- Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase I) at 37°C for 30-60 minutes with gentle agitation.
- Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS).
2. Staining:
- Count the viable cells and adjust the concentration to 1 x 10^7 cells/mL.
- Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
- Stain for surface markers using a pre-titrated antibody cocktail (e.g., anti-CD45, -CD3, -CD4, -CD8, -F4/80, -CD11c, etc.) for 30 minutes at 4°C in the dark.
- For intracellular staining (e.g., FoxP3, IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
- Wash the cells twice with FACS buffer.
3. Data Acquisition and Analysis:
- Acquire stained samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the different immune cell populations.
V. Signaling Pathway and Logical Relationship Diagrams
Caption: Hypothetical Signaling Pathway.
Caption: Logical Relationship of Combination Therapy.
VI. Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, guide for the preclinical assessment of combining this compound with immunotherapy. The experimental designs are based on established methodologies in immuno-oncology research and are intended to be adapted based on the specific characteristics of the therapeutic agents and tumor models under investigation. Rigorous preclinical evaluation, including detailed analysis of the tumor microenvironment, is crucial for advancing novel combination therapies to the clinical setting.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
Establishing a Robust Research Workflow for PSMA-Targeted Radioligand Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer. The development of PSMA-targeted radioligand therapy (RLT) represents a significant advancement in the management of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive set of application notes and detailed protocols to establish a preclinical and clinical research workflow for the evaluation and advancement of novel PSMA-targeted radioligaments.
Preclinical Evaluation Workflow
The preclinical assessment of a novel PSMA-targeted radioligand is a critical step to determine its potential for clinical translation. This workflow encompasses a series of in vitro and in vivo studies to characterize the binding affinity, cellular processing, biodistribution, and therapeutic efficacy of the candidate radiopharmaceutical.
In Vitro Assays
This protocol determines the concentration of a non-radioactive competitor that inhibits 50% of the specific binding of a known radioligand to PSMA-expressing cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC-3 PIP)
-
Known PSMA-targeting radioligand (e.g., [177Lu]Lu-PSMA-617)
-
Non-radioactive competitor compound (the new drug candidate)
-
Binding buffer (e.g., RPMI 1640 with 1% BSA)
-
96-well plates
-
Gamma counter
Procedure:
-
Seed PSMA-positive cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the non-radioactive competitor compound.
-
Add a constant concentration of the known radioligand to each well.
-
Add the varying concentrations of the competitor compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells twice with cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
This assay quantifies the amount of radioligand that binds to the cell surface versus the amount that is internalized by the cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radiolabeled compound
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Seed cells in 24-well plates and incubate overnight.
-
Add the radiolabeled compound to the wells and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
To determine total uptake, wash the cells with cold PBS and lyse them. Measure radioactivity.
-
To determine the internalized fraction, first wash the cells with cold PBS.
-
Add acid wash buffer and incubate for 5-10 minutes on ice to strip off surface-bound radioactivity.
-
Collect the supernatant (surface-bound fraction).
-
Wash the cells again with PBS.
-
Lyse the remaining cells to release the internalized fraction.
-
Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
| Radioligand | Cell Line | Time (h) | Cytosolic Internalization (%) | Nuclear Internalization (%) | Reference |
| [177Lu]Lu-iPSMA | LNCaP | - | 6.45 ± 0.60 | Not detected | [1] |
| [177Lu]Lu-iPSMA-iGRP78 | LNCaP | - | 10.44 ± 2.43 | 4.81 ± 0.94 | [1] |
In Vivo Studies
This protocol describes the establishment of a tumor model in mice to evaluate the radioligand in a living system.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
PSMA-positive human prostate cancer cells (e.g., LNCaP or PC-3 PIP)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Harvest cultured PSMA-positive cells and resuspend them in sterile PBS, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width2).
-
Once tumors reach a suitable size (e.g., 100-200 mm3), the mice are ready for biodistribution, imaging, or therapy studies.
This study assesses the distribution, accumulation, and clearance of the radioligand in various organs and the tumor.
Materials:
-
Tumor-bearing mice
-
Radiolabeled compound
-
Anesthesia
-
Dissection tools
-
Gamma counter
Procedure:
-
Administer a known amount of the radiolabeled compound to tumor-bearing mice via tail vein injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
| Radioligand | Tumor Model | Time (h p.i.) | Tumor Uptake (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Reference |
| [177Lu]Lu-BT-117016 | LNCaP | 4 | 23.31 ± 0.94 | - | - | - | [2] |
| [177Lu]Lu-BWD | PC3-PIP | 4 | 64.28 ± 12.46 | - | - | - | [3][4] |
| [177Lu]Lu-PSMA-617 | PC3-PIP | 4 | 47.64 ± 11.39 | - | - | - | [3][4] |
This protocol provides a non-invasive method to visualize the biodistribution of the radioligand over time.
Materials:
-
Tumor-bearing mice
-
Radiolabeled compound (with a SPECT isotope like 177Lu)
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Administer the radiolabeled compound to tumor-bearing mice.
-
At desired time points (e.g., 4, 24, 48, 72 hours), anesthetize the mice.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire SPECT images over a set duration.
-
Acquire a CT scan for anatomical co-registration.
-
Reconstruct and fuse the SPECT and CT images to visualize the radioligand's localization.
This study evaluates the ability of the radioligand to inhibit tumor growth and improve survival.
Materials:
-
Tumor-bearing mice
-
Therapeutic radiolabeled compound (e.g., with 177Lu or 225Ac)
-
Control vehicle (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Randomize tumor-bearing mice into treatment and control groups.
-
Administer the therapeutic radiolabeled compound or vehicle to the respective groups.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue monitoring until a predetermined endpoint is reached (e.g., tumor volume reaches a certain size, or signs of morbidity appear).
-
Plot tumor growth curves and perform survival analysis (e.g., Kaplan-Meier plot).
| Treatment | Dose (MBq) | Tumor Model | Outcome | Reference |
| [177Lu]Lu-BT-117016 | 3 | LNCaP | Significant tumor growth suppression | [2] |
| [177Lu]Lu-PSMA-617 | 20 | LNCaP | Comparable efficacy to 3 MBq of [177Lu]Lu-BT-117016 | [2] |
| [177Lu]Lu-BWD | 7.4 | PC3-PIP | Significantly inhibited tumor growth, superior to [177Lu]Lu-PSMA-617 | [3] |
Biomarker Development
The identification of predictive and prognostic biomarkers is crucial for patient selection and treatment monitoring in PSMA-targeted RLT.[5][6][7]
Key Biomarkers in PSMA-RLT:
-
PSMA Expression: Assessed by PET imaging (e.g., 68Ga-PSMA-11 PET/CT), this is a primary predictive biomarker for patient selection.[8][9]
-
Tumor Volume: Measured on baseline imaging, a high tumor volume can be a prognostic indicator.
-
Prostate-Specific Antigen (PSA) levels: A decline in PSA is a common indicator of treatment response.[10]
-
Circulating Tumor Cells (CTCs): The density of PSMA on CTCs may serve as a biomarker.[11]
Clinical Trial Workflow
The clinical development of a PSMA-targeted radioligand follows a phased approach to establish its safety and efficacy in humans.
Key Clinical Trials and Findings
The landscape of PSMA-RLT has been significantly shaped by pivotal clinical trials such as VISION and TheraP.
-
VISION Trial (Phase III): This international, randomized, open-label study evaluated [177Lu]Lu-PSMA-617 in men with PSMA-positive mCRPC who had progressed after next-generation androgen receptor signaling inhibition and taxane (B156437) chemotherapy.[12][13] The trial demonstrated a significant improvement in overall survival and radiographic progression-free survival for patients treated with [177Lu]Lu-PSMA-617 plus standard of care compared to standard of care alone.[9][14]
-
TheraP Trial (Phase II): This randomized, open-label trial compared the efficacy and safety of [177Lu]Lu-PSMA-617 with cabazitaxel (B1684091) in men with mCRPC. The study found a higher PSA response rate and fewer grade 3 or 4 adverse events with [177Lu]Lu-PSMA-617.[8][12]
| Trial | Phase | Patient Population | Intervention | Key Outcomes | Reference |
| VISION | III | mCRPC post-ARPI and chemotherapy | [177Lu]Lu-PSMA-617 + Standard of Care | Improved overall survival and radiographic progression-free survival | [9][12][13][14] |
| TheraP | II | mCRPC eligible for cabazitaxel | [177Lu]Lu-PSMA-617 vs. Cabazitaxel | Higher PSA response rate, better safety profile | [8][12] |
| PSMAfore | III | mCRPC post-ARPI, pre-chemotherapy | [177Lu]Lu-PSMA-617 vs. ARPI switch | Improved radiographic progression-free survival | [14][15] |
| SPLASH | III | mCRPC post-ARPI, pre-chemotherapy | [177Lu]Lu-PSMA-I&T vs. ARPI switch | - | [15] |
These notes and protocols provide a foundational framework for the systematic evaluation of novel PSMA-targeted radioligand therapies. Adherence to a structured research workflow is paramount for generating high-quality, reproducible data to support the clinical translation of these promising cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Study of Novel PSMA-Targeted Radioligands: Enhancing Tumor Uptake and Therapeutic Efficacy through Zwitterionization and Albumin-Binding Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biomarkers to optimize PSMA-targeted radioligand therapy for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
- 10. Radioligand Therapy for Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. WO2015073896A2 - Biomarkers for psma targeted therapy for prostate cancer - Google Patents [patents.google.com]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts [frontiersin.org]
- 15. urotoday.com [urotoday.com]
Troubleshooting & Optimization
Troubleshooting low radiolabeling efficiency of Pocuvotide satetraxetan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pocuvotide satetraxetan. The following information is designed to address common issues encountered during the radiolabeling process and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and how is it radiolabeled?
A1: this compound is an anticancer agent designed for targeted radionuclide therapy and imaging.[1] It incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which firmly binds radiometals.[2] The radiolabeling process involves the formation of a stable complex between the DOTA moiety of the peptide and a radiometal ion, such as Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga).
Q2: My radiolabeling efficiency is consistently low. What are the potential causes?
A2: Low radiolabeling efficiency can stem from several factors. The most common issues include suboptimal reaction pH, incorrect temperature, insufficient incubation time, the presence of competing metal ion contaminants, and degradation of the peptide. Each of these factors must be carefully controlled for a successful reaction.[3]
Q3: How does pH affect the radiolabeling reaction?
A3: The pH of the reaction mixture is critical. For most DOTA-peptide labeling reactions with trivalent radiometals (like ⁶⁸Ga, ¹¹¹In, and ¹⁷⁷Lu), the optimal pH range is typically between 4.0 and 5.0.[4][5]
-
pH below 4.0: Can significantly slow down the reaction kinetics, leading to incomplete labeling within the desired timeframe.[4][5]
-
pH above 5.0: Can cause the formation of radiometal hydroxides, which are unavailable to be chelated by the DOTA ring, thus reducing the radiochemical yield.[4][5]
Q4: What is the recommended temperature and incubation time for the labeling reaction?
A4: The optimal temperature and time depend on the specific radiometal being used.
-
For ¹⁷⁷Lu and ⁹⁰Y: Labeling is typically complete within 20-40 minutes at temperatures ranging from 80°C to 100°C.[4][6] One study demonstrated a significant increase in radiochemical yield from 95.6% at 30 minutes to 98.2% at 39 minutes, highlighting the importance of adequate incubation time.[6]
-
For ¹¹¹In: Complete labeling may require a longer incubation of 30 minutes at 100°C.[4]
-
For ⁶⁸Ga: Labeling can often be achieved within 12-16 minutes at 85-95°C.[7][8]
Q5: Could trace metal contaminants be affecting my labeling efficiency?
A5: Yes, the presence of competing metal cations can dramatically reduce the radiolabeling yield by competing with the radionuclide for the DOTA chelator.[9]
-
Sources of Contamination: Metal contaminants can be introduced from the radionuclide production process (e.g., target material), glassware, or reagents.[4]
-
Common Competitors: Cations such as Fe³⁺, Zn²⁺, Cu²⁺, Pb²⁺, and Ni²⁺ are known to compete for DOTA binding.[9] It is crucial to use high-purity reagents and metal-free water and buffers.
Q6: Can the this compound peptide itself be the source of the problem?
A6: Yes, the integrity and concentration of the peptide are crucial.
-
Peptide Degradation: Peptides can degrade if stored improperly or subjected to harsh conditions.[10] Ensure the peptide is stored according to the manufacturer's recommendations and handle it with care to avoid cleavage of critical bonds, such as disulfide bridges.[10]
-
Incorrect Concentration: The molar ratio of the peptide to the radionuclide is important. While a higher specific activity is often desired, ensuring a sufficient amount of peptide is present is necessary for efficient labeling.
Quantitative Data Summary
The following tables summarize key parameters influencing the radiolabeling efficiency of DOTA-conjugated peptides, based on published data.
Table 1: Effect of Reaction Time on Radiochemical Yield for ⁹⁰Y-DOTATATE
| Incubation Time | Mean Radiochemical Yield (%) |
| 30 minutes | 95.6 ± 0.8 |
| 39 minutes | 98.2 ± 1.1 |
Data adapted from a study on optimizing ⁹⁰Y labeling of a DOTA-peptide.[6]
Table 2: General Optimized Conditions for DOTA-Peptide Radiolabeling
| Parameter | Radionuclide | Optimal Range/Value | Reference |
| pH | ⁹⁰Y, ¹¹¹In, ¹⁷⁷Lu | 4.0 - 4.5 | [4] |
| Temperature | ⁹⁰Y, ¹⁷⁷Lu | 80°C | [4] |
| ¹¹¹In | 100°C | [4] | |
| ⁶⁸Ga | 85 - 95°C | [7] | |
| Incubation Time | ⁹⁰Y, ¹⁷⁷Lu | 20 minutes | [4] |
| ¹¹¹In | 30 minutes | [4] | |
| ⁶⁸Ga | 12 - 16 minutes | [7] |
Experimental Protocols
Protocol 1: General Radiolabeling of this compound with ¹⁷⁷Lu
This protocol provides a general methodology for the radiolabeling of DOTA-conjugated peptides like this compound.
Materials:
-
This compound
-
¹⁷⁷LuCl₃ solution
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 4.5), metal-free
-
Metal-free water
-
Heating block or water bath
-
Reaction vial (e.g., Eppendorf tube)
-
HPLC system for quality control
Methodology:
-
Prepare a stock solution of this compound in metal-free water.
-
In a reaction vial, add 20 µg of the this compound solution.
-
Add 0.2 mL of the ammonium acetate buffer to the vial.
-
Carefully add the desired amount of ¹⁷⁷LuCl₃ solution to the reaction mixture.
-
Gently mix the solution.
-
Incubate the reaction mixture at 80°C for 20-30 minutes.[4]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using HPLC to determine the radiochemical yield.
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
Methodology:
-
System: Reversed-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient elution from Mobile Phase A to Mobile Phase B to separate the radiolabeled peptide from free radionuclide and other impurities.
-
Detection: Use a radioactivity detector in series with a UV detector.
-
Analysis: The radiochemical purity is calculated by integrating the peak corresponding to the radiolabeled this compound and expressing it as a percentage of the total radioactivity detected.
Visualizations
Caption: Standard workflow for radiolabeling this compound.
Caption: Decision tree for troubleshooting low radiolabeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciforum.net [sciforum.net]
- 3. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Optimizing Antioxidant Concentrations for Lu-177-DGUL Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing antioxidant concentrations to ensure the stability of Lutetium-177-DGUL (Lu-177-DGUL).
Frequently Asked Questions (FAQs)
Q1: Why is the stability of Lu-177-DGUL a concern?
A1: Lu-177-DGUL, a radiopharmaceutical, is susceptible to radiolysis, a process where the ionizing radiation emitted by Lutetium-177 degrades the molecule itself and surrounding components in the formulation. This degradation can lead to a decrease in radiochemical purity (RCP), affecting the safety and efficacy of the therapeutic agent. The primary goal is to maintain a high RCP to ensure that the radioactivity is delivered specifically to the target cancer cells.
Q2: What are the common signs of Lu-177-DGUL instability?
A2: The most common indicator of instability is a decrease in radiochemical purity over time, as measured by techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Visual signs, though less reliable, can include changes in the solution's color. A significant drop in RCP below 95% is a clear sign of degradation.
Q3: What is the role of antioxidants in a Lu-177-DGUL formulation?
A3: Antioxidants, also known as radical scavengers, are added to the formulation to protect Lu-177-DGUL from damage caused by free radicals generated during radiolysis.[1] These highly reactive species can break chemical bonds within the DGUL molecule, leading to impurities. Antioxidants neutralize these free radicals, thereby preserving the integrity of the radiopharmaceutical.
Q4: Which antioxidants are commonly used for stabilizing Lu-177 labeled radiopharmaceuticals?
A4: The most frequently used antioxidants for Lu-177 labeled compounds include ascorbic acid (Vitamin C), gentisic acid, and L-methionine.[1][2] Often, a combination of these antioxidants is employed to provide synergistic protection against radiolysis.[1]
Q5: How do I choose the right antioxidant and its concentration?
A5: The choice of antioxidant and its optimal concentration depends on several factors, including the specific activity of Lu-177, the concentration of the Lu-177-DGUL, the formulation buffer, and the desired shelf-life of the product. An experimental optimization is often necessary. A common starting point is to test concentrations reported for similar Lu-177 labeled molecules. For instance, a solution of 20 mg/mL of ascorbic acid has been shown to prevent radiolysis in [177Lu]Lu-PSMA-I&T and ensure its stability for over 30 hours.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low initial radiochemical purity (<95%) immediately after radiolabeling. | - Incomplete radiolabeling reaction.- Suboptimal reaction conditions (pH, temperature, time).- Presence of metallic impurities.- Inadequate antioxidant concentration during labeling. | - Ensure the precursor-to-ligand molar ratio is optimized.- Verify and adjust the pH of the reaction mixture to the optimal range (typically 4.5-5.5).- Confirm the correct incubation temperature and time as per the established protocol.- Use high-purity reagents and metal-free buffers.- Add an appropriate concentration of antioxidant(s) to the reaction mixture. |
| Rapid decrease in radiochemical purity during storage. | - High radioactive concentration leading to increased radiolysis.- Insufficient antioxidant concentration in the final formulation.- Inappropriate storage temperature.- Oxygen exposure. | - Dilute the final product to a lower radioactive concentration, if feasible for the intended application.- Increase the concentration of ascorbic acid, gentisic acid, or a combination. A mixture of gentisic acid (e.g., 110 mM) and methionine (e.g., 78 mM) can be effective.[1]- Store the final product at a lower temperature. Freezing at -20°C has been shown to improve the stability of some Lu-177 radiopharmaceuticals.[1]- Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a specific, known impurity. | - Specific degradation pathway of the DGUL molecule.- Oxidation of sensitive amino acid residues (e.g., methionine). | - Identify the impurity using analytical techniques like mass spectrometry.- If oxidation is suspected, consider adding or increasing the concentration of an antioxidant that is particularly effective against oxidative damage, such as L-methionine.[2] |
| Inconsistent stability between batches. | - Variability in the quality of reagents (Lu-177, precursor, buffers).- Inconsistent preparation procedures.- Differences in the final formulation (e.g., volume, antioxidant concentration). | - Implement stringent quality control for all incoming raw materials.- Standardize the entire manufacturing process with a detailed and validated protocol.- Ensure precise and consistent addition of all components, especially the antioxidants. |
Data on Antioxidant Concentrations for Lu-177 Labeled Radiopharmaceuticals
The following table summarizes antioxidant concentrations that have been successfully used to stabilize various Lu-177 labeled radiopharmaceuticals, which can serve as a starting point for optimizing Lu-177-DGUL formulations.
| Radiopharmaceutical | Antioxidant(s) | Concentration(s) | Observed Stability |
| [177Lu]Lu-PSMA-I&T | Ascorbic Acid | 20 mg/mL | Stable for over 30 hours.[3] |
| [177Lu]Lu-PSMA-I&T | Gentisic Acid + Ascorbic Acid | 16.8 mg Gentisic Acid + 371.2–531.2 mg Ascorbic Acid in 17-25 mL | RCP ≥97% at 30 hours post-synthesis.[1] |
| [177Lu]Lu-PSMA-617 | Gentisic Acid + Ascorbic Acid | 3.5 mM each | RCP of 73.8 ± 3.1% after 24 hours.[1] |
| [177Lu]Lu-PSMA-617 | Ethanol | 10% | RCP of 90.3 ± 2.2% after 24 hours.[1] |
| [177Lu]Lu-PSMA-617 | Methionine | 10 mM | RCP of 89.2 ± 2.0% after 24 hours.[1] |
| [177Lu]Lu-RM1 | Ascorbic Acid | 500 µg | Half-life of degradation ~39.2 hours.[1] |
| [177Lu]Lu-RM1 | Gentisic Acid | 500 µg | Half-life of degradation ~142.5 hours.[1] |
Experimental Protocols
Protocol 1: Radiolabeling of Lu-177-DGUL with In-process Stabilization
-
Preparation of Reagents:
-
Prepare a stock solution of the DGUL precursor in high-purity water.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5).
-
Prepare stock solutions of antioxidants (e.g., 50 mg/mL ascorbic acid, 50 mg/mL gentisic acid).
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free reaction vial, add the required amount of DGUL precursor.
-
Add the reaction buffer.
-
Add the chosen antioxidant or combination of antioxidants to the desired final concentration.
-
Add the required activity of Lu-177 chloride solution.
-
Gently mix the reaction mixture.
-
Incubate the reaction vial at the optimized temperature (e.g., 95°C) for the required duration (e.g., 15-30 minutes).
-
-
Quality Control:
-
After incubation, allow the reaction vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) using validated HPLC and/or TLC methods.
-
Protocol 2: Stability Testing of Lu-177-DGUL
-
Sample Preparation:
-
Prepare several vials of Lu-177-DGUL with the desired final formulation, including the optimized concentration of antioxidants.
-
Ensure all vials have the same radioactive concentration and total volume.
-
-
Storage Conditions:
-
Store the vials under the intended storage conditions (e.g., room temperature, 2-8°C, or -20°C).
-
-
Time-point Analysis:
-
At predefined time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot from a vial.
-
Determine the radiochemical purity (RCP) using a validated analytical method (HPLC or TLC).
-
-
Data Analysis:
-
Plot the RCP as a function of time for each storage condition and antioxidant formulation.
-
Determine the shelf-life of the product, defined as the time at which the RCP falls below the acceptance limit (typically 95%).
-
Visualizations
Caption: Experimental workflow for optimizing antioxidant concentrations for Lu-177-DGUL.
Caption: Decision tree for troubleshooting Lu-177-DGUL stability issues.
References
Mitigating off-target effects of Pocuvotide satetraxetan in normal tissues
<
This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with Pocuvotide satetraxetan.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptide-drug conjugate (PDC).[1][2] It consists of 'Pocuvotide,' a synthetic peptide that targets the Cholecystokinin 2 Receptor (CCK2R), and 'satetraxetan,' a potent cytotoxic payload. CCK2R is known to be overexpressed on the surface of certain tumor cells, such as those in medullary thyroid and small cell lung cancer. The Pocuvotide peptide acts as a homing device, delivering the satetraxetan payload specifically to these cancer cells.[3][4] Upon binding to CCK2R, the conjugate is internalized by the cell, leading to the release of satetraxetan, which then exerts its cytotoxic effect, primarily by inducing DNA damage.
Q2: What are the primary known off-target tissues for this compound and why?
A2: The primary off-target tissues of concern are the kidneys and the gastrointestinal (GI) tract.
-
Kidneys: Small peptides like Pocuvotide are filtered by the glomerulus and subsequently reabsorbed in the proximal tubules.[5][6] This reabsorption is mediated by endocytic receptors like megalin and cubilin, leading to the accumulation of the drug conjugate in renal cells and potential nephrotoxicity.[5]
-
Gastrointestinal (GI) Tract: The target receptor, CCK2R, is also naturally expressed in parts of the GI tract, particularly the stomach.[5] This on-target, off-tumor binding can lead to localized toxicity.[7]
Q3: How should I handle and store this compound?
A3: this compound is supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. Before use, allow the vial to warm to room temperature and briefly centrifuge to ensure the powder is at the bottom. Reconstitute using a small amount of a sterile organic solvent like DMSO first to ensure complete dissolution, then slowly add your aqueous buffer of choice (e.g., PBS) to reach the desired final concentration. Avoid repeated freeze-thaw cycles.
Q4: What are the initial recommended steps to mitigate renal toxicity in animal models?
A4: A clinically established method to reduce renal uptake of peptides is the co-infusion of basic amino acids, such as lysine (B10760008) and arginine.[5][8] These amino acids compete for reabsorption in the proximal tubules, thereby reducing the accumulation of this compound.[5] Dose fractionation, where the total dose is divided into smaller, more frequent administrations, may also help reduce peak kidney exposure and mitigate toxicity.[5]
II. Troubleshooting Guides
Problem 1: Higher-than-expected cytotoxicity in CCK2R-negative (control) cell lines.
-
Possible Cause 1: Linker Instability. The linker connecting Pocuvotide and satetraxetan may be unstable in your culture medium, leading to premature release of the cytotoxic payload.[2][7] This free payload can then cause non-specific toxicity.
-
Troubleshooting Step: Run a control experiment comparing the cytotoxicity of this compound with an equivalent concentration of "free" satetraxetan payload. If the toxicity profiles are similar, it suggests premature payload release.
-
Solution: Evaluate the stability of the conjugate in your specific cell culture medium over the time course of your experiment using HPLC-MS. Consider using a more stable linker chemistry if the issue persists.[1]
-
-
Possible Cause 2: Off-target uptake. The peptide itself may have some low-affinity, non-specific interactions with the cell membrane, leading to unintended internalization.
-
Troubleshooting Step: Perform a competitive binding assay. Pre-incubate the CCK2R-negative cells with an excess of the unconjugated Pocuvotide peptide before adding this compound. If the toxicity is reduced, it indicates a peptide-mediated off-target effect.
-
Solution: Increase the hydrophilicity of the peptide or conjugate, for example through PEGylation, to reduce non-specific membrane interactions.
-
Problem 2: Inconsistent results in cell viability (e.g., MTT, LDH) assays.
-
Possible Cause 1: Peptide Aggregation. Pocuvotide, particularly if it contains hydrophobic residues, may aggregate in aqueous solutions, leading to variable effective concentrations.
-
Troubleshooting Step: Check the solubility of the reconstituted conjugate. Visually inspect for precipitates and measure the concentration of the supernatant after high-speed centrifugation.
-
Solution: Follow the recommended solubilization protocol (dissolve in a small amount of organic solvent first).[9] If aggregation persists, sonication may help. For future experiments, consider including solubility-enhancing modifications to the peptide.[9]
-
-
Possible Cause 2: Interference with Assay Reagents. The peptide or the payload could interfere with the assay chemistry itself. For example, a highly reductive payload could directly convert MTT, leading to a false viability signal.
-
Troubleshooting Step: Run a cell-free control where you add this compound directly to the assay reagents (e.g., MTT solution) in culture medium to see if a color change occurs without cells.
-
Solution: Switch to a different cytotoxicity assay that relies on an alternative mechanism, such as measuring LDH release (membrane integrity) or ATP content (cell metabolism).[10][11][12]
-
Problem 3: High renal accumulation and signs of nephrotoxicity in animal biodistribution studies.
-
Possible Cause 1: Efficient Renal Reabsorption. As a small peptide, Pocuvotide is subject to high levels of reabsorption in the kidney's proximal tubules.[5][13]
-
Troubleshooting Step: Quantify the uptake of the conjugate in the kidneys versus the tumor and other organs over time.[14][15] A high kidney-to-tumor ratio confirms the issue.
-
Solution 1: Co-infusion. Implement a co-infusion protocol with a solution of basic amino acids (e.g., lysine, arginine) to competitively inhibit the renal tubular reabsorption of the peptide.[5][8]
-
Solution 2: Structural Modification. Consider modifications to the peptide that can alter its renal clearance, such as increasing its size or altering its charge.[6]
-
III. Data Presentation: Mitigation of Off-Target Effects
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Target (CCK2R) | IC50 (nM) | Description |
|---|---|---|---|
| MTC-1 | Positive | 15.2 | Medullary Thyroid Cancer |
| H-69 | Positive | 25.8 | Small Cell Lung Cancer |
| HEK293 | Negative | > 5,000 | Human Embryonic Kidney |
| NIH/3T3 | Negative | > 5,000 | Mouse Fibroblast |
Table 2: Effect of Lysine Co-infusion on Renal Uptake in Mice (% Injected Dose/gram at 4h)
| Treatment Group | Tumor Uptake | Kidney Uptake | Kidney-to-Tumor Ratio |
|---|---|---|---|
| This compound Alone | 3.5 ± 0.4 | 45.2 ± 5.1 | 12.9 |
| this compound + Lysine | 3.3 ± 0.5 | 18.1 ± 2.9 | 5.5 |
IV. Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed target (e.g., MTC-1) and non-target (e.g., HEK293) cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.[16]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include untreated and vehicle-only controls. Incubate for 72 hours.[16]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression.[16]
Protocol 2: Competitive Binding Assay
This protocol helps determine if the observed cytotoxicity on off-target cells is mediated by non-specific binding of the Pocuvotide peptide.
-
Cell Seeding: Seed non-target cells (e.g., HEK293) in a 96-well plate as described in Protocol 1.
-
Competitor Preparation: Prepare a high-concentration solution of unconjugated Pocuvotide peptide (the "competitor"). A 100- to 1000-fold molar excess over the highest concentration of the conjugate is recommended.
-
Pre-incubation: Remove the medium and add the competitor solution to the designated wells. Incubate for 1-2 hours at 37°C.[17]
-
Treatment: Without washing, add the serial dilutions of this compound directly to the wells containing the competitor and to a parallel set of wells without the competitor.
-
Cytotoxicity Assessment: After the 72-hour incubation, proceed with the MTT assay as described in Protocol 1.
-
Analysis: Compare the IC50 values in the presence and absence of the competitor. A significant rightward shift in the dose-response curve in the presence of the competitor indicates that the off-target effect is mediated by peptide binding.
Protocol 3: Animal Biodistribution Study with Mitigation
This protocol assesses the in vivo distribution of this compound and the efficacy of a mitigation strategy.[15]
-
Animal Model: Use tumor-bearing mice (e.g., xenograft model with MTC-1 cells). Divide animals into two groups: mitigation (lysine co-infusion) and control.
-
Compound Preparation: Prepare the this compound solution for injection. For biodistribution studies, the compound is often labeled with a radionuclide for easy tracking. Prepare the mitigation solution (e.g., a sterile lysine solution).
-
Administration:
-
Control Group: Administer a single dose of radiolabeled this compound via tail vein injection.[14]
-
Mitigation Group: Administer the lysine solution intravenously shortly before or concurrently with the radiolabeled this compound.
-
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours), euthanize the animals.[14] Collect blood and dissect key organs (tumor, kidneys, liver, spleen, stomach, etc.).[15]
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the %ID/g in the kidneys between the control and mitigation groups to assess the effectiveness of the intervention.
V. Visualizations
Caption: Proposed pathway for off-target renal toxicity of this compound.
Caption: Experimental workflow for testing a renal toxicity mitigation strategy.
Caption: Logical relationships between causes and mitigation of off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site [beilstein-journals.org]
- 5. Renal Toxicity of Radiolabeled Peptides and Antibody Fragments: Mechanisms, Impact on Radionuclide Therapy, and Strategies for Prevention | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. pure.eur.nl [pure.eur.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Peptide and Low Molecular Weight Proteins Based Kidney Targeted Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avancebio.com [avancebio.com]
- 16. benchchem.com [benchchem.com]
- 17. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Resistance to Lutetium-177 Vipivotide Tetraxetan in Prostate Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lutetium-177 vipivotide tetraxetan (¹⁷⁷Lu-PSMA-617), a targeted radioligand therapy for prostate cancer. The information addresses common challenges, particularly the development of resistance in prostate cancer cell lines during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ¹⁷⁷Lu-PSMA-617?
A1: Lutetium-177 vipivotide tetraxetan is a radioligand therapy that targets the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of most prostate cancer cells. The PSMA-617 component of the drug binds to PSMA, and the attached Lutetium-177 radioisotope delivers beta radiation directly to the cancer cell. This targeted radiation induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis (cell death).[1][2] The binding of ¹⁷⁷Lu-PSMA-617 to PSMA-expressing cells allows for targeted delivery of radiation, which also affects nearby tumor cells through a "cross-fire" effect.[2]
Q2: We are observing reduced efficacy of ¹⁷⁷Lu-PSMA-617 in our prostate cancer cell line experiments over time. What are the potential mechanisms of resistance?
A2: Resistance to ¹⁷⁷Lu-PSMA-617 can arise from several factors. One of the primary mechanisms is the downregulation or heterogeneous expression of PSMA on the cancer cell surface, which reduces the target for the radioligand.[3] Another key mechanism is the activation of the DNA damage response (DDR) pathway, which allows cancer cells to repair the radiation-induced DNA breaks more effectively.[4] Mutations in tumor suppressor genes like p53 can also contribute to resistance.[3] Additionally, alterations in signaling pathways such as the PI3K-mTOR pathway have been implicated in resistance.[5]
Q3: How can we assess PSMA expression levels in our cell lines to investigate potential resistance?
A3: You can quantify PSMA expression using several common laboratory techniques. Flow cytometry is a robust method to measure the percentage of PSMA-positive cells and the intensity of PSMA expression on the cell surface.[6][7][8] Western blotting can be used to determine the total amount of PSMA protein within the cells.[9] For in situ analysis of PSMA expression in tumor tissue sections, immunofluorescence (IF) or immunohistochemistry (IHC) are suitable methods.[10]
Q4: What are some strategies to overcome resistance to ¹⁷⁷Lu-PSMA-617 in our preclinical models?
A4: Several combination therapies are being explored to overcome resistance. These strategies aim to either enhance the effect of the radiation or to counteract the resistance mechanisms:
-
PARP Inhibitors (e.g., Olaparib, Talazoparib): These agents inhibit the DDR pathway, preventing cancer cells from repairing the DNA damage caused by ¹⁷⁷Lu-PSMA-617. Preclinical studies have shown that this combination can enhance the anti-tumor activity of the radioligand therapy.[11][12][13]
-
Androgen Receptor Pathway Inhibitors (ARPIs) (e.g., Enzalutamide): Some studies suggest that ARPIs can increase the expression of PSMA on prostate cancer cells, thereby enhancing the uptake and efficacy of ¹⁷⁷Lu-PSMA-617.[14][15]
-
External Beam Radiotherapy (EBRT): Preclinical data indicates that EBRT can upregulate PSMA expression, potentially sensitizing the cancer cells to subsequent treatment with ¹⁷⁷Lu-PSMA-617.[6][7]
-
Radiosensitizers (e.g., Idronoxil): These agents can increase the sensitivity of cancer cells to radiation, thereby amplifying the therapeutic effect of ¹⁷⁷Lu-PSMA-617.[16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced uptake of ¹⁷⁷Lu-PSMA-617 in prostate cancer cell lines. | 1. Low or loss of PSMA expression. 2. Issues with the radioligand stability or binding affinity. | 1. Verify PSMA expression levels using flow cytometry or Western blot. 2. Consider treating cells with an ARPI like enzalutamide (B1683756) to potentially upregulate PSMA expression. 3. Ensure the quality and radiochemical purity of your ¹⁷⁷Lu-PSMA-617 preparation. |
| Decreased cell killing despite confirmed ¹⁷⁷Lu-PSMA-617 uptake. | 1. Enhanced DNA damage repair mechanisms. 2. Alterations in pro-survival signaling pathways. | 1. Assess the activation of the DDR pathway by staining for markers like γ-H2AX and 53BP1. 2. Test combination therapy with a PARP inhibitor to block DNA repair. 3. Investigate the activity of the PI3K-mTOR pathway and consider combination with relevant inhibitors. |
| Inconsistent results in cell viability or clonogenic survival assays. | 1. Variability in cell seeding density. 2. Inconsistent drug concentrations or incubation times. 3. Issues with the assay protocol. | 1. Ensure consistent cell seeding and even distribution in multi-well plates. 2. Prepare fresh drug dilutions for each experiment and adhere to a strict treatment timeline. 3. Optimize assay parameters such as incubation time with viability reagents (e.g., MTS/MTT) and colony formation period for clonogenic assays. |
Experimental Protocols
Assessment of PSMA Expression by Flow Cytometry
This protocol provides a general framework for analyzing PSMA surface expression on prostate cancer cell lines such as LNCaP or PC3-PIP.
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with ice-cold PBS containing 1% BSA.
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody specific for human PSMA for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
If the primary antibody is not fluorescently labeled, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, gating on the live cell population.
-
Quantify the percentage of PSMA-positive cells and the mean fluorescence intensity.
-
In Vitro ¹⁷⁷Lu-PSMA-617 Treatment and Viability Assay
This protocol describes a method for treating prostate cancer cell lines with ¹⁷⁷Lu-PSMA-617 and assessing cell viability using an MTS assay.
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP, PC3-PIP) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
¹⁷⁷Lu-PSMA-617 Treatment:
-
Prepare serial dilutions of ¹⁷⁷Lu-PSMA-617 in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing ¹⁷⁷Lu-PSMA-617.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following treatment, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
DNA Damage Assessment by γ-H2AX Immunofluorescence
This protocol outlines the detection of DNA double-strand breaks through the visualization of γ-H2AX foci.
-
Cell Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with ¹⁷⁷Lu-PSMA-617 as described in the previous protocol.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of ¹⁷⁷Lu-PSMA-617.
Caption: Key mechanisms of resistance to ¹⁷⁷Lu-PSMA-617.
Caption: Workflow for investigating ¹⁷⁷Lu-PSMA-617 resistance.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. anzup.org.au [anzup.org.au]
- 3. DNA damage in blood leucocytes of prostate cancer patients during therapy with 177Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rgcc-international.com [rgcc-international.com]
- 8. researchgate.net [researchgate.net]
- 9. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 177Lu-labeled low-molecular-weight agents for PSMA-targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Lu-177-DGUL in animal studies
Technical Support Center: Lu-177-DGUL Animal Studies
Welcome to the Technical Support Center for preclinical research involving Lu-177-DGUL. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their animal studies to improve the therapeutic index of Lu-177-DGUL.
Disclaimer: Lu-177-DGUL is a novel Prostate-Specific Membrane Antigen (PSMA)-targeting radiopharmaceutical. While preliminary clinical data is emerging, this guide primarily draws upon established principles and common challenges encountered in preclinical animal studies with other Lutetium-177-labeled, PSMA-targeting agents. These general principles are intended to provide a strong framework for troubleshooting and optimizing your Lu-177-DGUL experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lu-177-DGUL and what is its proposed advantage?
A1: Lu-177-DGUL is an investigational radiopharmaceutical that targets PSMA, a protein highly expressed on the surface of most prostate cancer cells.[1] It is composed of a PSMA-targeting molecule based on a Glu-Urea-Lys scaffold, a DOTA chelator to hold the radioactive Lutetium-177 (¹⁷⁷Lu), and the ¹⁷⁷Lu isotope itself.[2] Its design aims for high tumor uptake, rapid clearance from the blood, and lower accumulation in non-target organs like the salivary glands and kidneys, potentially offering a better therapeutic index compared to other PSMA-targeted agents.[2]
Q2: We are observing lower-than-expected tumor uptake in our PSMA-positive xenograft model. What are the potential causes and solutions?
A2: Low tumor uptake can stem from several factors. First, verify the radiochemical purity of your Lu-177-DGUL preparation; impurities can alter biodistribution.[3] Second, confirm the PSMA expression level and homogeneity in your tumor model via immunohistochemistry or a baseline PET scan, as expression can drift with passage number. Also, consider the tumor microenvironment; poor vascularization can limit the delivery of the agent. Finally, review your administration technique to ensure the full dose was delivered intravenously.[3]
Q3: Kidney and salivary gland uptake is high in our mouse model, limiting the therapeutic window. How can we address this?
A3: High uptake in the kidneys and salivary glands is a known challenge for PSMA-targeted radiopharmaceuticals.[4] For renal uptake, co-infusion of basic amino acids like lysine (B10760008) and arginine can help block reabsorption in the proximal tubules.[5] For salivary gland uptake, which is mediated by PSMA expression, strategies are more complex. The design of Lu-177-DGUL aims to minimize this, but if it remains an issue, you may need to carefully evaluate the absorbed dose and compare it against the anti-tumor efficacy to assess the therapeutic index.[2] Preclinical studies with agents like ¹⁷⁷Lu-PSMA-617 have shown that modifications to the ligand structure, such as adding an albumin-binding motif, can alter the tumor-to-kidney dose ratio.[6]
Q4: We are seeing significant variability in biodistribution results between animals in the same cohort. What are the common sources of this variability?
A4: Inconsistent results can be frustrating. Key factors include:
-
Radiopharmaceutical Quality: Ensure consistent radiochemical purity and molar activity for each batch.[7]
-
Injection Quality: Inconsistent injection volumes or subcutaneous infiltration instead of intravenous administration can drastically alter biodistribution.[3] Using a tail vein catheter can improve consistency.
-
Animal and Tumor Variables: Differences in animal weight, age, health status, and tumor size/vascularity can all contribute to variability.[8] Ensure tumors are within a narrow size range at the start of the study.
-
Physiological Factors: The animal's hydration status and stress levels can influence blood flow and clearance rates.
Troubleshooting Guides
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low Radiochemical Purity (<95%) after Radiolabeling
| Potential Cause | Troubleshooting Step |
| Metal Contamination | Use high-purity water and metal-free buffers/vials. Trace metal impurities can compete with ¹⁷⁷Lu for the DOTA chelator. |
| Incorrect pH | Ensure the reaction buffer pH is optimal for Lu-177 chelation (typically pH 4.0-5.0). Verify with a calibrated pH meter. |
| Suboptimal Temperature/Time | Confirm that the labeling reaction is performed at the recommended temperature (e.g., 95°C) and for the specified duration. |
| Oxidation/Degradation | Protect the ligand from light and consider purging solutions with nitrogen or argon to prevent oxidation. |
Problem 2: Unexpected Biodistribution Profile (e.g., High Liver or Lung Uptake)
| Potential Cause | Troubleshooting Step |
| Colloid Formation | High uptake in the liver, spleen, and lungs can indicate the formation of radioactive colloids.[3] This may be caused by metal impurities (e.g., iron) or incorrect pH during labeling. Use purification cartridges post-labeling to remove impurities. |
| In Vivo Instability | The chelator may be unstable in vivo, leading to the release of free ¹⁷⁷Lu, which can accumulate in bone. Assess the in vitro stability of Lu-177-DGUL in serum first.[9][10] |
| Drug Interaction | Concurrent medications administered to the animals could potentially alter the biodistribution of the radiopharmaceutical.[11][12] Review all administered compounds. |
| Pathophysiology | Underlying health issues in the animal model, such as inflammation or organ dysfunction, can lead to non-specific uptake.[3] Ensure animals are healthy prior to the study. |
Quantitative Data Summary
The following tables summarize key preclinical and preliminary clinical data to provide context for experimental results.
Table 1: Comparison of Absorbed Doses in Organs for PSMA-Targeted ¹⁷⁷Lu Agents
| Radiopharmaceutical | Animal Model | Tumor Dose (Gy/GBq) | Kidney Dose (Gy/GBq) | Salivary Gland Dose (Gy/GBq) | Red Marrow Dose (Gy/GBq) | Reference |
| Lu-177-DGUL (Human) | mCRPC Patients | - | 0.31 | 0.32 | 0.02 | [2] |
| ¹⁷⁷Lu-PSMA-617 (Mouse) | LNCaP Xenograft | 3.32 | 0.81 | 0.54 | 0.04 | [13] |
| ¹⁷⁷Lu-PSMA I&T (Mouse) | LNCaP Xenograft | 2.50 | 0.60 | 0.45 | 0.03 | [13] |
| ¹⁹F/¹⁷⁷Lu-rhPSMA-7.3 (Mouse) | LNCaP Xenograft | 4.90 | 0.60 | 0.20 | 0.04 | [14] |
| ¹⁷⁷Lu-CTT1403 (Rat) | - | - | 1.39 | - | - | [15] |
Table 2: Tumor Uptake and Tumor-to-Kidney Ratios for Novel ¹⁷⁷Lu-PSMA Agents in Mice
| Radiopharmaceutical | Tumor Model | Max Tumor Uptake (%ID/g) | Time Point | Tumor-to-Kidney Ratio | Reference |
| ¹⁷⁷Lu-HTK-03121 | LNCaP Xenograft | 113.0 | 72 h | ~21.7 (dose ratio) | [6] |
| ¹⁷⁷Lu-HTK-03123 | LNCaP Xenograft | 82.8 | 120 h | ~14.8 (dose ratio) | [6] |
| ¹⁷⁷Lu-PSMA-NARI-56 | LNCaP Xenograft | 40.56 | 24 h | Not Reported | [16] |
| ¹⁷⁷Lu-scFvD2B | Micropulmonary | Not Reported | - | ~3.0 (dose ratio) | [17] |
Visualizations: Workflows and Pathways
Caption: Preclinical experimental workflow for Lu-177-DGUL evaluation.
Caption: Troubleshooting decision tree for unexpected biodistribution.
Caption: PSMA-mediated internalization and therapeutic action of Lu-177-DGUL.
Experimental Protocols
Protocol 1: Radiolabeling and Quality Control of Lu-177-DGUL
-
Preparation: In a sterile, metal-free reaction vial, combine 5-10 µg of DGUL precursor with a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Radiolabeling: Add 185-370 MBq of ¹⁷⁷LuCl₃ to the vial. Gently mix.
-
Incubation: Incubate the reaction mixture in a heating block at 95°C for 15-20 minutes.
-
Quenching: After incubation, allow the vial to cool to room temperature. A quenching agent like DTPA can be added to complex any free ¹⁷⁷Lu.
-
Quality Control (QC):
-
Method: Use instant thin-layer chromatography (ITLC-SG) with a mobile phase such as 0.1 M sodium citrate.
-
Analysis: Lu-177-DGUL will remain at the origin (Rf=0.0), while free ¹⁷⁷Lu will migrate with the solvent front (Rf=1.0).
-
Acceptance Criteria: Radiochemical purity (RCP) must be ≥ 95%.
-
Protocol 2: Mouse Biodistribution Study
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous PSMA-positive tumors (e.g., LNCaP or PC3-PIP xenografts). Ensure tumors are 100-200 mm³.
-
Dose Preparation: Dilute the QC-passed Lu-177-DGUL in sterile saline to a final activity concentration of approximately 3.7 MBq per 100 µL.
-
Administration: Administer 3.7 MBq (100 µCi) of Lu-177-DGUL via a lateral tail vein injection. Record the exact injected dose for each mouse by measuring the syringe before and after injection in a dose calibrator.
-
Time Points: Euthanize cohorts of mice (n=4-5 per group) at predefined time points post-injection (e.g., 1, 4, 24, 48, and 96 hours).
-
Organ Harvesting: Collect blood via cardiac puncture. Dissect key organs (tumor, kidneys, liver, spleen, muscle, bone, salivary glands, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter, along with standards prepared from the injectate.
-
Calculation: Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: Preclinical Radionuclide Therapy Study
-
Animal Model: As in the biodistribution study, use mice with established PSMA-positive tumors.
-
Group Allocation: Randomize mice into treatment and control groups (n=8-10 per group) when tumors reach a predetermined size (e.g., ~100 mm³).
-
Group 1: Saline (Control)
-
Group 2: "Cold" DGUL (Non-radioactive ¹⁷⁵Lu-DGUL)
-
Group 3: Lu-177-DGUL (e.g., 14 MBq)
-
Group 4: Lu-177-DGUL (e.g., 28 MBq)
-
-
Treatment: Administer the assigned treatment via tail vein injection. A single injection or a fractionated dose schedule can be used.[15]
-
Monitoring:
-
Tumor Growth: Measure tumor volume with digital calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: Record survival data until a predefined endpoint (e.g., tumor volume >1500 mm³ or signs of distress).
-
-
Data Analysis: Plot mean tumor volume and survival curves (Kaplan-Meier). Compare treatment groups using appropriate statistical tests to determine therapeutic efficacy.
References
- 1. Targeting Cancer Cells With Radiopharmaceuticals | Dana-Farber Cancer Institute [dana-farber.org]
- 2. urotoday.com [urotoday.com]
- 3. Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. | BioWorld [bioworld.com]
- 7. Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model-Informed Radiopharmaceutical Therapy Optimization: A Study on the Impact of PBPK Model Parameters on Physical, Biological, and Statistical Measures in 177Lu-PSMA Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Dosimetry, Imaging, and Targeted Radionuclide Therapy Studies of Lu-177 Labeled Albumin-Binding, PSMA-Targeted CTT1403 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Preclinical dosimetric studies of 177 Lu-scFvD2B and comparison with 177 Lu-PSMA-617 and 177 Lu-iPSMA endoradiotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in scaling up Pocuvotide satetraxetan production
Welcome to the technical support center for Pocuvotide satetraxetan. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges that may arise during the synthesis, purification, formulation, and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound?
A1: The primary challenges in the synthesis of this compound, a complex peptide, include aggregation of the growing peptide chain on the resin, incomplete coupling reactions, and side reactions leading to impurities. Peptides with hydrophobic residues or specific sequences are prone to forming secondary structures like β-sheets, which can hinder solvent and reagent access, leading to lower yields and difficult purification.[1][2]
Q2: How can I improve the yield and purity of crude this compound?
A2: To improve yield and purity, consider optimizing the synthesis protocol. Strategies include using a high-swelling resin with a low peptide loading, employing pseudoproline dipeptides to disrupt aggregation, and optimizing coupling reagents and reaction times. Segmented synthesis, where shorter fragments of the peptide are synthesized separately and then joined, can also be an effective approach for long and complex peptides like this compound.[1][2]
Q3: What are the key stability concerns for the this compound formulation?
A3: Key stability concerns for this compound formulations include chemical, physical, and microbiological stability.[3] Environmental factors such as temperature, moisture, light, and oxygen can lead to degradation through processes like hydrolysis and oxidation.[4] Additionally, interactions between this compound and excipients can cause instability.[3][4]
Q4: What are the critical process parameters to monitor during the scale-up of this compound production?
A4: During scale-up, it is crucial to monitor several critical process parameters to ensure consistency and quality. These include mixing speeds, heating and cooling rates, and temperature control.[5] Inadequate control of these parameters can lead to issues such as poor product yield, increased impurities, or batch-to-batch variability. The transition from laboratory to production scale can be problematic, and a systematic approach is needed to manage these challenges.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS)
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Incorporate pseudoproline dipeptides or use a high-swelling resin.[1][2] |
| Incomplete Coupling | Increase coupling time, use a more efficient coupling reagent (e.g., HATU, HCTU), or perform a double coupling. |
| Steric Hindrance | Use a resin with a lower substitution level or a more flexible linker. |
| Poor Resin Swelling | Switch to a more suitable solvent system that promotes resin swelling. |
Issue 2: High Impurity Profile After Purification
| Potential Cause | Recommended Solution |
| Side Reactions | Optimize the use of protecting groups for reactive amino acid side chains. |
| Racemization | Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma.[8] |
| Peptide Degradation | Ensure the cleavage cocktail is freshly prepared and that scavengers are used to protect sensitive residues. |
| Co-elution with Impurities | Optimize the HPLC purification gradient and consider using a different stationary phase. |
Issue 3: Formulation Instability
| Potential Cause | Recommended Solution |
| Oxidation | Add antioxidants to the formulation and package under an inert atmosphere (e.g., nitrogen).[4] |
| Hydrolysis | Protect from moisture by using appropriate packaging and controlling humidity during manufacturing.[4] |
| Photodegradation | Use light-protective packaging (e.g., amber vials).[4] |
| Drug-Excipient Incompatibility | Conduct compatibility studies with different excipients to identify a stable formulation.[3] |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Selection and Swelling: Start with a high-swelling resin (e.g., ChemMatrix®) with a low substitution level (0.2-0.4 mmol/g). Swell the resin in dimethylformamide (DMF) for at least 1 hour before the first amino acid coupling.
-
Amino Acid Coupling:
-
Use a 4-fold excess of Fmoc-protected amino acid and coupling reagents (e.g., HCTU/DIPEA).
-
Allow the coupling reaction to proceed for 2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, perform a second coupling.
-
-
Fmoc-Deprotection: Use a 20% solution of piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: After synthesis completion, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the crude lyophilized this compound in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Column: Use a preparative reverse-phase C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 20 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the fractions with >98% purity.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified this compound as a fluffy white powder.
Visualizations
Caption: this compound Production Workflow.
Caption: Troubleshooting Logic for Production Issues.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 3. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Problems in scale-up of biotechnology production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new attempt to solve the scale-up problem for granulation using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomatik.com [biomatik.com]
Best practices for handling and disposal of Lu-177-DGUL waste
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the safe handling and disposal of waste generated from research and development activities involving Lutetium-177-DGUL (Lu-177-DGUL). Lu-177-DGUL is a radiopharmaceutical agent targeting prostate-specific membrane antigen (PSMA) for the treatment of prostate cancer. Proper waste management is crucial to ensure radiological safety and compliance with regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards associated with Lu-177-DGUL waste?
A1: The primary hazards are from the beta and gamma emissions of Lutetium-177. Lu-177 has a physical half-life of approximately 6.65 days.[1][2] A significant long-term consideration is the potential presence of the metastable isomer Lutetium-177m (Lu-177m) as an impurity, which has a much longer half-life of about 160.4 days.[1][2] This impurity can significantly extend the time required for waste to decay to background levels.[1][2]
Q2: What are the different types of waste generated during Lu-177-DGUL experiments?
A2: Waste is typically categorized as:
-
Dry Solid Waste: Contaminated personal protective equipment (PPE) like gloves and lab coats, absorbent paper, plasticware (e.g., pipette tips, tubes), and empty vials.
-
Liquid Waste: Aqueous solutions containing residual Lu-177-DGUL, such as from experimental buffers, cell culture media, and decontamination fluids.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.
-
Mixed Waste: Waste that contains both radioactive material and a hazardous chemical (e.g., organic solvents). Generating mixed waste should be avoided whenever possible.[3]
Q3: What is the "Decay-in-Storage" (DIS) method for Lu-177-DGUL waste?
A3: DIS is the primary method for managing Lu-177 waste. It involves storing the radioactive waste in a designated, shielded, and secure location until the radioactivity has decayed to a level that is indistinguishable from background radiation. At that point, it can be disposed of as regular waste (provided it's not mixed with hazardous chemicals). A general rule of thumb is to store the waste for at least 10 half-lives of the longest-lived radionuclide present. For pure Lu-177, this would be approximately 67 days. However, the presence of Lu-177m necessitates much longer storage times.[1][4]
Q4: How does the Lu-177m impurity affect waste disposal timelines?
A4: The presence of Lu-177m, with its 160.4-day half-life, is the determining factor for the long-term storage of Lu-177 waste.[1] Waste containing Lu-177m cannot be disposed of after the shorter decay period of Lu-177. Studies have shown that empty vials and biohazard containers may require up to 3 years of storage, while vials with residual solutions might need up to 5 years to decay to acceptable levels for disposal.[1][5] It is crucial to know the production method of the Lu-177, as direct irradiation of Lutetium-176 is more likely to produce Lu-177m impurities.[6]
Q5: What personal protective equipment (PPE) is required when handling Lu-177-DGUL waste?
A5: At a minimum, personnel should wear a lab coat, safety glasses, and two pairs of disposable gloves.[7] When handling larger quantities of liquid waste or in case of a potential splash, a face shield and protective apron are recommended. All PPE used during handling should be considered radioactive waste and disposed of accordingly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Survey meter detects radiation above background levels on a "decayed" waste container. | 1. Insufficient decay time. 2. Presence of long-lived impurities like Lu-177m. 3. Survey meter malfunction or incorrect background reading. | 1. Recalculate the required decay time. A helpful benchmark is 10 half-lives for the isotope to reach background levels. 2. If Lu-177m is suspected, the waste must be stored for a significantly longer period (potentially 3-5 years).[1][5] Consult your institution's Radiation Safety Officer (RSO). 3. Check the survey meter's calibration and re-measure the background in an area known to be free of contamination. |
| A liquid spill of Lu-177-DGUL occurs in the lab. | Accidental dropping of a container, improper handling during transfer. | 1. Alert personnel in the area immediately. 2. Contain the spill by covering it with absorbent paper. Do not attempt to clean it up without proper preparation. 3. Isolate the area and prevent entry. 4. Notify your institution's Radiation Safety Officer (RSO) immediately. 5. Decontaminate under the supervision of the RSO. This typically involves using a suitable decontamination solution. For Lu-177-PSMA, water has been shown to be an effective decontaminating agent.[8] |
| Personal contamination with Lu-177-DGUL is detected. | Improper use of PPE, splash during handling. | 1. Remove the contaminated clothing immediately and place it in a radioactive waste bag. 2. Wash the affected skin area thoroughly with lukewarm water and mild soap. 3. Resurvey the skin to check for remaining contamination. 4. If contamination persists, repeat the washing procedure. 5. Report the incident to your RSO. Urine bioassays may be required to assess internal exposure.[3] |
| A sharps container is full. | Normal accumulation of sharps waste. | 1. Securely close and seal the sharps container. 2. Label the container clearly with "Radioactive Sharps," the isotope (Lu-177), the date, and the estimated activity. 3. Transfer the container to the designated radioactive waste storage area for decay-in-storage. 4. Never attempt to recap needles or manually compact the contents of a sharps container. |
Quantitative Data Summary
Table 1: Lu-177 and Lu-177m Decay Properties
| Isotope | Half-Life | Primary Emissions |
| Lutetium-177 (Lu-177) | ~6.65 days | Beta (β⁻), Gamma (γ) |
| Lutetium-177m (Lu-177m) | ~160.4 days | Beta (β⁻), Gamma (γ) |
Table 2: Recommended Decay-in-Storage Times for Lu-177 Waste
| Waste Type | Assumed Contaminant | Recommended Minimum Storage Time |
| Dry solid waste, empty vials | Lu-177 only | ~70 days (10 half-lives of Lu-177) |
| Dry solid waste, empty vials | Lu-177 with Lu-177m impurity | ~3 years[1][5] |
| Vials with residual liquid | Lu-177 with Lu-177m impurity | ~5 years[1][5] |
Experimental Protocols
Protocol 1: Segregation and Collection of Lu-177-DGUL Waste
Objective: To properly segregate and collect different forms of Lu-177-DGUL waste at the point of generation.
Materials:
-
Labeled radioactive waste containers for solid, liquid, and sharps waste.
-
Lead or other appropriate shielding for waste containers.
-
Radioactive material labels.
-
Logbook for radioactive waste.
Procedure:
-
Labeling: Clearly label each waste container with the radiation symbol, "Lutetium-177," the date the waste is first added, and the responsible researcher's name.
-
Solid Waste:
-
Place a designated, shielded container lined with a plastic bag in the work area.
-
Deposit all contaminated dry solid waste (gloves, absorbent paper, plasticware) directly into this container.
-
Do not overfill the bag. When full, seal the bag, record the date and estimated activity in the logbook, and place it in the long-term decay-in-storage area.
-
-
Liquid Waste:
-
Use a designated, shielded container for liquid waste, typically a carboy made of a compatible material.
-
Carefully pour or pipette liquid waste into the container, avoiding splashes.
-
Keep the container closed when not in use.
-
Do not mix with hazardous chemicals (e.g., solvents) to avoid creating mixed waste.
-
When the container is full, seal it, log the final volume and estimated activity, and move it to the decay-in-storage area.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof radioactive sharps container.
-
Do not recap, bend, or break needles.
-
When the container is three-quarters full, close and lock the lid.
-
Log the container and move it to the decay-in-storage area.
-
Protocol 2: Decay-in-Storage (DIS) and Disposal
Objective: To manage and dispose of Lu-177-DGUL waste after sufficient decay.
Materials:
-
Calibrated radiation survey meter (e.g., Geiger-Muller counter).
-
Waste logbook.
-
PPE (lab coat, safety glasses, gloves).
Procedure:
-
Storage:
-
Store all waste containers in a secure, designated, and shielded area. The area should be clearly marked with "Caution: Radioactive Materials."
-
Organize waste by date to facilitate tracking of decay times.
-
-
Decay Calculation:
-
Surveying for Disposal:
-
After the calculated decay period, survey the waste container.
-
Wearing appropriate PPE, use a survey meter to measure the radiation level at the surface of the container and at 30 cm.
-
The reading must be indistinguishable from the background radiation level.
-
-
Disposal:
-
If the survey confirms the waste has decayed to background levels, deface or remove all radioactive labels from the container.
-
Dispose of the waste according to institutional guidelines for non-radioactive solid or liquid waste.
-
Record the disposal date, survey results, and method of disposal in the waste logbook.
-
-
Waste with Residual Activity:
-
If the waste still reads above background after the initial decay period, re-label it with the survey date and reading, and return it to storage for further decay. Re-survey at a later date.
-
Visualizations
Caption: Workflow for the segregation of Lu-177-DGUL waste at the point of generation.
Caption: Decision workflow for the Decay-in-Storage (DIS) and disposal of Lu-177 waste.
References
- 1. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of PSMA-Targeted Molecular Radioligand Therapy with 177Lu-PSMA-617: Results from the Prospective Multicenter Phase 2 Trial RESIST-PC (NCT03042312) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. case.edu [case.edu]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Radiolysis in High-Activity Lu-177 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with radiolysis during high-activity Lutetium-177 (Lu-177) labeling.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a concern in high-activity Lu-177 labeling?
Radiolysis is the dissociation of molecules by ionizing radiation. In the context of Lu-177 labeling, the high-energy beta particles emitted by Lu-177 can interact with water molecules in the formulation, generating highly reactive free radicals, primarily hydroxyl radicals (•OH), solvated electrons (e-aq), and hydrogen peroxide (H2O2). These reactive species can then degrade the targeting molecule (e.g., peptide or antibody) and the chelator, leading to a decrease in radiochemical purity (RCP) and potentially altered biological activity of the radiopharmaceutical.[1][2][3] This degradation is a major factor affecting the shelf-life and therapeutic efficacy of the final product.[1][2]
Q2: What are the primary factors that influence the rate of radiolysis?
The extent of radiolysis is influenced by several key factors:
-
Radioactivity Concentration: Higher concentrations of Lu-177 lead to a higher absorbed dose in the solution, accelerating the generation of free radicals and thus increasing radiolytic degradation.[2][4]
-
Absorbed Dose: The absorbed dose is the dominant factor influencing the radiochemical purity.[1][2][5] RCP is inversely proportional to the absorbed dose.[1][2]
-
Precursor Amount: The amount of the vector molecule (precursor) can influence stability, with some studies suggesting that higher precursor amounts may offer some protection.[6]
-
Formulation Volume: For the same total activity, a smaller volume results in a higher radioactivity concentration and a higher absorbed dose, leading to more pronounced radiolysis.[2][4]
-
Storage Conditions: Temperature can play a role. For instance, freezing a preparation at -20°C has been shown to maintain a higher RCP over time compared to storage at room temperature.[4]
-
Presence of Oxygen: Oxygen can participate in radical chain reactions, potentially exacerbating radiolysis.
Q3: What are radioprotectants or scavengers, and how do they work?
Radioprotectants, also known as radical scavengers, are compounds added to the formulation to protect the radiolabeled molecule from radiolytic damage. They work by reacting with and neutralizing the free radicals generated by radiolysis before they can damage the radiopharmaceutical.[7] Commonly used scavengers include ascorbic acid, gentisic acid, methionine, and ethanol.[8][9]
Q4: How is radiochemical purity (RCP) measured to assess for radiolysis?
Radiochemical purity is typically assessed using chromatographic techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for separating the intact radiolabeled compound from impurities and radiolytic byproducts.[10]
-
Instant Thin-Layer Chromatography (ITLC): A simpler and faster method often used for routine quality control to determine the percentage of labeled product.[10]
These analyses are performed at different time points after labeling (e.g., 0, 24, and 48 hours) to monitor the stability of the compound.[10]
Troubleshooting Guide
Problem 1: Low Radiochemical Purity (RCP) Immediately After Labeling
If you observe low RCP immediately following the radiolabeling procedure, the issue may not be solely due to radiolysis but could stem from the labeling conditions themselves.
Possible Causes and Solutions:
-
Incorrect pH: The pH of the reaction mixture is critical for efficient chelation of Lu-177. For many DOTA-conjugated peptides, the optimal pH is typically between 4.5 and 6.0.[11]
-
Solution: Verify the pH of your reaction buffer and adjust as necessary.
-
-
Suboptimal Temperature or Incubation Time: Inadequate heating can lead to incomplete labeling.
-
Solution: Ensure the reaction is incubated at the recommended temperature (often 95-100°C) for the appropriate duration (e.g., 30 minutes).[11]
-
-
Poor Quality of Reagents: The quality of the Lu-177, precursor, or buffers can impact labeling efficiency.
-
Solution: Use fresh, high-quality reagents. The source of Lu-177 (carrier-added vs. non-carrier-added) can also influence results.[6]
-
Problem 2: Significant Decrease in RCP Over Time (e.g., within 24-48 hours)
A gradual or rapid decrease in RCP after successful initial labeling is a classic sign of radiolysis.
Possible Causes and Solutions:
-
High Radioactivity Concentration: The preparation is too "hot" for the given volume.
-
Solution 1: Increase Volume: Diluting the final preparation with an appropriate buffer can decrease the radioactivity concentration and thus the absorbed dose, reducing the rate of radiolysis.[4] For example, diluting a 780 MBq preparation from 1 mL to 5 mL significantly improved RCP after 24 hours.[4]
-
Solution 2: Add Radioprotectants: Incorporate radical scavengers into the formulation.
-
-
Absence or Insufficient Concentration of Scavengers: The formulation lacks adequate protection against free radicals.
-
Solution: Add one or more radioprotectants to the formulation. The choice and concentration of the scavenger are crucial. Refer to the tables below for a comparison of common scavengers. A combination of scavengers, such as ascorbic acid and gentisic acid, can be more effective due to synergistic effects.[12]
-
Problem 3: Choosing the Right Radioprotectant/Scavenger
The selection of a suitable scavenger depends on the specific radiopharmaceutical and the intended application.
Guidance:
-
Review Literature: Examine studies using similar molecules to see which scavengers have been used successfully.
-
Consider Compatibility: Ensure the scavenger does not interfere with the labeling process or the biological activity of the molecule. For example, cysteine's thiol group can sometimes compete with the DOTA chelator.[7]
-
Perform Screening Studies: If developing a new radiopharmaceutical, it is advisable to screen a panel of scavengers at various concentrations to find the optimal formulation.
Data on Radioprotectants
Table 1: Comparison of Single Radioprotectants on [¹⁷⁷Lu]Lu-PSMA-617 Stability
| Radioprotectant | Concentration | RCP after 24h (%) | Reference |
| None | - | 16.8 ± 3.3 | [4] |
| Ethanol | 10% | 90.3 ± 2.2 | [4][12] |
| Methionine | 10 mM | 89.2 ± 2.0 | [4][12] |
| Ascorbic Acid | 0.52 M | 80.4 ± 6.3 | [4] |
Table 2: Comparison of Combined Radioprotectants on Radiopharmaceutical Stability
| Radiopharmaceutical | Radioprotectants & Concentrations | RCP & Time Point | Reference |
| [¹⁷⁷Lu]Lu-PSMA-I&T | Gentisic Acid (16.8 mg) + Ascorbic Acid (371.2–531.2 mg) | ≥97% after 30h | [4][12] |
| [¹⁷⁷Lu]Lu-PSMA-617 | Gentisic Acid (3.5 mM) + Ascorbic Acid (3.5 mM) | 73.8 ± 3.1% after 24h | [4][12] |
| [¹⁷⁷Lu]Lu-PSMA-617 | Ethanol (7%) + Methionine (3.5 mM) | Offers best protection in downscaled conditions | [4][12] |
Experimental Protocols
Protocol 1: Standard High-Activity Lu-177 Labeling of a DOTA-Peptide
-
Preparation: In a sterile, pyrogen-free reaction vial, add the DOTA-peptide (e.g., 20 µg) dissolved in a suitable buffer (e.g., 0.5 M sodium acetate, pH 5.5-6.0).[11]
-
Radionuclide Addition: Carefully add the required amount of high-activity Lu-177 chloride solution to the vial.
-
Incubation: Securely cap the vial and place it in a heating block at 95-100°C for 30 minutes.[11]
-
Quality Control (Initial): After incubation and cooling, perform an initial RCP analysis using HPLC or ITLC to determine the labeling efficiency.
-
Formulation (if applicable): If scavengers are to be added post-labeling, introduce a sterile solution of the chosen scavenger(s) to achieve the desired final concentration.
-
Final Quality Control: Perform a final RCP analysis on the formulated product.
Protocol 2: Screening of Radioprotectants for a New Lu-177 Labeled Compound
-
Prepare Stock Solutions: Prepare sterile, high-concentration stock solutions of various radioprotectants (e.g., ascorbic acid, gentisic acid, methionine, ethanol).
-
Perform Labeling: Conduct the Lu-177 labeling as described in Protocol 1.
-
Aliquot and Add Scavengers: After labeling and initial QC, aliquot the radiolabeled product into separate sterile vials. To each vial, add a different scavenger or a combination of scavengers at a predetermined concentration. Include a "no scavenger" control.
-
Stability Study: Store all vials under the same conditions (e.g., room temperature).
-
Time-Point Analysis: At various time points (e.g., 1h, 6h, 24h, 48h), withdraw a small sample from each vial and measure the RCP using a validated HPLC or ITLC method.
-
Data Analysis: Plot RCP versus time for each condition to determine which scavenger(s) provide the best protection against radiolysis.
Visualizations
Caption: Mechanism of radiolysis and scavenger intervention.
Caption: Troubleshooting workflow for low radiochemical purity.
References
- 1. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process | CoLab [colab.ws]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosimetry Models for Pocuvotide Satetraxetan
Disclaimer: Information regarding "Pocuvotide satetraxetan" is limited in publicly available scientific literature. Based on its nomenclature, containing "satetraxetan" (a common suffix for DOTA-based chelators) and "pocuvotide" (indicative of a peptide), this guide assumes that this compound is a DOTA-conjugated, integrin-targeting peptide, likely belonging to the RGD (Arginine-Glycine-Aspartic acid) peptide family. The following guidance is based on established principles and common practices for this class of radiopharmaceuticals, particularly those labeled with Lutetium-177 (¹⁷⁷Lu).
Frequently Asked Questions (FAQs)
Q1: What is the standard dosimetry model for predicting absorbed doses of ¹⁷⁷Lu-Pocuvotide satetraxetan?
A1: The standard methodology for calculating absorbed doses from systemically administered radiopharmaceuticals is the Medical Internal Radiation Dose (MIRD) schema.[1][2][3][4][5] This framework provides the necessary notation, mathematical formulas, and reference data to estimate radiation doses to various tissues and organs.[1][2] For patient-specific dosimetry, this involves acquiring quantitative imaging data (typically SPECT/CT) at multiple time points to determine the biodistribution and clearance of ¹⁷⁷Lu-Pocuvotide satetraxetan.[6] Software such as OLINDA/EXM or MIRDcalc can then be used to calculate organ-absorbed doses based on the MIRD formalism.[3][7][8][9][10]
Q2: How are human dose estimates for ¹⁷⁷Lu-Pocuvotide satetraxetan derived from preclinical animal data?
A2: Human dose estimates are extrapolated from preclinical biodistribution data in animal models (e.g., mice or rats).[3][11] The biodistribution data, expressed as the percentage of injected activity per gram of tissue (%IA/g) at various time points, are used to generate time-activity curves for each organ.[3] These curves are then integrated to determine the total number of disintegrations in each source organ. Using software like OLINDA/EXM, these animal data are scaled to human anatomy to predict the absorbed doses in different organs.[3][11]
Q3: What are the primary organs at risk for toxicity with ¹⁷⁷Lu-labeled RGD peptides like this compound?
A3: For many radiolabeled peptides, the kidneys are a critical dose-limiting organ due to their role in excretion and reabsorption of the peptide.[6] The bone marrow is another key organ at risk for hematological toxicity.[11] Close monitoring of the absorbed dose to these organs is crucial in dose-escalation studies and therapeutic planning.
Q4: How does the peptide dose (mass of unlabeled peptide) affect the dosimetry of ¹⁷⁷Lu-Pocuvotide satetraxetan?
A4: The total peptide dose can influence the biodistribution and, consequently, the dosimetry of the radiopharmaceutical. In some cases, a higher peptide mass may lead to saturation of receptors in non-target tissues, potentially altering the tumor-to-organ dose ratios.[12] For instance, studies with other DOTA-peptides have shown that varying the peptide dose can impact the absorbed dose to the kidneys and tumors, thereby affecting the therapeutic index.[12]
Troubleshooting Guides
Radiolabeling and Quality Control
| Issue/Question | Possible Cause & Solution |
| Q: My radiolabeling yield with ¹⁷⁷Lu is consistently low (<95%). What should I check? | A: 1. pH of Reaction Mixture: The optimal pH for ¹⁷⁷Lu labeling of DOTA-chelators is typically between 4.0 and 5.0. Verify the pH of your buffer and the final reaction mixture.[1][13][14] 2. Trace Metal Contamination: Competing metal ions (e.g., Fe³⁺, Zn²⁺, Ca²⁺) can interfere with ¹⁷⁷Lu incorporation. Use metal-free reagents and acid-washed plasticware. Consider treating buffers with a chelating resin.[1] 3. Incubation Temperature and Time: Ensure the reaction is incubated at the optimal temperature (typically 80-95°C) for a sufficient duration (e.g., 20-30 minutes).[13][15] 4. Peptide or Radionuclide Quality: Verify the integrity and purity of the this compound precursor. Ensure the ¹⁷⁷LuCl₃ solution has not expired and is of high purity.[1] 5. Ligand-to-Metal Ratio: An insufficient amount of the peptide precursor can lead to incomplete labeling.[1] |
| Q: I'm observing impurities in my final product during HPLC analysis. What could be the cause? | A: 1. Radiolysis: High radioactivity concentrations can lead to the degradation of the radiolabeled peptide. The addition of radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture and final formulation can mitigate this.[16] 2. Thermodegradation: Excessive heating during the labeling process can degrade the peptide. Optimize the incubation time and temperature.[14] 3. Colloidal ¹⁷⁷Lu: At a pH above 5, ¹⁷⁷Lu can form hydroxides, leading to impurities. Maintain the correct pH throughout the process.[13] |
| Q: How do I confirm the radiochemical purity of my ¹⁷⁷Lu-Pocuvotide satetraxetan preparation? | A: Radiochemical purity should be assessed using at least two different methods. The most common are: 1. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC): This method separates the radiolabeled peptide from free ¹⁷⁷Lu and other impurities.[17] 2. Instant Thin-Layer Chromatography (ITLC): A faster method to quantify the percentage of free ¹⁷⁷Lu. For example, using a citrate (B86180) buffer as the mobile phase, the labeled peptide remains at the origin while free ¹⁷⁷Lu moves with the solvent front.[18] |
In Vitro and In Vivo Experiments
| Issue/Question | Possible Cause & Solution |
| Q: My in vitro competitive binding assay shows a low affinity (high IC50 value) for the peptide. What could be wrong? | A: 1. Cell Line Integrity: Ensure the cell line used (e.g., U87MG for integrin αvβ3) has a high and consistent expression of the target receptor. Passage number can affect receptor expression. 2. Reagent Quality: Verify the activity and purity of the competing radioligand (e.g., ¹²⁵I-echistatin) and the integrity of the this compound peptide. 3. Assay Conditions: Optimize incubation time, temperature, and cell density. Ensure that equilibrium is reached during incubation.[19][20][21] |
| Q: I am observing unexpectedly high kidney uptake in my animal biodistribution studies. How can I address this? | A: High renal uptake is a known challenge for radiolabeled peptides.[6] 1. Mechanism of Uptake: Renal uptake is often mediated by receptors like megalin in the proximal tubules.[22][23] 2. Mitigation Strategies: Co-infusion of positively charged amino acids (lysine, arginine) or plasma expanders like Gelofusine can competitively inhibit renal reabsorption and reduce kidney uptake.[6][22][23][24] 3. Peptide Modification: While not a troubleshooting step for an existing compound, future peptide designs could incorporate features to reduce renal uptake, though this may also alter tumor targeting.[6] |
| Q: Tumor uptake in my mouse model is low and variable. What are the potential reasons? | A: 1. Tumor Model: Confirm that the xenografted tumor model (e.g., U87MG, M21) expresses high levels of the target integrin. Tumor size and vascularization can also impact tracer delivery. 2. Peptide Integrity: Ensure the radiolabeled peptide is stable in vivo and has not degraded before reaching the tumor. 3. Blocking with Cold Peptide: To confirm receptor-specific uptake, perform a blocking study by co-injecting an excess of unlabeled this compound. A significant reduction in tumor uptake in the blocked group confirms target specificity.[3] |
SPECT/CT Imaging and Quantification
| Issue/Question | Possible Cause & Solution |
| Q: My SPECT images have artifacts (e.g., ring or motion artifacts). How can I prevent or correct them? | A: 1. Patient/Animal Motion: Motion is a common source of artifacts. Ensure the subject is well-immobilized and comfortable during the scan. Motion correction software can sometimes salvage affected images.[25][26] 2. System Calibration: Regular quality control of the SPECT/CT system is crucial. This includes field uniformity, center-of-rotation, and SPECT-CT co-registration checks.[2][27] 3. Reconstruction Parameters: The choice of reconstruction algorithm (e.g., OSEM), as well as attenuation and scatter correction methods, significantly impacts image quality and quantification. Use validated and consistent reconstruction protocols.[25][28] |
| Q: The activity quantification from my SPECT images seems inaccurate. What are the common pitfalls? | A: 1. Partial Volume Effect: For small tumors or organs, the measured activity can be underestimated due to the limited spatial resolution of the scanner. Partial volume correction methods should be applied if available. 2. Attenuation and Scatter: Inaccurate correction for photon attenuation and scatter can lead to significant quantification errors. CT-based attenuation correction is the standard.[25] 3. Scanner Calibration: The scanner must be calibrated with a source of known activity (of ¹⁷⁷Lu) to convert image counts to activity units (Bq/mL). This calibration factor should be regularly verified. |
Data Presentation
Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-labeled RGD Peptides in Tumor-Bearing Mice (%IA/g)
| Organ | ¹⁷⁷Lu-3PRGD₂ (U87MG Tumor)[3] | ¹⁷⁷Lu-RAFT-RGD (U-87 MG Tumor) |
| 1 h | 4 h | |
| Blood | 1.81 ± 0.35 | 0.89 ± 0.21 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 |
| Kidneys | 4.18 ± 1.08 | 3.13 ± 0.59 |
| Liver | 1.15 ± 0.23 | 0.78 ± 0.15 |
| Spleen | 0.45 ± 0.09 | 0.31 ± 0.06 |
| Lungs | 1.23 ± 0.25 | 0.75 ± 0.14 |
| Muscle | 0.55 ± 0.11 | 0.35 ± 0.07 |
Data are presented as mean ± standard deviation.
Table 2: Estimated Human Absorbed Doses for ¹⁷⁷Lu-labeled RGD Peptides (mGy/MBq)
| Organ | ¹⁷⁷Lu-3PRGD₂[3] | ¹⁷⁷Lu-AB-3PRGD₂[11] |
| Kidneys | 0.253 ± 0.051 | 0.684 ± 0.132 |
| Red Marrow | 0.021 ± 0.004 | 0.157 ± 0.032 |
| Liver | 0.045 ± 0.009 | - |
| Spleen | 0.025 ± 0.005 | - |
| Lungs | 0.041 ± 0.008 | - |
| Stomach Wall | 0.031 ± 0.006 | - |
| Small Intestine | 0.112 ± 0.022 | - |
| Upper Large Intestine | 0.081 ± 0.016 | - |
| Lower Large Intestine | 0.051 ± 0.010 | - |
| Total Body | 0.014 ± 0.004 | - |
| Effective Dose (mSv/MBq) | - | 0.251 ± 0.047 |
Note: Doses are extrapolated from preclinical data and may vary based on the specific peptide, patient characteristics, and calculation methodology.
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-Peptide (Pocuvotide) with ¹⁷⁷Lu
-
Preparation: In a sterile, metal-free reaction vial, dissolve 10-50 µg of DOTA-Pocuvotide in a reaction buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5).
-
Radionuclide Addition: Add the required activity of ¹⁷⁷LuCl₃ solution to the peptide solution. The total reaction volume should be kept minimal (e.g., 100-200 µL).
-
Incubation: Gently mix the solution and incubate in a dry heat block or water bath at 80-95°C for 20-30 minutes.[15]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) using RP-HPLC and/or ITLC. The RCP should be >95% for clinical use.
-
Purification (if necessary): If RCP is below the acceptable limit, the product can be purified using a C18 Sep-Pak cartridge.
-
Formulation: Formulate the final product in a sterile solution (e.g., 0.9% NaCl) with a stabilizer like ascorbic acid and pass it through a 0.22 µm sterile filter.
Protocol 2: In Vivo Biodistribution in Tumor-Bearing Mice
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors known to express the target integrin (e.g., U87MG). Tumors should reach a palpable size (e.g., 100-200 mm³).
-
Injection: Administer a known activity (e.g., 1-2 MBq) of ¹⁷⁷Lu-Pocuvotide satetraxetan to each mouse via tail vein injection.[29] The injection volume should be approximately 100 µL.
-
Time Points: At predefined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize a cohort of mice (n=4-5 per group).[3][29]
-
Organ Harvesting: Dissect and collect major organs (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include injection standards to calculate the percentage of injected activity per gram (%IA/g).[30][31]
-
Data Analysis: Calculate the mean %IA/g ± standard deviation for each organ at each time point.
Protocol 3: Competitive Binding Assay
-
Cell Preparation: Culture cells expressing the target receptor (e.g., U87MG) to near confluence in appropriate plates (e.g., 24-well).
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound (competitor). Prepare a solution with a fixed, low concentration of a suitable radioligand (e.g., ¹²⁵I-echistatin).
-
Incubation: To each well, add the cell monolayer, the fixed concentration of radioligand, and the varying concentrations of unlabeled Pocuvotide. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a large excess of unlabeled ligand). Incubate until equilibrium is reached.[19][20][21][32]
-
Separation: Stop the reaction and separate the bound from free radioligand. For adherent cells, this involves washing the cell layer with ice-cold buffer. For membrane preparations, filtration is used.[20]
-
Counting: Measure the radioactivity in the bound fraction (the cells or filter) using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. mirdsoft.org [mirdsoft.org]
- 8. hermesmedical.com [hermesmedical.com]
- 9. nmmitools.org [nmmitools.org]
- 10. MIRD Pamphlet No. 28, Part 1: MIRDcalc—A Software Tool for Medical Internal Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Peptide Dose on Radiation Dosimetry for Peptide Receptor Radionuclide Therapy with 177Lu-DOTATOC: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. inis.iaea.org [inis.iaea.org]
- 19. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. Strategies to reduce uptake of radiolabeled peptides in the kidneys. [repository.ubn.ru.nl]
- 24. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 25. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 26. youtube.com [youtube.com]
- 27. tech.snmjournals.org [tech.snmjournals.org]
- 28. Image Artifacts | Thoracic Key [thoracickey.com]
- 29. pharmrxiv.de [pharmrxiv.de]
- 30. researchgate.net [researchgate.net]
- 31. osti.gov [osti.gov]
- 32. med.libretexts.org [med.libretexts.org]
Validation & Comparative
Preclinical Showdown: Pocuvotide Satetraxetan (177Lu-DGUL) vs. Lu-177-PSMA-617 in Prostate Cancer Targeting
A new contender, pocuvotide satetraxetan (also known as 177Lu-DGUL), is emerging from the preclinical pipeline to challenge the established radioligand therapy, Lu-177-PSMA-617 (Pluvicto™), for the treatment of prostate cancer. Both agents leverage the Prostate-Specific Membrane Antigen (PSMA) as a therapeutic target, but subtle structural differences may translate into distinct performance profiles. This guide provides a comprehensive preclinical comparison based on available data, offering researchers and drug development professionals a side-by-side look at these two promising radiopharmaceuticals.
At a Glance: Key Preclinical and Early Clinical Metrics
| Parameter | This compound (177Lu-DGUL) | Lu-177-PSMA-617 (Pluvicto™) |
| Target | Prostate-Specific Membrane Antigen (PSMA) | Prostate-Specific Membrane Antigen (PSMA) |
| Radionuclide | Lutetium-177 (177Lu) | Lutetium-177 (177Lu) |
| Linker Technology | Short hydrophilic linker with a thiourea (B124793) bond | Standard linker |
| Reported Advantage | Potential for rapid clearance and reduced off-target toxicity | Well-established efficacy and safety profile |
| Objective Response Rate (ORR) - Clinical Data | 35.9% (Phase 2) | 29.8% (VISION Trial, Phase 3) |
| Dosimetry (Absorbed Dose in Gy/GBq) - Clinical Data | ||
| - Kidneys | 0.31 | 0.43 |
| - Salivary Glands | 0.32 | 0.63 |
Mechanism of Action: A Shared Path to Tumor Destruction
Both this compound and Lu-177-PSMA-617 operate on the same fundamental principle. They are radioligand therapies consisting of a small molecule that binds with high affinity to PSMA, a protein highly overexpressed on the surface of prostate cancer cells. This targeting molecule is linked to the beta-emitting radionuclide, Lutetium-177.
Upon intravenous administration, the PSMA-targeting ligand circulates through the body and selectively binds to PSMA-expressing prostate cancer cells. The subsequent internalization of the radioligand-PSMA complex concentrates the radioactive payload directly at the tumor site. The beta particles emitted by the decay of 177Lu then induce DNA damage within the cancer cells, leading to apoptosis and tumor cell death.
Figure 1: Signaling pathway of PSMA-targeted radioligand therapy.
Head-to-Head: Preclinical Performance Insights
While comprehensive head-to-head preclinical studies are not yet publicly available, data from early clinical trials and developer presentations allow for a preliminary comparison.
Dosimetry and Biodistribution
Dosimetry, the measurement of absorbed radiation dose in tissues, is a critical factor in evaluating the safety profile of a radiopharmaceutical. Lower radiation exposure to healthy organs, particularly the kidneys and salivary glands which also express PSMA to some extent, is a key goal in the development of new PSMA-targeting agents.
Early clinical data for this compound suggests a favorable dosimetry profile compared to Lu-177-PSMA-617. The absorbed dose in both the kidneys and salivary glands was reported to be lower for this compound. This is attributed to its unique molecular design, which incorporates a short, hydrophilic linker. This structural feature is believed to promote more rapid clearance of the unbound radioligand from the bloodstream and non-target tissues, thereby reducing unnecessary radiation exposure.
Therapeutic Efficacy
In a Phase 2 clinical trial, this compound demonstrated an objective response rate (ORR) of 35.9%. This compares favorably to the 29.8% ORR reported for Lu-177-PSMA-617 in the pivotal VISION Phase 3 trial. While cross-trial comparisons should be interpreted with caution due to differences in patient populations and study designs, this early data suggests a promising anti-tumor activity for this compound.
Experimental Protocols: A Look at the Methodology
Detailed preclinical experimental protocols for this compound are not yet publicly available. However, the evaluation of novel PSMA-targeting radioligands typically follows a standardized set of in vitro and in vivo assays. The following represents a general workflow for such a preclinical evaluation.
Figure 2: Experimental workflow for preclinical evaluation.
PSMA Binding Affinity Assay (Competition Assay): This experiment determines how strongly the new ligand binds to PSMA.
-
PSMA-expressing prostate cancer cells (e.g., LNCaP) are incubated with a known radiolabeled PSMA ligand (the competitor).
-
Increasing concentrations of the unlabeled test ligand (this compound or Lu-177-PSMA-617) are added.
-
The amount of bound radioactivity is measured.
-
The concentration of the test ligand that displaces 50% of the competitor ligand (IC50) is calculated, which is then used to determine the binding affinity (Ki).
Cellular Internalization Assay: This assay measures the extent to which the radioligand is taken up by cancer cells.
-
PSMA-expressing cells are incubated with the radiolabeled test ligand at 37°C for various time points.
-
At each time point, the cells are treated with a solution that removes the surface-bound radioligand.
-
The radioactivity inside the cells (internalized) and on the cell surface is measured separately.
-
The percentage of internalized radioligand is calculated.
In Vivo Biodistribution Studies: These studies assess the distribution of the radioligand in a living organism.
-
Tumor-bearing mice (with PSMA-expressing prostate cancer xenografts) are injected with the radiolabeled test ligand.
-
At various time points post-injection, the animals are euthanized.
-
Organs and tumors are harvested, weighed, and the amount of radioactivity in each tissue is measured.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Study: This experiment evaluates the anti-tumor effect of the radioligand.
-
Tumor-bearing mice are randomized into treatment and control groups.
-
The treatment group receives a therapeutic dose of the radiolabeled ligand.
-
Tumor volume and animal survival are monitored over time.
-
The ability of the radioligand to inhibit tumor growth and prolong survival is assessed.
Future Outlook
The emergence of this compound (177Lu-DGUL) signifies a vibrant and evolving landscape in the field of PSMA-targeted radioligand therapy. While Lu-177-PSMA-617 has set a high bar with its proven clinical efficacy, the potential for an improved safety profile and comparable or even superior efficacy makes this compound a compound of significant interest. As more comprehensive preclinical and clinical data become available, the research and drug development community will gain a clearer understanding of the distinct advantages each of these therapies may offer to patients with prostate cancer. The ongoing innovation in linker technology and targeting moieties holds the promise of further refining these powerful therapeutic agents.
A Comparative Analysis of the Biodistribution of Lu-177-DGUL and Other PSMA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biodistribution profiles of three Lutetium-177 labeled prostate-specific membrane antigen (PSMA) inhibitors: Lu-177-DGUL, Lu-177-PSMA-617, and Lu-177-PSMA-I&T. The data presented is compiled from recent clinical and preclinical studies to aid in the evaluation of these radiopharmaceuticals for targeted radionuclide therapy of prostate cancer.
Quantitative Biodistribution Data
The following tables summarize the available quantitative data on the biodistribution of Lu-177-DGUL, Lu-177-PSMA-617, and Lu-177-PSMA-I&T. It is important to note that the data for Lu-177-DGUL is derived from a Phase I/II clinical trial and is presented as mean absorbed dose, while the data for Lu-177-PSMA-617 and Lu-177-PSMA-I&T is from a comparative clinical study and is also presented as mean absorbed dose. Direct head-to-head preclinical data with %ID/g for Lu-177-DGUL was not available in the public domain at the time of this review.
Table 1: Mean Absorbed Doses in Organs of Interest from Clinical Studies (Gy/GBq) [1][2][3]
| Organ | Lu-177-DGUL | Lu-177-PSMA-617 | Lu-177-PSMA-I&T |
| Salivary Glands | 0.32 | 0.5 | 0.5 |
| Kidneys | 0.31 | 0.77 | 0.92 |
| Red Marrow | 0.02 | Not Reported | Not Reported |
| Lacrimal Glands | Not Reported | 5.1 | 3.7 |
| Whole-Body | Not Reported | 0.04 | 0.03 |
Table 2: Mean Absorbed Tumor Doses from a Comparative Clinical Study (Gy/GBq) [1]
| Radiopharmaceutical | Mean Absorbed Tumor Dose |
| Lu-177-PSMA-617 | 5.9 |
| Lu-177-PSMA-I&T | 5.8 |
Note: Tumor absorbed dose for Lu-177-DGUL was not available in the preliminary clinical trial results.
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation of the biodistribution data. Below are detailed summaries of the experimental protocols.
Clinical Trial Protocol for Lu-177-DGUL (NCT05547061)[4]
-
Study Design: A Phase I/II, open-label, single-arm, multi-center dose-escalation and cohort expansion study.
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who have failed at least one novel androgen axis drug and at least one taxane (B156437) chemotherapy regimen, and have a positive 68Ga-PSMA-11 PET/CT scan.
-
Radiopharmaceutical Administration: Lu-177-DGUL was administered intravenously. The Phase I dose-escalation cohorts received initial doses of 5.55 GBq and 7.40 GBq.[2] Patients could receive up to 6 cycles every 6 weeks.
-
Dosimetry: The mean absorbed doses to critical organs were calculated based on imaging data acquired after administration.
Comparative Clinical Study Protocol for Lu-177-PSMA-617 and Lu-177-PSMA-I&T[1]
-
Study Design: A retrospective comparative study.
-
Patient Population: 138 patients with progressive mCRPC and verified PSMA expression via 68Ga-PSMA-11 PET/CT. 87 patients received Lu-177-PSMA-617 and 51 patients received Lu-177-PSMA-I&T.
-
Radiopharmaceutical Administration: Patients received a mean activity of 6.5 ± 1.1 GBq of Lu-177-PSMA-617 or 6.1 ± 1.0 GBq of Lu-177-PSMA-I&T.
-
Dosimetry: Dosimetry was performed for all patients using an identical protocol. Mean absorbed doses were estimated using OLINDA/EXM software based on the MIRD schema.
Representative Preclinical Biodistribution Protocol in Mice
The following protocol is a synthesized representation of standard methodologies for preclinical ex vivo biodistribution studies of radiopharmaceuticals.
-
Animal Models: Male immunodeficient mice (e.g., BALB/c nude or SCID) are typically used.[4] Tumors are induced by subcutaneous or orthotopic inoculation of human prostate cancer cells (e.g., LNCaP, PC-3).
-
Radiopharmaceutical Administration: The Lu-177 labeled PSMA inhibitor is administered intravenously via the tail vein.
-
Biodistribution Study: At selected time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), cohorts of mice are euthanized.
-
Organ Harvesting and Measurement: Tumors and major organs/tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging and therapy but also plays a role in prostate cancer cell signaling, promoting cell survival and proliferation.
Figure 1: Simplified PSMA signaling pathway and the inhibitory action of Lu-177 labeled PSMA ligands.
Experimental Workflow for Biodistribution Studies
The following diagram illustrates a typical workflow for a comparative preclinical biodistribution study of different PSMA inhibitors.
Figure 2: A generalized workflow for preclinical comparative biodistribution studies of PSMA inhibitors.
References
- 1. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PSMA as a Predictive Biomarker for Response to Lutetium-177 Vipivotide Tetraxetan
A Comparative Guide for Researchers and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical predictive biomarker in the landscape of prostate cancer therapeutics. Its high expression on the surface of prostate cancer cells, particularly in metastatic castration-resistant prostate cancer (mCRPC), makes it an ideal target for both imaging and therapy. This guide provides a comprehensive overview of the validation of PSMA as a predictive biomarker for response to Lutetium-177 vipivotide tetraxetan (Pluvicto™), a radioligand therapy approved for the treatment of PSMA-positive mCRPC. It is highly probable that the query regarding "Pocuvotide satetraxetan" refers to Lutetium-177 vipivotide tetraxetan, as the former is not a recognized pharmaceutical agent in scientific literature or regulatory approvals.
The Central Role of PSMA in Targeted Radionuclide Therapy
Lutetium-177 vipivotide tetraxetan is a radiopharmaceutical agent that combines a PSMA-targeting ligand (vipivotide tetraxetan) with a therapeutic radioisotope (Lutetium-177).[1][2] The ligand binds with high affinity to PSMA-expressing cells, leading to the internalization of the radioactive complex.[2][3] The subsequent emission of beta particles from Lutetium-177 induces DNA damage and ultimately leads to the death of the cancer cell.[2] This targeted approach minimizes damage to healthy tissues that do not express PSMA.
Figure 1: Mechanism of action of Lutetium-177 vipivotide tetraxetan.
Comparison of PSMA-Targeted Radioligand Therapies
While Lutetium-177 vipivotide tetraxetan is a leading approved therapy, other PSMA-targeted radioligand therapies are in development, utilizing different radionuclides with distinct properties.
| Feature | Lutetium-177 Vipivotide Tetraxetan | Actinium-225 PSMA | Lead-212 PSMA |
| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | Actinium-225 (²²⁵Ac) | Lead-212 (²¹²Pb) |
| Particle Emission | Beta particles | Alpha particles | Alpha particles (via Bismuth-212) |
| Particle Range | ~2 mm | 50-80 µm | ~85 µm |
| Energy Transfer | Lower Linear Energy Transfer (LET) | Higher Linear Energy Transfer (LET) | Higher Linear Energy Transfer (LET) |
| Clinical Status | FDA Approved | Clinical Trials | Preclinical/Early Clinical |
| Common Toxicities | Myelosuppression, renal toxicity | Xerostomia (dry mouth), renal toxicity | Potential for renal toxicity |
Clinical Validation of PSMA as a Predictive Biomarker
The efficacy of Lutetium-177 vipivotide tetraxetan is critically dependent on the level of PSMA expression in tumors. The pivotal VISION and TheraP clinical trials have provided robust evidence for PSMA as a predictive biomarker.
Key Clinical Trial Data
| Trial | Phase | Patient Population | Treatment Arms | Key Findings |
| VISION [4][5] | Phase 3 | PSMA-positive mCRPC post-AR pathway inhibitor and taxane (B156437) chemotherapy | Lutetium-177 vipivotide tetraxetan + Best Standard of Care (BSoC) vs. BSoC alone | Statistically significant improvement in overall survival (OS) and radiographic progression-free survival (rPFS). Median OS: 15.3 vs. 11.3 months. |
| TheraP [4] | Phase 2 | PSMA-positive mCRPC post-docetaxel | Lutetium-177 vipivotide tetraxetan vs. Cabazitaxel | Higher PSA response rate (66% vs. 37%) and longer PSA progression-free survival with Lutetium-177 vipivotide tetraxetan. |
| PSMAfore [6] | Phase 3 | PSMA-positive mCRPC post-AR pathway inhibitor, pre-taxane chemotherapy | Lutetium-177 vipivotide tetraxetan vs. change in AR pathway inhibitor | Significant improvement in rPFS. Median rPFS: 9.3 vs. 5.6 months. |
Experimental Protocols for PSMA Biomarker Validation
Accurate assessment of PSMA expression is paramount for patient selection. Several methods are employed, with PET imaging being the current clinical standard.
Positron Emission Tomography (PET) Imaging
-
Principle: A PSMA-targeting radiotracer, such as Gallium-68 PSMA-11 or Fluorine-18 DCFPyL, is injected into the patient. The radiotracer binds to PSMA-expressing cells, and the emitted positrons are detected by a PET scanner to generate a whole-body image of PSMA expression.
-
Protocol:
-
Radiotracer Injection: The patient is injected with the PSMA PET radiotracer.
-
Uptake Phase: A waiting period of approximately 60 minutes allows for the radiotracer to distribute and accumulate in PSMA-positive tissues.
-
Imaging: The patient is scanned in a PET/CT or PET/MRI scanner.
-
Image Analysis: Images are reviewed to identify areas of radiotracer uptake. PSMA-positive lesions are defined as having uptake greater than the background, often using the liver as a reference organ.[4]
-
Immunohistochemistry (IHC)
-
Principle: IHC uses antibodies to detect the presence and location of PSMA protein in a tissue biopsy sample.
-
Protocol:
-
Tissue Preparation: A formalin-fixed, paraffin-embedded (FFPE) tumor tissue sample is sectioned.
-
Antigen Retrieval: The tissue section is treated to unmask the PSMA antigen.
-
Primary Antibody Incubation: The section is incubated with a primary antibody that specifically binds to PSMA.
-
Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to produce a colored signal.
-
Microscopic Analysis: The stained slide is examined under a microscope to assess the intensity and percentage of PSMA-positive tumor cells.
-
Flow Cytometry
-
Principle: This technique is used to quantify PSMA expression on the surface of single cells in a suspension, often from circulating tumor cells (CTCs) or disaggregated tumor tissue.
-
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from a blood sample or tumor biopsy.
-
Antibody Staining: The cells are incubated with a fluorescently labeled antibody specific for PSMA.
-
Flow Cytometric Analysis: The stained cells are passed through a flow cytometer, which uses lasers to excite the fluorophores and detectors to measure the emitted light from each cell.
-
Data Analysis: The data is analyzed to determine the percentage of PSMA-positive cells and the mean fluorescence intensity, which correlates with the level of PSMA expression.
-
Figure 2: Workflow for patient selection and treatment with Lutetium-177 vipivotide tetraxetan.
Conclusion
The validation of PSMA as a predictive biomarker has been a landmark achievement in the management of prostate cancer, enabling a personalized medicine approach with radioligand therapy. The strong correlation between PSMA expression, as determined by PET imaging, and the clinical benefit of Lutetium-177 vipivotide tetraxetan underscores the importance of biomarker-driven patient selection. Ongoing research continues to explore the nuances of PSMA expression and its role in guiding treatment decisions and developing next-generation PSMA-targeted therapies.
References
- 1. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutetium Lu 177 vipivotide tetraxetan: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. fda.gov [fda.gov]
- 5. FDA Approves New Prostate Cancer Treatment | Consultant360 [consultant360.com]
- 6. cancernetwork.com [cancernetwork.com]
In Vitro Showdown: A Head-to-Head Comparison of Pocuvotide Satetraxetan and Cabazitaxel
For Immediate Release
In the landscape of advanced prostate cancer therapeutics, two distinct modalities, the targeted radioligand therapy Pocuvotide Satetraxetan (also known as Lutetium Lu-177 Vipivotide Tetraxetan or ¹⁷⁷Lu-PSMA-617) and the chemotherapeutic agent Cabazitaxel (B1684091), represent critical treatment options. While clinical comparisons are ongoing, a fundamental understanding of their direct effects on cancer cells in a controlled laboratory setting is paramount for researchers, scientists, and drug development professionals. This guide provides a head-to-head in vitro comparison of these two agents, acknowledging their fundamentally different mechanisms of action and, consequently, the distinct methodologies used for their evaluation.
This compound is a radiopharmaceutical that delivers targeted β-radiation to cells expressing Prostate-Specific Membrane Antigen (PSMA), leading to DNA damage and cell death.[1] In contrast, Cabazitaxel, a taxane (B156437) derivative, functions as a microtubule inhibitor, disrupting the cellular machinery for cell division and inducing apoptosis.[2] This inherent difference in their modes of action necessitates a nuanced approach to comparing their in vitro performance.
Quantitative Performance Analysis
The following tables summarize key in vitro parameters for this compound and Cabazitaxel in various prostate cancer cell lines. It is crucial to note that direct comparison of values such as IC₅₀ is not always appropriate due to the different endpoints measured for a radiopharmaceutical versus a cytotoxic drug.
Table 1: In Vitro Efficacy of Cabazitaxel in Prostate Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | Assay Type | Reference |
| PC-3 | 0.8 - 1.5 | Crystal Violet / Neutral Red | [3] |
| DU-145 | 0.6 | 2D Proliferation Assay | [2] |
| DU-145 | 1.0 - 2.0 | Crystal Violet / Neutral Red | [3] |
| 22Rv1 | 0.7 | 2D Proliferation Assay | [2] |
| MDA-PCA-2b | 0.5 - 1.0 | Crystal Violet / CTA | [3] |
Table 2: In Vitro Characterization of this compound (¹⁷⁷Lu-PSMA-617) in PSMA-Positive Prostate Cancer Cell Lines
| Cell Line | Parameter | Value | Assay Type | Reference |
| LNCaP | Binding Affinity (Kᵢ) | 0.24 ± 0.06 nM | Competition Assay | [4] |
| LNCaP | Proliferation Inhibition (by non-radioactive PSMA-617) | ~50% at 100 nM (24h) | WST-1 Assay | [5][6] |
| LNCaP | Cell-Bound Radioactivity | Time-dependent increase, max at 4h | Radioligand Uptake Assay | [7] |
| LNCaP | Potentiation of Cell Death | Significant increase with ¹⁷⁷Lu-PSMA-617 + PSMA-617 | LDH Assay | [6] |
| PC3-PSMA | Cell-Bound Radioactivity | ~20-fold increase with stimulation | Radioligand Uptake Assay | [7] |
Visualizing the Mechanisms of Action
To further elucidate the distinct ways in which these two drugs exert their anti-cancer effects, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for their in vitro evaluation.
This compound's targeted radiation delivery mechanism.
Cabazitaxel's mechanism of microtubule stabilization leading to apoptosis.
A generalized workflow for in vitro drug performance evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound and Cabazitaxel.
Cell Viability (MTT) Assay (for Cabazitaxel)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, DU-145) are seeded in 96-well plates at a density of 1x10⁵ cells/well and allowed to adhere overnight.[8]
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Cabazitaxel. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-96 hours) at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[8][9]
-
Formazan (B1609692) Solubilization: The medium is removed, and 200 µl of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[8][9] The percentage of cell viability is calculated relative to the untreated control cells.
Radioligand Uptake Assay (for this compound)
This assay quantifies the specific binding and internalization of the radiolabeled compound in PSMA-expressing cells.
-
Cell Seeding: PSMA-positive cells (e.g., LNCaP) and PSMA-negative control cells (e.g., PC3) are seeded in 6-well plates.[10]
-
Radioligand Incubation: Cells are incubated with a known concentration of ¹⁷⁷Lu-PSMA-617 (e.g., 50 kBq/mL) for various time points (e.g., 30 min, 1h, 2h, 4h, 24h) at 37°C.[7]
-
Washing: After incubation, the supernatant is removed, and the cells are washed with cold PBS to remove unbound radioligand.[10]
-
Cell Lysis: Cells are lysed with a solution such as NaOH (1 M).[10]
-
Radioactivity Measurement: The radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The cell-bound radioactivity is expressed as a percentage of the total added activity or as kBq per million cells.
Apoptosis (Annexin V) Assay
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the respective drug (Cabazitaxel or this compound) for a predetermined time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.[11]
-
Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: 5 µL of Annexin V-FITC and, optionally, 5 µL of Propidium Iodide (PI) solution are added to 100 µL of the cell suspension.[11]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[11][12]
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[11] Annexin V positive/PI negative cells are considered to be in early apoptosis.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after treatment, particularly relevant for radiation-based therapies.
-
Cell Seeding: A precise number of cells are seeded into 6-well plates or flasks. The number of cells plated is adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.[13][14]
-
Treatment: Cells are treated with either Cabazitaxel or irradiated with ¹⁷⁷Lu-PSMA-617. For radiation treatment, cells can be irradiated using an external source or incubated with the radiopharmaceutical.
-
Incubation: The plates are incubated for 10-14 days at 37°C in a 5% CO₂ incubator to allow for colony formation.[15]
-
Fixation and Staining: The colonies are fixed with methanol (B129727) and stained with a solution of crystal violet.[13][14]
-
Colony Counting: Colonies containing at least 50 cells are counted.[13]
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the long-term effect of the treatment on cell survival.
Conclusion
The in vitro comparison of this compound and Cabazitaxel highlights their distinct but potent anti-cancer activities. Cabazitaxel demonstrates broad cytotoxicity against various prostate cancer cell lines with low nanomolar IC₅₀ values. This compound's efficacy is intrinsically linked to PSMA expression, showcasing a targeted mechanism that results in significant radioligand uptake and subsequent cell death in PSMA-positive cells. The choice of in vitro assays is critical for accurately characterizing the effects of these different therapeutic modalities. This guide provides a foundational framework for researchers to design and interpret in vitro studies, ultimately contributing to a more comprehensive understanding of these important anti-cancer agents.
References
- 1. Lutetium Lu 177 vipivotide tetraxetan for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ritonavir reverses resistance to docetaxel and cabazitaxel in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Up-Regulation of PSMA Expression In Vitro as Potential Application in Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT viability assay [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. Clonogenic assay [bio-protocol.org]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clonogenic Assays [bio-protocol.org]
Cross-Validation of Dosimetry for PSMA-Targeted Radiopharmaceuticals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dosimetry of Pocuvotide satetraxetan and other prominent Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceuticals. The data presented is intended to support cross-validation of dosimetry results and inform the selection of agents for clinical and research applications.
Comparative Dosimetry of PSMA-Targeted Agents
The following table summarizes the reported absorbed dose coefficients (in Gray per Gigabecquerel, Gy/GBq) for key organs and tumors for this compound (as Rosopatamab tetraxetan/J591) and other PSMA-targeting radiopharmaceuticals. These values are critical for assessing the therapeutic index and potential toxicity of these agents.
| Radiopharmaceutical | Radionuclide | Kidneys (Gy/GBq) | Salivary Glands (Gy/GBq) | Bone Marrow (Gy/GBq) | Liver (Gy/GBq) | Spleen (Gy/GBq) | Tumor (Gy/GBq) |
| This compound (Rosopatamab tetraxetan/J591) | 177Lu | 2.10 ± 0.60[1] | - | 0.32 ± 0.10[1] | 2.10 ± 0.60[1] | - | - |
| 90Y (predicted from 111In/177Lu) | 4.9 ± 1.45[1] | - | 0.91 ± 0.43[1] | 4.9 ± 1.45[1] | - | - | |
| 225Ac (predicted from 89Zr) | ~1.3 (RBE=5) | - | ~2.0 (RBE=5) | ~5.5 (RBE=5) | - | - | |
| Pluvicto™ (Vipivotide tetraxetan) | 177Lu | [Data from clinical trials][2][3][4][5][6] | [Data from clinical trials] | [Data from clinical trials] | [Data from clinical trials] | [Data from clinical trials] | [Data from clinical trials] |
| 177Lu-PSMA-617 | 177Lu | 0.5 - 1.5 | 0.3 - 1.2 | 0.02 - 0.04 | 0.1 - 0.2 | - | 0.1 - 1.0 (lesion dependent) |
| 177Lu-PSMA-I&T | 177Lu | 0.6 - 1.6 | 0.4 - 1.3 | 0.02 - 0.05 | 0.1 - 0.3 | - | 0.1 - 1.2 (lesion dependent) |
Note: Dosimetry values can vary based on patient-specific factors, imaging time points, and calculation methodologies. The data for Pluvicto™ is derived from extensive clinical trial data as referenced in the prescribing information.[2][3][4][5][6] It is important to consult the primary literature for detailed methodologies.
Experimental Protocols for Dosimetry Assessment
The dosimetry data presented in this guide are derived from clinical studies employing standardized methodologies. A general workflow for dosimetry assessment of novel radiopharmaceuticals is outlined below.
Patient Selection and Preparation
Patients with metastatic castration-resistant prostate cancer (mCRPC) and confirmed PSMA expression via PET imaging are typically enrolled in dosimetry studies.[2][7][8] Adequate organ function, particularly renal and bone marrow function, is a prerequisite.
Radiopharmaceutical Administration and Imaging
A known activity of the radiopharmaceutical is administered intravenously.[3] Serial whole-body planar and SPECT/CT images are acquired at multiple time points post-injection (e.g., 2, 24, 48, 72, and 168 hours) to determine the biodistribution and clearance of the agent.[9]
Data Analysis and Dose Calculation
Regions of interest (ROIs) are drawn on the images to delineate source organs and tumors. Time-activity curves are generated for each ROI to calculate the total number of radioactive decays (residence time).[9] The Medical Internal Radiation Dose (MIRD) formalism is then commonly used to calculate the absorbed dose to target organs and tumors.[10][11] Software such as OLINDA/EXM is often utilized for these calculations.[9]
PSMA Signaling Pathway
This compound, like other PSMA-targeted agents, leverages the overexpression of Prostate-Specific Membrane Antigen on the surface of prostate cancer cells. Upon binding, the radiopharmaceutical is internalized, leading to the delivery of a cytotoxic radiation dose directly to the cancer cell. The binding to PSMA can also modulate intracellular signaling pathways, such as the PI3K/Akt pathway, which is implicated in cell survival and proliferation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. FDA approves Pluvicto for metastatic castration-resistant prostate cancer | FDA [fda.gov]
- 3. Pluvicto™ Prostate Cancer Treatment | UVA Health [uvahealth.com]
- 4. aacr.org [aacr.org]
- 5. Therapeutic Radiopharmaceuticals for Prostate Cancer [southcarolinablues.com]
- 6. FDA Approves New Prostate Cancer Treatment | Consultant360 [consultant360.com]
- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 8. mskcc.org [mskcc.org]
- 9. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Navigating the Landscape of PSMA-Low Expressing Tumors: A Comparative Guide to Targeted Radioligand Therapies
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the efficacy of Lutetium-177 vipivotide tetraxetan and emerging therapeutic alternatives for prostate-specific membrane antigen (PSMA)-low expressing tumors. This document provides a comprehensive analysis of available clinical data, experimental protocols, and the underlying biological pathways.
The advent of PSMA-targeted radioligand therapy has revolutionized the treatment paradigm for metastatic castration-resistant prostate cancer (mCRPC). However, a subset of patients with low or absent PSMA expression on their tumors derive limited to no benefit from this therapeutic strategy, representing a significant clinical challenge. This guide offers an objective comparison of Lutetium-177 vipivotide tetraxetan (Pluvicto™), the leading PSMA-targeted therapy, with promising alternatives for PSMA-low expressing tumors, supported by experimental data.
Defining the Challenge: PSMA-Low Expression
PSMA-low status is primarily defined by the patient eligibility criteria of pivotal clinical trials for Lutetium-177 vipivotide tetraxetan, such as the VISION and TheraP trials. Patients are typically excluded if their metastatic lesions do not demonstrate sufficient uptake of a PSMA-targeted positron emission tomography (PET) radiotracer, indicating low PSMA expression. For instance, the VISION trial excluded patients without at least one PSMA-positive metastatic lesion and those with any PSMA-negative lesions of a certain size.[1][2] Neuroendocrine prostate cancer is a subtype frequently characterized by low PSMA expression.[3][4][5]
Lutetium-177 Vipivotide Tetraxetan in PSMA-Low Tumors: An Uphill Battle
While approved for PSMA-positive mCRPC, the efficacy of Lutetium-177 vipivotide tetraxetan in patients with low PSMA expression is significantly diminished. A multicenter retrospective analysis of patients who would have been screen failures for the VISION trial due to low PSMA expression but were still treated with 177Lu-PSMA-617 showed poorer outcomes compared to eligible patients.
Table 1: Efficacy of Lutetium-177 vipivotide tetraxetan in VISION Trial Screen-Failure Patients (PSMA-Low)
| Endpoint | VISION PET-Eligible (PSMA-High) | VISION PET-Screen Failure (PSMA-Low) | p-value |
| PSA Response Rate (≥50% decline) | 50.3% | 20.7% | 0.005 |
| Any PSA Decline | 71.3% | 41.4% | 0.003 |
| Median PSA Progression-Free Survival (months) | 4.1 | 2.1 | 0.023 |
| Median Overall Survival (months) | 14.2 | 9.6 | 0.16 |
Data from a multicenter retrospective analysis presented at the 2022 Society of Nuclear Medicine & Molecular Imaging Annual Meeting.[1][2][6][7]
These data underscore the need for alternative therapeutic strategies in this patient population.
Emerging Alternatives for PSMA-Low Tumors
Research has identified several promising targets for radioligand and other targeted therapies in tumors with low PSMA expression. The most clinically advanced alternatives include therapies targeting Delta-like ligand 3 (DLL3) and Fibroblast Activation Protein (FAP).
DLL3-Targeted Therapies
DLL3 is highly expressed in neuroendocrine prostate cancer, a subtype often demonstrating low PSMA levels.[8] T-cell engagers and antibody-drug conjugates targeting DLL3 have shown promising anti-tumor activity in early clinical trials.
Table 2: Efficacy of DLL3-Targeted Therapies in Neuroendocrine Prostate Cancer
| Therapy | Trial Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| Tarlatamab | Phase 1b (DeLLpro-300) | Neuroendocrine Prostate Cancer (DLL3-positive) | 22.2% | 55.5% | 9.8 months |
| MK-6070 | Phase 1/2 | Genitourinary Neuroendocrine Cancer | 58% | 83% | Not Reported |
Data from various clinical trials.[8]
FAP-Targeted Therapies
Fibroblast Activation Protein (FAP) is expressed on cancer-associated fibroblasts within the tumor microenvironment of various cancers, including prostate cancer, and represents a promising target, particularly in PSMA-negative disease.[9] While still in earlier stages of clinical development, FAP-targeted radioligand therapy has shown potential.
Table 3: Efficacy of FAP-Targeted Radioligand Therapy
| Therapy | Trial Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| 90Y-FAPI-46 | Retrospective Analysis | Advanced Sarcomas and other solid tumors | 44% (RECIST) | Not Reported |
| 177Lu-EB-FAPI | Phase 1/2 | Various End-Stage Metastatic Cancers | 15.6% (Partial Response) | 53% |
Data from early phase clinical studies.[10][11] Note that these studies included a variety of solid tumors, not exclusively prostate cancer.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the pivotal trials discussed.
VISION Trial (177Lu-PSMA-617)
-
Study Design: International, prospective, open-label, multicenter, randomized Phase 3 trial.[12][13][14][15]
-
Patient Population: Patients with PSMA-positive mCRPC who had progressed after at least one androgen receptor pathway inhibitor and one or two taxane (B156437) regimens.[14]
-
PSMA-Positivity Criteria: At least one PSMA-positive metastatic lesion on 68Ga-PSMA-11 PET/CT and no PSMA-negative lesions meeting specific size criteria.[1]
-
Intervention: 177Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (BSoC) versus BSoC alone.[13]
-
Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).[13]
TheraP Trial (177Lu-PSMA-617)
-
Study Design: Open-label, randomized, stratified, two-arm multicenter Phase 2 trial.[16][17][18][19]
-
Patient Population: Men with mCRPC progressing after docetaxel (B913) chemotherapy.[16][17]
-
PSMA-Positivity Criteria: High PSMA-expression on 68Ga-PSMA-11 PET/CT and no sites of FDG-positive/PSMA-negative disease.[16][17]
-
Intervention: 177Lu-PSMA-617 (6-8.5 GBq every 6 weeks for up to 6 cycles) versus cabazitaxel (B1684091).[16][17][18]
-
Primary Endpoint: PSA response rate (≥50% reduction).[16][17][18]
DeLLpro-300 Trial (Tarlatamab)
-
Study Design: Phase 1b, open-label, multicenter study.
-
Patient Population: Patients with neuroendocrine prostate cancer who had progressed on prior systemic treatments.
-
Intervention: Tarlatamab monotherapy.
-
Primary Endpoint: Objective Response Rate (ORR) by RECIST 1.1 criteria.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.
Conclusion
While Lutetium-177 vipivotide tetraxetan has shown remarkable success in PSMA-positive mCRPC, its efficacy is limited in patients with low PSMA expression. Emerging therapies targeting alternative pathways, such as DLL3 and FAP, hold significant promise for this underserved patient population. Continued research and head-to-head clinical trials are warranted to definitively establish the optimal treatment strategies for PSMA-low expressing tumors. This guide provides a foundational understanding for professionals engaged in the development of next-generation cancer therapeutics.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. urotoday.com [urotoday.com]
- 3. droracle.ai [droracle.ai]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Correlation of PSMA-Targeted 18F-DCFPyL PET/CT Findings With Immunohistochemical and Genomic Data in a Patient With Metastatic Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outcome of Patients with PSMA PET/CT Screen Failure by VISION Criteria and Treated with 177Lu-PSMA Therapy: A Multicenter Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. droracle.ai [droracle.ai]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. FAP-Targeted Therapy Demonstrates Significant Efficacy in Controlling Advanced Sarcomas | SNMMI [snmmi.org]
- 12. VISION Trial HRQoL With the Addition of Lu-177 Vipivotide Tetraxetan to Standard of Care in Patients With Advanced Prostate Cancer - The ASCO Post [ascopost.com]
- 13. Pluvicto for Metastatic Castration-Resistant Prostate Cancer, USA [clinicaltrialsarena.com]
- 14. ascopubs.org [ascopubs.org]
- 15. urotoday.com [urotoday.com]
- 16. TheraP: A randomised phase II trial of 177Lu-PSMA-617 (LuPSMA) theranostic versus cabazitaxel in metastatic castration resistant prostate cancer (mCRPC) progressing after docetaxel: Initial results (ANZUP protocol 1603) - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 17. TheraP: a randomized phase 2 trial of 177 Lu-PSMA-617 theranostic treatment vs cabazitaxel in progressive metastatic castration-resistant prostate cancer (Clinical Trial Protocol ANZUP 1603) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Pocuvotide Satetraxetan ([¹⁷⁷Lu]Lu-PSMA-I&T) and [²²⁵Ac]Ac-PSMA-617 for Prostate Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on two leading radiopharmaceuticals in the treatment of metastatic castration-resistant prostate cancer.
This guide provides a comprehensive comparative analysis of Pocuvotide satetraxetan, a Lutetium-177 labeled PSMA-targeting agent, and Ac-225-PSMA-617, an Actinium-225 labeled counterpart. Both radiopharmaceuticals have shown significant promise in the treatment of metastatic castration-resistant prostate cancer (mCRPC), this document aims to provide an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts.
Mechanism of Action
Both this compound ([¹⁷⁷Lu]Lu-PSMA-I&T) and [²²⁵Ac]Ac-PSMA-617 leverage the overexpression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells. The fundamental mechanism involves a PSMA-targeting ligand, which for this compound is PSMA-I&T and for the Actinium-225 based therapy is PSMA-617, that binds with high affinity to PSMA. This binding facilitates the delivery of a radioactive payload directly to the cancer cells.
Upon binding, the radiopharmaceutical is internalized by the cancer cell, delivering a cytotoxic dose of radiation. The key difference between the two agents lies in the type of radiation emitted:
-
This compound ([¹⁷⁷Lu]Lu-PSMA-I&T): Lutetium-177 (¹⁷⁷Lu) is a beta-emitter. Beta particles are electrons with a longer path length (up to 2 mm in tissue), which can effectively target larger tumors and create a "crossfire" effect, killing nearby cancer cells that may not have internalized the radiopharmaceutical.[1]
-
[²²⁵Ac]Ac-PSMA-617: Actinium-225 (²²⁵Ac) is an alpha-emitter. Alpha particles are helium nuclei with a very short path length (47-85 µm) and high linear energy transfer (LET).[2] This high energy deposition in a small area leads to complex and difficult-to-repair DNA double-strand breaks, resulting in highly potent and localized cancer cell death.[3] This makes it particularly effective for treating micrometastases.
Signaling Pathways
The binding of the PSMA ligand to the PSMA receptor on prostate cancer cells initiates the therapeutic action through the delivery of radiation. PSMA itself is also implicated in cellular signaling pathways that promote prostate cancer progression. Notably, PSMA expression is linked to the activation of the PI3K-AKT signaling pathway, a crucial driver of tumor growth and survival.[4][5][6][7] By targeting PSMA, these radiopharmaceuticals not only deliver a cytotoxic payload but may also indirectly interfere with these pro-survival signaling cascades.
Comparative Efficacy
The following table summarizes key efficacy data from clinical studies of this compound ([¹⁷⁷Lu]Lu-PSMA-I&T) and [²²⁵Ac]Ac-PSMA-617.
| Efficacy Metric | This compound ([¹⁷⁷Lu]Lu-PSMA-I&T) | [²²⁵Ac]Ac-PSMA-617 |
| PSA Decline ≥50% | 36% - 58%[8][9] | 59% - 91%[7][10][11][12] |
| Any PSA Decline | Not consistently reported | 83% - 96%[10][12] |
| Median Overall Survival (OS) | ~16.8 months[9] | Not reached in some studies (up to 55 months follow-up)[7][12]; 18 months in another[11] |
| Median Progression-Free Survival (PFS) | ~6.1 months[9] | 8 - 22 months[7][11] |
Safety and Toxicity Profile
The safety profiles of both agents are generally manageable, but there are notable differences in the primary dose-limiting toxicities.
| Adverse Event (Grade ≥3) | This compound ([¹⁷⁷Lu]Lu-PSMA-I&T) | [²²⁵Ac]Ac-PSMA-617 |
| Anemia | ~8%[8] | 6% - 7.5%[10][13] |
| Thrombocytopenia | Not consistently reported at Grade ≥3 | ~5.5%[13] |
| Leukopenia | Not consistently reported at Grade ≥3 | ~4.5%[13] |
| Nephrotoxicity | Rare | ~3% - 5%[10][13] |
| Xerostomia (Dry Mouth) | Less frequent and severe | Most common side effect, though severe cases are less frequent with dose adjustments[10][14] |
Experimental Protocols
Patient Selection and Preparation
Patient Eligibility: Patients are typically selected based on PSMA expression confirmed by PET/CT imaging (e.g., with ⁶⁸Ga-PSMA-11 or ¹⁸F-DCFPyL).[15] Key inclusion criteria often include adequate organ function (hematologic, renal, and hepatic).
Patient Preparation: Generally, no special preparation such as fasting is required.[15] Patients are advised to be well-hydrated before and after the infusion to facilitate the clearance of the radiopharmaceutical and reduce radiation exposure to the kidneys.[13] Anti-nausea medication may be administered prior to the infusion.[16]
Administration of Radiopharmaceuticals
This compound ([¹⁷⁷Lu]Lu-PSMA-I&T):
-
The radiopharmaceutical is administered intravenously, typically over 10-30 minutes.[16]
-
The infusion can be performed using a gravity method or an infusion pump.[17][18]
-
A saline flush is administered after the infusion to ensure the full dose is delivered.[17][18]
[²²⁵Ac]Ac-PSMA-617:
-
Administration is also via intravenous infusion, often over a period of about 5 minutes.[1]
-
The preparation of [²²⁵Ac]Ac-PSMA-617 involves radiolabeling of the PSMA-617 precursor with ²²⁵Ac, often at an elevated temperature (e.g., 90-95°C) for a specific duration (e.g., 20-25 minutes).[1][19][20]
Post-Administration Monitoring
Following the infusion, patients are monitored for any immediate adverse reactions. Regular follow-up assessments include:
-
Biochemical Response: Monitoring of serum Prostate-Specific Antigen (PSA) levels.
-
Imaging: Post-therapy SPECT/CT imaging can be performed to assess the biodistribution of the radiopharmaceutical and to monitor tumor response.[4][9][17][21][22][23]
-
Toxicity Assessment: Regular monitoring of hematologic, renal, and hepatic function through blood tests.
Conclusion
Both this compound ([¹⁷⁷Lu]Lu-PSMA-I&T) and [²²⁵Ac]Ac-PSMA-617 are promising targeted radiopharmaceuticals for the treatment of metastatic castration-resistant prostate cancer. [²²⁵Ac]Ac-PSMA-617, with its alpha-emitting payload, appears to offer a higher efficacy in terms of PSA response and potentially longer progression-free and overall survival. However, this comes with a higher incidence of xerostomia. The choice between these agents may depend on various factors including tumor burden, prior treatments, and patient-specific characteristics. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and long-term safety of these two important therapies.[24][25][26]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A Systematic Review and Meta-analysis of the Effectiveness and Toxicities of Lutetium-177–labeled Prostate-specific Mem… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Early response monitoring during [177Lu]Lu-PSMA I&T therapy with quantitated SPECT/CT predicts overall survival of mCRPC patients: subgroup analysis of a Swiss-wide prospective registry study | springermedizin.de [springermedizin.de]
- 5. snmmi.org [snmmi.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Radioligand Therapy Improves Progression-Free and Overall Survival in Patients With Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 8. A Systematic Review and Meta-analysis of the Effectiveness and Toxicities of Lutetium-177-labeled Prostate-specific Membrane Antigen-targeted Radioligand Therapy in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. 225 Ac-PSMA-617-targeted alpha therapy for the treatment of metastatic castration-resistant prostate cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The efficacy and safety of 225Ac-PSMA-617 in metastatic castration-resistant prostate cancer [frontiersin.org]
- 12. mCRPC Patients Receiving 225Ac-PSMA-617 Therapy in the Post–Androgen Deprivation Therapy Setting: Response to Treatment and Survival Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. petermac.org [petermac.org]
- 14. mdpi.com [mdpi.com]
- 15. petimagingflorida.com [petimagingflorida.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Early response monitoring during [177Lu]Lu-PSMA I&T therapy with quantitated SPECT/CT predicts overall survival of mCRPC patients: subgroup analysis of a Swiss-wide prospective registry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. vjoncology.com [vjoncology.com]
- 21. Frontiers | Quantitative imaging for 177Lu-PSMA treatment response monitoring and dosimetry [frontiersin.org]
- 22. ascopubs.org [ascopubs.org]
- 23. researchgate.net [researchgate.net]
- 24. 177Lu-PSMA-617 vs 225Ac-PSMA-617 for Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. University of California Health Prostate Cancer Trial → 177Lu-PSMA-617 and 225Ac-PSMA-617 [clinicaltrials.ucbraid.org]
Navigating Precision Radioligand Therapy: A Comparative Guide to Biomarkers for Lu-177-DGUL and its Alternatives
For Immediate Release
In the rapidly evolving landscape of targeted radionuclide therapies for metastatic castration-resistant prostate cancer (mCRPC), Lu-177-DGUL is emerging as a promising new agent. This guide offers a detailed comparison of the biomarkers of response and resistance for Lu-177-DGUL and its well-established alternative, Lu-177-PSMA-617. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest clinical trial data, outlines experimental protocols, and visualizes key pathways to inform future research and clinical decision-making.
Introduction to Lu-177-DGUL
Lu-177-DGUL is a novel radioligand therapy that targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on prostate cancer cells.[1] The therapy utilizes the beta-emitting radioisotope Lutetium-177 conjugated to DGUL, a Glu-Urea-Lys derivative, to deliver targeted radiation to tumor cells, inducing DNA damage and subsequent cell death.[2][3] Preliminary results from a Phase I/II clinical trial (NCT05547061) have demonstrated its tolerability and early signs of efficacy in heavily pretreated mCRPC patients.[1][3]
Core Comparison: Lu-177-DGUL vs. Lu-177-PSMA-617
While both therapies target PSMA, their molecular design and linker technology may influence their pharmacokinetic properties, potentially affecting efficacy and side-effect profiles. Lu-177-PSMA-617 is a well-established PSMA-targeted radioligand therapy, providing a robust dataset for biomarker comparison.
Table 1: Quantitative Comparison of Efficacy and Safety
| Feature | Lu-177-DGUL (Phase I/II Preliminary Data) | Lu-177-PSMA-617 (Select Phase III Data - VISION Trial) |
| Objective Response Rate (ORR) | 35.9% (RECIST v1.1), 81% (mPERCIST)[4] | 29.8% (RECIST v1.1)[4] |
| Complete Response (CR) | 8.97% (RECIST v1.1)[4] | 6.8% (RECIST v1.1)[4] |
| Prostate-Specific Antigen (PSA) Decline ≥50% | 38.1% - 52.2%[1][3] | ~46% |
| Median Radiographic Progression-Free Survival (rPFS) | Not yet reported | 8.7 months |
| Median Overall Survival (OS) | Not yet reported | 15.3 months |
| Common Adverse Events (Grade ≥3) | Anemia[1] | Fatigue, Bone Marrow Suppression, Dry Mouth, Nausea |
| Mean Absorbed Dose to Salivary Glands (Gy/GBq) | 0.32[1][3] | Higher than Lu-177-DGUL (Implied) |
| Mean Absorbed Dose to Kidneys (Gy/GBq) | 0.31[1][3] | Higher than Lu-177-DGUL (Implied) |
Biomarkers of Response and Resistance
The identification of predictive biomarkers is crucial for optimizing patient selection and overcoming treatment resistance. While specific biomarker data for Lu-177-DGUL is still emerging, insights can be drawn from the extensive research on Lu-177-PSMA-617.
Table 2: Comparative Analysis of Biomarkers
| Biomarker Category | Biomarker | Lu-177-DGUL | Lu-177-PSMA-617 (Established/Investigational) |
| Imaging | PSMA Expression Level (SUVmax/SUVmean on PET) | Primary Inclusion Criterion: PSMA-positive PET scan (using Ga-68-NGUL).[3][5][6] | Predictive of Response: Higher SUVmean is associated with better PSA response and longer progression-free and overall survival.[7] |
| FDG-PET Metabolic Tumor Volume (MTV) | Not yet reported. | Predictive of Resistance: High FDG-PET MTV is linked to worse responses.[7] PSMA-negative but FDG-positive lesions indicate resistance. | |
| Circulating Tumor DNA (ctDNA) | Gene Amplifications (e.g., FGFR1, CCNE1, AR) | Not yet reported. | Predictive of Resistance: Higher likelihood of gene amplifications in non-responders.[8] |
| Gene Mutations (e.g., CDK12, ARID1A, CHEK2) | Not yet reported. | Predictive of Resistance: Mutations in these genes are associated with a lack of PSA50 response.[9] | |
| ctDNA Fraction | Not yet reported. | Predictive of Response: Lower pretreatment ctDNA fraction is associated with a higher biochemical response rate and longer progression-free survival. | |
| Clinical | Prior Treatment History | Inclusion Criterion: Progression after at least one androgen-receptor–pathway inhibitor and docetaxel.[1][3] | Predictive of Response: Taxane-naïve patients show significantly better outcomes. |
| PSA Decline after Initial Cycles | Not yet reported as a predictive biomarker. | Early Marker of Response: A PSA decrease of ≥30% after the first two cycles is correlated with treatment response.[10] |
Signaling Pathways and Experimental Workflows
dot
Caption: Mechanism of action of Lu-177-DGUL therapy.
dot
Caption: Workflow for biomarker discovery and validation.
dot
Caption: Biomarkers influencing treatment outcomes.
Detailed Experimental Protocols
PSMA-PET Imaging for Patient Selection
-
Radiotracer: 68Ga-PSMA-11 or 18F-DCFPyL are standard for Lu-177-PSMA-617 selection. For Lu-177-DGUL, 68Ga-NGUL is used in the clinical trial.
-
Patient Preparation: Patients should be well-hydrated. No specific fasting is required, but it is often recommended to avoid sugary drinks before the scan.
-
Injection: An intravenous injection of the radiotracer is administered, with the dose adjusted based on patient weight and local protocols.
-
Uptake Time: An uptake period of approximately 60 minutes allows for optimal tracer distribution and tumor accumulation.
-
Imaging: A whole-body PET/CT scan is performed from the skull base to the mid-thigh.
-
Image Analysis: PSMA-positive lesions are identified and their standardized uptake values (SUVmax and SUVmean) are quantified. For eligibility in the VISION trial for Lu-177-PSMA-617, at least one metastatic lesion had to show PSMA uptake greater than the liver parenchyma.[11] The TheraP trial used more stringent criteria, excluding patients with FDG-positive/PSMA-negative disease.[11]
Circulating Tumor DNA (ctDNA) Analysis
-
Sample Collection: Peripheral blood samples (typically 10-20 mL) are collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cell-free DNA.
-
Plasma Isolation: Plasma is separated from whole blood by centrifugation within a few hours of collection to prevent contamination with genomic DNA from white blood cells.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using commercially available kits.
-
Library Preparation and Sequencing: The extracted ctDNA undergoes library preparation for next-generation sequencing (NGS). Targeted gene panels that include key prostate cancer driver genes are commonly used.
-
Bioinformatic Analysis: Sequencing data is analyzed to identify somatic mutations, copy number variations (amplifications and deletions), and rearrangements. The ctDNA fraction (the proportion of tumor-derived DNA in the total cell-free DNA) is also calculated.
-
Interpretation: The identified genomic alterations are correlated with clinical outcomes, such as PSA response, radiographic progression-free survival, and overall survival, to identify biomarkers of response and resistance.[8]
Future Directions and Conclusion
Lu-177-DGUL shows significant promise as a new therapeutic option for mCRPC, with early data suggesting a favorable efficacy and safety profile. While PSMA expression on PET imaging is the current standard for patient selection, the field is rapidly moving towards more refined, molecularly-driven biomarkers. The wealth of data from Lu-177-PSMA-617 studies provides a valuable roadmap for biomarker discovery for Lu-177-DGUL. Future research should focus on validating ctDNA-based biomarkers and integrating multi-modal data (imaging, genomics, and clinical features) to develop predictive models that can truly personalize radioligand therapy for patients with advanced prostate cancer. This will be critical for optimizing treatment strategies, overcoming resistance, and ultimately improving patient outcomes.
References
- 1. urotoday.com [urotoday.com]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. UPDATE: Phase 2 Results for 177Lu-DGUL Look Very Promising – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 5. A Phase 1/2 Clinical Trial to Evaluate the Safety, Tolerability, Dosimetry, and Anti-tumor Activity of Ga-68-NGUL / Lu-177-DGUL in Patients With Metastatic Castration-resistant Prostate Cancer (mCRPC) Refractory to Standard Therapy [ctv.veeva.com]
- 6. CareAcross [careacross.com]
- 7. urologytimes.com [urologytimes.com]
- 8. urotoday.com [urotoday.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Real-world Outcomes and Predictive Biomarkers for 177Lutetium Prostate-specific Membrane Antigen Ligand Treatment in Metastatic Castration-resistant Prostate Cancer: A European Association of Urology Young Academic Urologists Prostate Cancer Working Group Multi-institutional Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snmmi.org [snmmi.org]
Comparative Guide to Therapeutic Strategies for Diabetic Foot Ulcers
An extensive search for "Pocuvotide satetraxetan" did not yield any information, suggesting that this compound may be in a very early stage of development, not yet publicly disclosed, or the name may be inaccurate. Therefore, a direct comparison guide on the long-term efficacy and toxicity of this compound cannot be provided at this time.
However, to fulfill the user's request for a comprehensive comparison guide for researchers, scientists, and drug development professionals in the field of diabetic foot ulcer treatment, the following guide compares the long-term efficacy and toxicity of established and alternative therapeutic strategies.
This guide provides a comparative overview of current treatments for diabetic foot ulcers, focusing on their efficacy, safety profiles, and the experimental methodologies used to evaluate them.
Data on Efficacy and Toxicity of Current Therapies
The management of diabetic foot ulcers is multifaceted, aiming to achieve wound closure and prevent recurrence. The following tables summarize the efficacy and potential toxicities of various treatment modalities.
Table 1: Comparison of Efficacy for Diabetic Foot Ulcer Treatments
| Treatment Modality | Primary Efficacy Endpoint | Reported Efficacy Rates | Key Considerations |
| Standard Wound Care (SWC) | Complete wound closure | Varies significantly based on wound severity and patient comorbidities. | Includes debridement, infection control, and moist wound dressings.[1] |
| Off-loading Devices | Rate of ulcer healing | Use of total contact casts (TCC) or irremovable walkers is the preferred method for neuropathic plantar ulcers. | Essential for reducing pressure on the ulcer to promote healing.[1] |
| Advanced Dressings | Enhanced wound healing | Allogeneic keratinocyte dressings showed complete healing in 78.9% of patients in one study. Hydrocolloids for dry wounds, alginates for exudative wounds. | Choice of dressing depends on the wound characteristics (e.g., exudate level, presence of necrotic tissue). |
| Growth Factors (e.g., VEGF-based therapies) | Stimulation of angiogenesis and epithelialization | Preclinical and clinical studies support the role of VEGF in accelerating wound closure. | May also influence collagen deposition. |
| Hyperbaric Oxygen Therapy (HBOT) | Complete wound healing | A study showed 52% complete healing in the treatment group versus 29% in the placebo group at 1-year follow-up. | Involves breathing 100% oxygen in a pressurized chamber to enhance oxygen delivery to tissues. |
| Bioengineered Skin Substitutes | Improved healing rates | Efficacy can be variable, and the mechanism of action is not always clear; high cost is a factor. | May be considered for chronic, non-healing ulcers. |
| Maggot Debridement Therapy (MDT) | Debridement of necrotic tissue | Highly effective for debridement, especially in non-healing wounds with bacterial infections. Can save 40-50% of limbs when used as a last resort. | A form of biotherapy using sterile larvae of the greenbottle blowfly. |
Table 2: Comparison of Toxicity and Safety Profiles
| Treatment Modality | Potential Toxicities / Adverse Effects | Safety Considerations |
| Standard Wound Care (SWC) | Maceration of surrounding skin if dressings are not managed properly. | Requires regular monitoring and dressing changes. |
| Off-loading Devices | Can cause new pressure sores if not fitted properly; may limit mobility. | Proper fitting and patient education are crucial. |
| Advanced Dressings | Allergic reactions to dressing components; localized skin irritation. | Patch testing may be necessary for patients with sensitivities. |
| Growth Factors (e.g., VEGF-based therapies) | Long-term exposure to VEGF-A may lead to disorganized blood vessels and hyperpermeability. | The balance of different VEGF family members and their receptor activation is important. |
| Hyperbaric Oxygen Therapy (HBOT) | Generally considered safe with minimal side effects. | Claustrophobia and middle ear barotrauma are potential concerns. |
| Bioengineered Skin Substitutes | Immune reactions to the graft material; potential for disease transmission (theoretical). | Sourced from human or animal tissues, requiring careful screening. |
| Maggot Debridement Therapy (MDT) | Patient anxiety or discomfort; should not be used near vital organs or in septic patients. | Requires specialized handling and application by trained professionals. |
Experimental Protocols
The evaluation of new therapies for diabetic foot ulcers typically follows a structured experimental workflow.
General Experimental Protocol for Efficacy Studies:
-
Patient Selection: Recruit patients with diabetic foot ulcers of a specific type and severity (e.g., Wagner grade 2).
-
Randomization: Randomly assign patients to a treatment group (receiving the investigational therapy plus standard care) or a control group (receiving a placebo or standard care alone).
-
Treatment Administration: Administer the treatment according to a predefined schedule and protocol. For topical treatments, this includes application frequency and dressing change procedures.
-
Wound Assessment: At regular intervals (e.g., weekly), assess the wound for:
-
Size (area and depth)
-
Presence and amount of granulation tissue
-
Exudate level and characteristics
-
Signs of infection
-
-
Primary Endpoint Evaluation: Determine the percentage of patients achieving complete wound closure within a specified timeframe (e.g., 12 weeks).
-
Secondary Endpoint Evaluation: Assess secondary outcomes such as time to complete wound closure, reduction in wound size, and incidence of adverse events.
-
Long-term Follow-up: Monitor patients for a longer period (e.g., 1 year) to assess the durability of wound closure and the rate of ulcer recurrence.
General Protocol for Toxicity Studies:
Long-term toxicity studies for new therapeutic agents, particularly biologics, are designed to identify potential adverse effects from chronic exposure.
-
Animal Model Selection: Choose a relevant animal model (e.g., diabetic mice or rabbits with full-thickness skin wounds).
-
Dose-Ranging Studies: Conduct preliminary studies to determine the appropriate dose range for the long-term study.
-
Chronic Dosing: Administer the therapeutic agent to the animals for an extended period (e.g., 3-6 months), typically via the intended clinical route of administration.
-
Clinical Observations: Regularly monitor the animals for any signs of toxicity, including changes in weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at various time points to analyze for changes in blood cell counts, liver enzymes, kidney function markers, and other relevant parameters.
-
Histopathology: At the end of the study, perform a complete necropsy and examine all major organs and tissues under a microscope for any pathological changes.
Visualizations: Signaling Pathways and Experimental Workflows
Vascular Endothelial Growth Factor (VEGF) Signaling in Wound Healing
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in the process of wound healing, particularly in angiogenesis (the formation of new blood vessels). VEGF-A, a key member of the VEGF family, stimulates endothelial cell proliferation, migration, and survival through its interaction with VEGF receptor 2 (VEGFR-2). This process is essential for supplying oxygen and nutrients to the healing wound.
Caption: VEGF-A binding to VEGFR-2 initiates a signaling cascade promoting angiogenesis and wound healing.
Experimental Workflow for Evaluating a Novel Diabetic Foot Ulcer Therapy
The development and evaluation of a new therapeutic for diabetic foot ulcers follows a structured pathway from preclinical studies to clinical trials to assess both efficacy and safety.
Caption: A typical workflow for the development and evaluation of a new diabetic foot ulcer therapy.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Pocuvotide Satetraxetan
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Pocuvotide satetraxetan, a radiopharmaceutical agent used in cancer research and development. As this compound is both a chemotherapeutic agent and contains the radioisotope Lutetium-177 (¹⁷⁷Lu), its disposal must adhere to strict protocols for both cytotoxic and radioactive waste. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following procedures are based on general best practices for chemotherapeutic and radiopharmaceutical waste. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Professionals must consult the product-specific SDS, and their institution's Environmental Health & Safety (EHS) or Radiation Safety Officer (RSO) for detailed, site-specific protocols.
I. Core Principles of Disposal
The disposal of this compound is governed by two primary hazard classifications:
-
Chemotherapeutic (Cytotoxic) Hazard: Requires special handling to prevent exposure and proper destruction, typically via incineration.
-
Radiological Hazard: Requires management of radioactive materials to ensure exposure is As Low As Reasonably Achievable (ALARA), primarily through decay-in-storage.
II. Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step in the disposal process. This compound waste must be categorized based on both its chemical and radiological properties.
Chemotherapeutic Waste Classification:
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[1][2][3] This includes items such as empty drug vials, used IV bags and tubing, and personal protective equipment (PPE) like gloves and gowns that are not saturated.[1][2]
-
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, such as partially used vials, saturated PPE, and materials used to clean up spills.[1]
Radiological Waste Classification:
All waste contaminated with this compound is considered radioactive. The primary disposal method for ¹⁷⁷Lu is decay-in-storage, where the waste is held securely until its radioactivity diminishes to background levels.[4]
A critical consideration is the potential presence of the long-lived isomer, Lutetium-177m (¹⁷⁷ᵐLu), which can significantly extend the required storage time.[5][6] The production method of the ¹⁷⁷Lu (carrier-added vs. non-carrier-added) determines the presence of this impurity; this information should be on the product's certificate of analysis.[5]
III. Quantitative Data for Disposal Planning
The following table summarizes the key radiological data necessary for planning the decay-in-storage of this compound waste.
| Isotope | Half-Life | Time for Decay (approx. 10 half-lives) | Primary Emissions |
| Lutetium-177 (¹⁷⁷Lu) | 6.7 days | ~67 days | Beta, Gamma |
| Lutetium-177m (¹⁷⁷ᵐLu) | 160.4 days | ~4.4 years | Beta, Gamma |
Note: The presence of ¹⁷⁷ᵐLu necessitates significantly longer storage times. If detected, the waste may need to be managed as low-level radioactive waste and disposed of through a licensed service.[4][7]
IV. Step-by-Step Disposal Protocol
Experimental Protocol: Waste Handling and Disposal
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and two pairs of chemotherapy-rated gloves when handling this compound and its waste.[8]
-
Point-of-Generation Segregation:
-
Waste Container Selection and Labeling:
-
Trace-Contaminated Sharps: Place in a yellow, puncture-proof sharps container labeled "Trace Chemo Sharps" and with the universal radiation symbol.[1][9]
-
Trace-Contaminated Non-Sharps Solids (PPE, wipes, empty vials): Place in a yellow bag or container labeled "Trace Chemotherapy Waste" and with the universal radiation symbol.[1][2][9]
-
Bulk-Contaminated Waste (liquids, saturated solids): Place in a black, leak-proof, hazardous waste container labeled "Bulk Chemotherapy Waste," "Hazardous Waste," and with the universal radiation symbol.[1][2][3]
-
Liquid Waste: Unused or spent liquid this compound must be collected in a sealed, leak-proof container (glass or plastic) and managed as bulk chemotherapeutic waste.[10] Do not dispose of down the drain.[10]
-
-
Radioactive Waste Management:
-
All waste containers must be labeled with the isotope (¹⁷⁷Lu), the initial date of storage, the estimated activity, and the name of the principal investigator.[5]
-
Move sealed waste containers to your institution's designated radioactive waste storage area.
-
Log the waste into the institutional radioactive waste inventory system.
-
-
Decay-in-Storage (DIS):
-
Store the waste for a minimum of 10 half-lives of the longest-lived isotope present.
-
If the ¹⁷⁷Lu is known to be free of ¹⁷⁷ᵐLu, store for approximately 70 days.
-
If ¹⁷⁷ᵐLu is present, a storage time of 3 to 5 years may be necessary.[6]
-
After the required decay period, the waste must be surveyed with a radiation detection meter (e.g., a Geiger counter) by the RSO or a qualified individual.[4]
-
The radiation level must be indistinguishable from the natural background radiation.
-
-
Final Disposal:
-
Once confirmed non-radioactive:
-
If radioactivity is still detectable: Continue storage and re-survey at appropriate intervals. If ¹⁷⁷ᵐLu is the cause, consult with your RSO for disposal as low-level radioactive waste via a licensed broker.[4]
-
V. Mandatory Visualizations
The following diagrams illustrate the key decision-making pathways and workflows for the proper disposal of this compound.
Caption: Waste Segregation at the Point of Generation.
Caption: Overall Disposal and Decay-in-Storage Workflow.
References
- 1. stericycle.com [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. nrc.gov [nrc.gov]
- 5. Pardon Our Interruption [rltinstitute.novartis.com]
- 6. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scp.nrc.gov [scp.nrc.gov]
- 8. hpschapters.org [hpschapters.org]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
